molecular formula C9H15N3 B1527928 2-(1H-pyrazol-1-ylmethyl)piperidine CAS No. 1249393-90-5

2-(1H-pyrazol-1-ylmethyl)piperidine

Katalognummer: B1527928
CAS-Nummer: 1249393-90-5
Molekulargewicht: 165.24 g/mol
InChI-Schlüssel: ATBQLWNPIRCSIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(1H-Pyrazol-1-ylmethyl)piperidine (CAS 1249393-90-5) is a chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a piperidine ring linked to a pyrazole heterocycle, a structural motif prevalent in the development of novel bioactive molecules . The pyrazole scaffold is recognized as a privileged structure in pharmacology, exhibiting a wide spectrum of biological activities . Research into pyrazole-containing compounds has demonstrated their potential for anti-inflammatory, antimicrobial, anticancer, and antiviral applications, among others . This specific reagent serves as a versatile synthetic intermediate, allowing researchers to access more complex molecular architectures for high-throughput screening and structure-activity relationship (SAR) studies. The molecular formula is C9H15N3 with a molecular weight of 165.24 g/mol . As a key starting material, it is integral to the synthesis of compounds aimed at various biological targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should consult the safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(pyrazol-1-ylmethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-2-5-10-9(4-1)8-12-7-3-6-11-12/h3,6-7,9-10H,1-2,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBQLWNPIRCSIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CN2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249393-90-5
Record name 2-(1H-pyrazol-1-ylmethyl)piperidine
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Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-(1H-pyrazol-1-ylmethyl)piperidine

Abstract

This technical guide provides a comprehensive overview of a robust and efficient methodology for the synthesis of 2-(1H-pyrazol-1-ylmethyl)piperidine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The core of this synthesis is centered on the N-alkylation of pyrazole with a suitable 2-(halomethyl)piperidine derivative. This document elucidates the strategic considerations behind the synthesis, including a detailed retrosynthetic analysis, the implementation of a protecting group strategy to ensure reaction specificity, and a step-by-step experimental protocol. Mechanistic insights into key reaction steps are discussed to provide a deeper understanding of the underlying chemical principles. This guide is intended for researchers, medicinal chemists, and process development scientists seeking a reliable and scalable route to this valuable molecular entity.

Introduction: The Pyrazole-Piperidine Scaffold in Modern Drug Discovery

The convergence of multiple pharmacophoric elements into a single molecular architecture is a cornerstone of modern drug design. The 2-(1H-pyrazol-1-ylmethyl)piperidine scaffold is a prime example of such a strategy, combining the distinct and complementary properties of both the piperidine and pyrazole rings.

  • Piperidine: As one of the most prevalent N-heterocycles in pharmaceuticals, the piperidine ring is a versatile scaffold that can impart improved pharmacokinetic properties, such as increased solubility and optimized pKa, while providing a rigid framework for orienting substituents into specific binding pockets.[1]

  • Pyrazole: Pyrazole and its derivatives are recognized for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The pyrazole ring can act as a bioisostere for amides or phenols and engage in crucial hydrogen bonding interactions with biological targets.[4]

The combination of these two rings creates a molecule with significant potential for interacting with a wide range of biological targets, making its synthesis a topic of considerable importance for drug discovery programs.[5][6] This guide presents a validated synthetic approach that is both efficient and scalable.

Retrosynthetic Analysis and Strategic Planning

A logical approach to designing the synthesis begins with a retrosynthetic analysis. The primary disconnection of the target molecule, 2-(1H-pyrazol-1-ylmethyl)piperidine, is the C-N bond formed between the pyrazole ring and the methylene bridge.

Figure 1: Retrosynthetic analysis of the target molecule.

This analysis identifies two key synthetic equivalents: the pyrazolide anion (as the nucleophile) and a 2-(halomethyl)piperidine cation (as the electrophile). This immediately suggests that the forward synthesis will involve a nucleophilic substitution reaction, specifically the N-alkylation of pyrazole .

A critical consideration is the reactivity of the piperidine nitrogen. It is both a nucleophile and a base, which could lead to undesirable side reactions such as self-alkylation or reaction with the electrophilic partner. To circumvent this, a protecting group strategy is essential. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions required for N-alkylation and its straightforward removal under acidic conditions.

Therefore, the overall synthetic plan involves four key stages:

  • Protection: Introduction of the Boc group onto a suitable piperidine precursor.

  • Activation: Conversion of the C2-methanol functionality into a good leaving group (e.g., a chloride).

  • Coupling: The core N-alkylation reaction between N-Boc-2-(chloromethyl)piperidine and pyrazole.

  • Deprotection: Removal of the Boc group to yield the final target molecule.

The Core Synthetic Workflow: A Validated Protocol

The following sections provide a detailed, step-by-step methodology for the synthesis, designed for reproducibility and clarity.

G cluster_0 Stage 1: Protection & Activation cluster_1 Stage 2: N-Alkylation cluster_2 Stage 3: Deprotection A N-Boc-2-(hydroxymethyl)piperidine B N-Boc-2-(chloromethyl)piperidine A->B SOCl₂ or (COCl)₂/DMSO D N-Boc-2-(1H-pyrazol-1-ylmethyl)piperidine B->D C Pyrazole C->D NaH, DMF E 2-(1H-Pyrazol-1-ylmethyl)piperidine (Final Product) D->E TFA or HCl in Dioxane

Figure 2: Overall synthetic workflow diagram.

Stage 1: Synthesis of N-Boc-2-(chloromethyl)piperidine

The precursor, N-Boc-2-(hydroxymethyl)piperidine, is commercially available or can be readily synthesized from 2-(hydroxymethyl)piperidine and Boc-anhydride. The conversion of the primary alcohol to a chloride is a standard transformation.

Protocol:

  • To a stirred solution of N-Boc-2-(hydroxymethyl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) at 0 °C under a nitrogen atmosphere, add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully quench the reaction by pouring it into a cold, saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product, N-Boc-2-(chloromethyl)piperidine, is often a pale yellow oil and can be used in the next step without further purification.

Causality Behind Choices:

  • Thionyl Chloride (SOCl₂): A common and effective reagent for converting primary alcohols to alkyl chlorides. The byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion.

  • Anhydrous Conditions: Thionyl chloride reacts violently with water. Anhydrous conditions are critical to prevent decomposition of the reagent and ensure high yield.

  • Aqueous Work-up: The NaHCO₃ quench neutralizes excess SOCl₂ and the HCl generated, preventing potential side reactions during extraction.

Stage 2: N-Alkylation of Pyrazole

This is the key bond-forming step. The deprotonation of pyrazole to form the nucleophilic pyrazolide anion is critical for the subsequent Sₙ2 reaction.[7]

ReagentMolar Eq.MW ( g/mol )Purpose
N-Boc-2-(chloromethyl)piperidine1.0233.72Electrophile
Pyrazole1.168.08Nucleophile Precursor
Sodium Hydride (NaH), 60% in mineral oil1.224.00 (as NaH)Base for deprotonation of pyrazole
N,N-Dimethylformamide (DMF)-73.09Aprotic polar solvent

Table 1: Stoichiometry for the N-Alkylation Reaction.

Protocol:

  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 eq) carefully.

  • Add anhydrous DMF to the flask, and cool the resulting suspension to 0 °C.

  • Add a solution of pyrazole (1.1 eq) in anhydrous DMF dropwise to the NaH suspension. Effervescence (H₂ gas) will be observed.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium pyrazolide salt.

  • Cool the mixture back to 0 °C and add a solution of N-Boc-2-(chloromethyl)piperidine (1.0 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by the slow, careful addition of water at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield pure N-Boc-2-(1H-pyrazol-1-ylmethyl)piperidine.

Mechanistic & Experimental Insights:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates pyrazole (pKa ≈ 14.5), driving the equilibrium towards the formation of the pyrazolide anion.[4]

  • N,N-Dimethylformamide (DMF): An ideal solvent for this reaction. As a polar aprotic solvent, it effectively solvates the sodium cation, leaving a highly reactive "naked" pyrazolide anion, which enhances the rate of nucleophilic attack.[8]

  • Order of Addition: Adding the pyrazole to the NaH suspension first is crucial to pre-form the nucleophile before introducing the electrophile, minimizing potential side reactions.

Stage 3: Deprotection to Yield the Final Product

The final step is the removal of the acid-labile Boc group.

Protocol:

  • Dissolve the purified N-Boc-2-(1H-pyrazol-1-ylmethyl)piperidine (1.0 eq) in a minimal amount of DCM.

  • Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) or neat trifluoroacetic acid (TFA, 5-10 eq).

  • Stir the mixture at room temperature for 1-3 hours. Effervescence (isobutylene and CO₂) will be observed.

  • Monitor by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

  • If HCl was used, the product will be the hydrochloride salt. If TFA was used, the trifluoroacetate salt is formed. To obtain the free base, dissolve the residue in water, basify with 1M NaOH to pH > 10, and extract with DCM or ethyl acetate.

  • Dry the organic layers over Na₂SO₄, filter, and concentrate to yield 2-(1H-pyrazol-1-ylmethyl)piperidine as the free base.

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the piperidine ring protons, the methylene bridge protons, and the three distinct protons of the pyrazole ring.

  • ¹³C NMR: Confirmation of the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): Determination of the molecular weight, confirming the elemental composition (e.g., via HRMS).

Conclusion

The synthesis of 2-(1H-pyrazol-1-ylmethyl)piperidine is reliably achieved through a well-planned, multi-step sequence centered around the N-alkylation of pyrazole. The strategic use of an N-Boc protecting group is paramount to prevent side reactions and ensure a high yield of the desired product. The protocols detailed in this guide are robust and scalable, providing a solid foundation for the production of this valuable heterocyclic compound for applications in pharmaceutical research and development.

References

  • Synthesis of pyranopyrazole derivatives in aqueous medium using piperidine. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Shen, D. M., et al. (2004). Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains. Bioorganic & Medicinal Chemistry Letters, 14(4), 935-9. DOI: 10.1016/j.bmcl.2003.12.004. Available from: [Link]

  • Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. (n.d.). Scribd. Retrieved January 20, 2026, from [Link]

  • Sunil K, et al. (2024). Synthesis, Characterization, Antimicrobial, Theoretical and in-Silico Studies of Novel Piperidine Fused Pyrazole Derivatives. Indo American Journal of Pharmaceutical Research, 14(01). Available from: [Link]

  • Lupachev, S. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(21), 7383. DOI: 10.3390/molecules27217383. Available from: [Link]

  • Sánchez-Migallón, A., et al. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. Retrieved January 20, 2026, from [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025. DOI: 10.1021/acs.joc.2c00980. Available from: [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. DOI: 10.3390/molecules23010134. Available from: [Link]

  • N-alkylation method of pyrazole. (1996). Google Patents.
  • Gusev, D., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(24), 17298. DOI: 10.3390/ijms242417298. Available from: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Semantic Scholar. Retrieved January 20, 2026, from [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2018). Molecules, 23(9), 2339. DOI: 10.3390/molecules23092339. Available from: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214. Available from: [Link]

  • Synthetic method of 2-chloromethylpyridine hydrochloride. (2020). Google Patents.

Sources

2-(1H-pyrazol-1-ylmethyl)piperidine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 2-(1H-Pyrazol-1-ylmethyl)piperidine

Introduction

The convergence of distinct heterocyclic scaffolds into single molecular entities is a cornerstone of modern medicinal chemistry. The 2-(1H-pyrazol-1-ylmethyl)piperidine framework exemplifies this strategy, uniting the conformational flexibility and basicity of a saturated piperidine ring with the aromatic, hydrogen-bonding capabilities of a pyrazole moiety. Piperidine and its derivatives are among the most significant synthetic fragments in drug design, present in numerous classes of pharmaceuticals.[1] Similarly, the pyrazole core is a "privileged structure," known to impart a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[2][3][4]

The combination of these two rings via a methylene linker creates a versatile three-dimensional structure with significant potential for molecular recognition. Related pyrazolo-piperidine structures have demonstrated potent and diverse pharmacological activities, acting as Factor Xa inhibitors for anticoagulation therapy and as multi-target agents against HIV by inhibiting viral entry and reverse transcriptase.[5][6]

This technical guide provides a comprehensive overview of the core chemical properties of 2-(1H-pyrazol-1-ylmethyl)piperidine, designed for researchers, scientists, and drug development professionals. We will delve into its molecular structure, physicochemical properties, robust synthetic strategies, detailed spectroscopic characterization, chemical reactivity, and its promising applications as a scaffold in medicinal chemistry.

Molecular Structure and Physicochemical Properties

The structure of 2-(1H-pyrazol-1-ylmethyl)piperidine features a piperidine ring substituted at the 2-position with a methyl group that is, in turn, linked to the N1 position of a pyrazole ring. This arrangement imparts specific chemical characteristics crucial for its behavior in both chemical and biological systems.

The piperidine ring typically adopts a stable chair conformation to minimize steric strain.[7] The pyrazolylmethyl substituent can exist in either an axial or equatorial position, with the equatorial conformation generally being more stable. The presence of two nitrogen atoms with different electronic environments—a basic, sp³-hybridized secondary amine in the piperidine ring and two sp²-hybridized nitrogens in the aromatic pyrazole ring—dictates the molecule's polarity and reactivity.

Quantitative physicochemical properties are summarized in Table 1. These values are estimated based on the constituent fragments and data from structurally similar molecules, providing a reliable baseline for experimental design.

Table 1: Predicted Physicochemical Properties of 2-(1H-Pyrazol-1-ylmethyl)piperidine

PropertyValueSource/Rationale
Molecular Formula C₉H₁₅N₃Calculated from structure
Molecular Weight 165.24 g/mol Calculated from structure[8]
XLogP3-AA (Lipophilicity) ~0.8 - 1.2Estimated based on analogue (2R,5R)-2-methyl-5-(1H-pyrazol-4-yl)piperidine[8]
Hydrogen Bond Donors 1The N-H of the piperidine ring[8]
Hydrogen Bond Acceptors 2The pyridine-like nitrogen of the pyrazole ring and the piperidine nitrogen[8]
pKa (Piperidinium ion) ~10.5 - 11.2Estimated based on piperidine (pKa ~11.22)[7]
Solubility Low in neutral water; high in acidic aqueous solutionsThe basic piperidine nitrogen allows for the formation of soluble hydrochloride salts[9]
Rotatable Bond Count 2C-C bond between the ring and methylene, and C-N bond between methylene and pyrazole

Synthesis Strategies

The synthesis of 2-(1H-pyrazol-1-ylmethyl)piperidine can be approached through several reliable synthetic routes. The most direct method involves the N-alkylation of pyrazole with a pre-functionalized piperidine derivative. A retrosynthetic analysis reveals the key bond disconnection between the pyrazole nitrogen and the methylene bridge.

G Target 2-(1H-Pyrazol-1-ylmethyl)piperidine Disconnect C-N Disconnection (N-Alkylation) Target->Disconnect Intermediates Pyrazole + 2-(Halomethyl)piperidine (Protected) Disconnect->Intermediates Precursors Piperidine-2-methanol Intermediates->Precursors Halogenation G cluster_protection Step 1: Protection cluster_activation Step 2: Activation cluster_alkylation Step 3: N-Alkylation cluster_deprotection Step 4: Deprotection A Piperidine-2-methanol B N-Boc-piperidine-2-methanol A->B Boc₂O, Base C N-Boc-2-(tosyloxymethyl)piperidine B->C TsCl, Pyridine D N-Boc-2-(1H-pyrazol-1-ylmethyl)piperidine C->D Pyrazole, NaH E 2-(1H-Pyrazol-1-ylmethyl)piperidine D->E TFA or HCl

Caption: Stepwise workflow for the synthesis of the title compound.

Step-by-Step Methodology:

  • Protection of Piperidine:

    • To a solution of piperidine-2-methanol (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Causality: The Boc group protects the highly nucleophilic secondary amine, preventing it from interfering in the subsequent alkylation step. [10] * Work up the reaction by washing with water and brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure to yield N-Boc-piperidine-2-methanol.

  • Activation of the Hydroxyl Group:

    • Dissolve the product from Step 1 (1.0 eq) in pyridine or DCM with a base like triethylamine at 0 °C.

    • Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise.

    • Stir at 0 °C for 1 hour and then at room temperature until TLC analysis indicates completion.

    • Causality: The hydroxyl group is a poor leaving group. Converting it to a tosylate creates an excellent leaving group for the subsequent Sₙ2 reaction.

    • Quench with cold water and extract with ethyl acetate. Purify by column chromatography.

  • N-Alkylation of Pyrazole:

    • To a suspension of sodium hydride (NaH, 1.5 eq) in anhydrous dimethylformamide (DMF) at 0 °C, add a solution of pyrazole (1.2 eq) in DMF dropwise.

    • Stir for 30 minutes at room temperature.

    • Add a solution of N-Boc-2-(tosyloxymethyl)piperidine (1.0 eq) in DMF.

    • Heat the mixture to 60-70 °C and stir for 8-12 hours.

    • Causality: NaH is a strong base that deprotonates pyrazole, generating the pyrazolate anion, which is a potent nucleophile for attacking the electrophilic carbon bearing the tosylate group. [10] * Cool, quench with saturated NH₄Cl solution, and extract with ethyl acetate. Purify by column chromatography.

  • Deprotection:

    • Dissolve the purified product from Step 3 in DCM.

    • Add trifluoroacetic acid (TFA, 10 eq) or a solution of 4M HCl in dioxane.

    • Stir at room temperature for 2-4 hours.

    • Causality: Strong acid cleaves the acid-labile Boc protecting group, liberating the free secondary amine.

    • Evaporate the solvent and excess acid. Triturate with diethyl ether to precipitate the final product, often as a dihydrochloride salt if HCl is used. [11]

Spectroscopic and Analytical Characterization

Accurate characterization is essential to confirm the structure and purity of the synthesized compound. The following data are predicted based on analogous structures reported in the literature. [11] Table 2: Predicted NMR Spectroscopic Data (in CDCl₃)

Assignment¹H NMR (Predicted δ, ppm)¹³C NMR (Predicted δ, ppm)Notes
Pyrazole H-3 ~7.50 (d)~139.5Doublet, coupled to H-4.
Pyrazole H-5 ~7.45 (d)~129.7Doublet, coupled to H-4.
Pyrazole H-4 ~6.22 (t)~105.3Triplet, coupled to H-3 and H-5.
Methylene (-CH₂-) ~4.10 (m, 2H)~57.0Complex multiplet due to diastereotopicity and coupling to chiral center C2.
Piperidine H-2 ~3.50 (m, 1H)~58.5Multiplet, adjacent to the substituent.
Piperidine H-6 (eq) ~3.00 (m, 1H)~46.5Equatorial proton, typically downfield.
Piperidine H-6 (ax) ~2.85 (m, 1H)~46.5Axial proton, typically upfield.
Piperidine N-H ~2.20 (br s, 1H)-Broad singlet, exchangeable with D₂O.
Piperidine H-3,4,5 ~1.40 - 1.90 (m, 6H)~29.0, ~25.0, ~24.0Overlapping multiplets of the remaining ring protons.

Reference data for predictions from 1-(Pyrrolidin-2-ylmethyl)-1H-pyrazole. [11] Mass Spectrometry (MS):

  • Electrospray Ionization (ESI-MS): Expected to show a strong protonated molecular ion peak [M+H]⁺ at m/z 166.13.

  • Fragmentation: Common fragmentation pathways would include the loss of the pyrazole ring (m/z 68) leading to a fragment at m/z 98, or cleavage at the benzylic-like position to give a pyrazolylmethyl cation (m/z 81).

Chemical Reactivity and Stability

The reactivity of 2-(1H-pyrazol-1-ylmethyl)piperidine is dominated by the nucleophilic and basic character of the piperidine nitrogen.

  • Basicity and Salt Formation: The piperidine nitrogen is a strong base and will be readily protonated by acids to form salts (e.g., hydrochlorides). This property is often exploited to improve aqueous solubility and crystallinity. [9]* N-Alkylation and N-Acylation: The secondary amine can react with electrophiles such as alkyl halides or acyl chlorides to form N-substituted derivatives. This provides a handle for further functionalization, allowing the molecule to be incorporated into larger structures.

  • Reactions of the Pyrazole Ring: The pyrazole ring is relatively electron-rich and aromatic, making it stable to many conditions. It can undergo electrophilic substitution (e.g., nitration, halogenation), though typically requiring harsher conditions than benzene.

  • Stability: The compound is stable under standard laboratory conditions. As a secondary amine, it may be susceptible to long-term air oxidation. Storage under an inert atmosphere is recommended for long-term preservation.

Applications in Medicinal Chemistry and Drug Development

The 2-(1H-pyrazol-1-ylmethyl)piperidine scaffold is a valuable building block for creating molecules with potential therapeutic applications. Its utility stems from the synergistic combination of its constituent parts.

G Scaffold 2-(1H-Pyrazol-1-ylmethyl)piperidine Scaffold Piperidine Moiety Pyrazole Moiety Piperidine_Props Properties + Improves solubility (pKa) + Provides 3D vector for substitution + Forms ionic/H-bonds + Modulates PK properties Scaffold:p->Piperidine_Props contributes Pyrazole_Props Properties + Aromatic/π-stacking interactions + H-bond acceptor (N2) + Planar surface for binding + Metabolically stable Scaffold:py->Pyrazole_Props contributes Target Biological Target (e.g., Enzyme, Receptor) Piperidine_Props->Target interacts via Pyrazole_Props->Target interacts via

Caption: The dual role of the scaffold in molecular recognition.

  • Scaffold for Diverse Libraries: The piperidine nitrogen serves as a convenient attachment point for diversification, enabling the rapid synthesis of libraries for high-throughput screening.

  • Neurological and Psychiatric Disorders: The piperidine moiety is a common feature in centrally acting drugs. Combined with pyrazole, which also has known CNS activity, this scaffold is a promising starting point for developing agents targeting neurological disorders. [9]* Infectious Diseases: The antimicrobial properties of both pyrazole and certain piperidine derivatives suggest potential applications in developing new anti-infective agents. [4][9]* Enzyme Inhibition: The structure can be tailored to fit into enzyme active sites. For example, related pyrazolyl piperidine molecules have been designed as potent and selective inhibitors of Factor Xa, a key enzyme in the coagulation cascade. [5]The pyrazole can form specific hydrogen bonds while the piperidine or its substituents can occupy hydrophobic pockets.

  • Antiviral Agents: A notable study demonstrated that pyrazolo-piperidines can act as multi-target HIV-1 inhibitors, blocking viral entry through chemokine receptors (CCR5/CXCR4) and inhibiting the viral enzyme reverse transcriptase. [6]This highlights the scaffold's ability to present pharmacophoric features that interact with multiple, distinct biological targets.

Conclusion

2-(1H-Pyrazol-1-ylmethyl)piperidine is a heterocyclic compound of significant interest due to its hybrid structure, which merges the favorable physicochemical properties of piperidine with the versatile biological activity of pyrazole. Its synthesis is achievable through well-established chemical transformations, and its structure can be unambiguously confirmed using standard spectroscopic techniques. The inherent reactivity of the piperidine nitrogen provides a straightforward path for chemical elaboration, making it an ideal scaffold for the construction of diverse chemical libraries. Given the proven therapeutic relevance of related structures, 2-(1H-pyrazol-1-ylmethyl)piperidine stands out as a high-potential building block for the discovery of next-generation therapeutics.

References

  • Nikpassand, M., et al. (2023). Synthesis of pyranopyrazole derivatives in aqueous medium using piperidine. ResearchGate. [Link]

  • Gundla, R., et al. (2022). Identification of new pyrazolyl piperidine molecules as factor Xa inhibitors: Design, synthesis, in silico, and biological evaluation. ResearchGate. [Link]

  • PubChem. (2R,5R)-2-methyl-5-(1H-pyrazol-4-yl)piperidine. National Center for Biotechnology Information. [Link]

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A Technical Guide to 2-(1H-pyrazol-1-ylmethyl)piperidine and its Isomeric Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the 2-(1H-pyrazol-1-ylmethyl)piperidine scaffold, a heterocyclic structure of increasing interest to researchers, scientists, and drug development professionals. Due to the limited availability of specific data for the 2-substituted isomer, this document will also draw upon the more extensively characterized 4-substituted isomer, 4-((1H-pyrazol-1-yl)methyl)piperidine, to provide a comprehensive understanding of the chemical class. We will delve into the synthesis, physicochemical properties, and pharmacological potential of these valuable building blocks.

Introduction: The Pyrazole-Piperidine Core

The conjugation of a pyrazole ring with a piperidine moiety creates a molecular scaffold with significant potential in medicinal chemistry. Pyrazole and its derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The piperidine ring, a ubiquitous feature in many pharmaceuticals, imparts favorable pharmacokinetic properties such as improved solubility and the ability to cross biological membranes.[3][4] The combination of these two pharmacophores in structures like 2-(1H-pyrazol-1-ylmethyl)piperidine offers a promising starting point for the design of novel therapeutics.

This guide will provide a detailed overview of the chemical identity, synthesis, and potential applications of this important molecular scaffold, with a focus on the practical aspects relevant to drug discovery and development.

Chemical Identity and Physicochemical Properties

A precise CAS (Chemical Abstracts Service) number for 2-(1H-pyrazol-1-ylmethyl)piperidine is not readily found in major chemical databases, suggesting it is a novel or less common compound. However, its positional isomer, 4-((1H-pyrazol-1-yl)methyl)piperidine, is characterized, often as its dihydrochloride salt with the CAS number 956075-57-3.[5] The properties of this isomer provide a valuable reference point for understanding the general characteristics of this class of compounds.

PropertyValue (for 4-((1H-pyrazol-1-yl)methyl)piperidine dihydrochloride)Reference
CAS Number 956075-57-3[5]
Molecular Formula C₉H₁₇Cl₂N₃[5]
Molecular Weight 238.16 g/mol [5]
IUPAC Name 4-((1H-pyrazol-1-yl)methyl)piperidine dihydrochloride[5]
Synonyms 4-(1H-pyrazol-1-ylmethyl)piperidine[5]
Spectral Data Interpretation

While specific spectral data for the 2-substituted isomer is not available, general characteristics can be predicted based on the structure and data from related compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazole ring protons, the piperidine ring protons, and the methylene bridge connecting the two rings. The chemical shifts of the piperidine protons would be informative in confirming the substitution pattern (2- versus 4-position).

  • ¹³C NMR: The carbon NMR would show distinct signals for the carbons in the pyrazole and piperidine rings, as well as the methylene linker.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the exact mass of the molecule, which can be used to confirm its identity.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely display characteristic N-H stretching frequencies for the piperidine and C-H, C=N, and C=C stretching frequencies for the pyrazole ring.

Synthesis and Manufacturing

The synthesis of pyrazol-1-ylmethyl-piperidine scaffolds can be achieved through several synthetic routes. A common and effective method involves the N-alkylation of pyrazole with a suitable piperidine-containing electrophile.

General Synthetic Workflow

The synthesis can be conceptualized as a two-step process: preparation of the electrophilic piperidine precursor, followed by the nucleophilic substitution reaction with pyrazole. For the synthesis of the 2-substituted isomer, one would start with 2-(chloromethyl)piperidine or a similar derivative.

Synthetic Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: N-Alkylation Start 2-(Hydroxymethyl)piperidine Precursor 2-(Chloromethyl)piperidine Start->Precursor Thionyl chloride (SOCl₂) Product 2-(1H-pyrazol-1-ylmethyl)piperidine Precursor->Product Base (e.g., K₂CO₃) Solvent (e.g., DMF) Pyrazole Pyrazole Pyrazole->Product caption General synthesis of 2-(1H-pyrazol-1-ylmethyl)piperidine.

General synthesis of 2-(1H-pyrazol-1-ylmethyl)piperidine.
Detailed Experimental Protocol (Hypothetical)

The following is a plausible, step-by-step methodology for the synthesis of 2-(1H-pyrazol-1-ylmethyl)piperidine. This protocol is based on established chemical principles for N-alkylation reactions.

  • Preparation of 2-(Chloromethyl)piperidine Hydrochloride:

    • To a solution of 2-(hydroxymethyl)piperidine in an appropriate solvent such as dichloromethane, add thionyl chloride dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC).

    • The resulting hydrochloride salt of 2-(chloromethyl)piperidine can be isolated by filtration or evaporation of the solvent.

  • N-Alkylation of Pyrazole:

    • In a flask, combine pyrazole, a base such as potassium carbonate, and a polar aprotic solvent like dimethylformamide (DMF).

    • Add the 2-(chloromethyl)piperidine hydrochloride to the mixture.

    • Heat the reaction mixture and monitor its progress by TLC.

    • Upon completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent.

    • The crude product can then be purified using column chromatography to yield the final 2-(1H-pyrazol-1-ylmethyl)piperidine.

The choice of a suitable base and solvent is crucial for the success of the N-alkylation step, as it influences the reaction rate and can help to minimize side reactions.

Applications in Drug Discovery and Development

The pyrazole-piperidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1] Derivatives of this scaffold have shown promise in a variety of therapeutic areas.

Pharmacological Relevance
  • Anticancer Activity: Many pyrazole derivatives have been investigated as anticancer agents, often functioning as kinase inhibitors.[2]

  • Anti-inflammatory Effects: The pyrazole nucleus is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).[1]

  • Antimicrobial Properties: Certain compounds containing the pyrazole moiety have demonstrated antibacterial and antifungal activity.[2]

  • Central Nervous System (CNS) Activity: The piperidine ring is a common feature in drugs that target the CNS, and its inclusion can facilitate brain penetration.[6]

Drug Discovery Workflow

The development of new drugs based on the 2-(1H-pyrazol-1-ylmethyl)piperidine scaffold would typically follow a structured workflow, starting from the initial hit identification and proceeding through lead optimization and preclinical studies.

Drug Discovery Workflow A Scaffold Identification (2-(1H-pyrazol-1-ylmethyl)piperidine) B Library Synthesis (Derivative Generation) A->B C High-Throughput Screening (Biological Assays) B->C D Hit Identification C->D E Lead Optimization (SAR Studies) D->E F In Vitro & In Vivo Testing (ADME/Tox) E->F G Preclinical Candidate F->G caption A typical drug discovery workflow for a novel scaffold.

A typical drug discovery workflow for a novel scaffold.

Chemical Reactivity and Further Functionalization

The 2-(1H-pyrazol-1-ylmethyl)piperidine molecule offers several sites for further chemical modification, allowing for the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies.

  • Piperidine Nitrogen: The secondary amine of the piperidine ring can be functionalized through reactions such as acylation, alkylation, or sulfonylation. This is a common strategy to modulate the physicochemical properties of the molecule.

  • Pyrazole Ring: The pyrazole ring can undergo electrophilic substitution, typically at the 4-position, allowing for the introduction of various substituents.

  • Piperidine Ring Carbons: While less reactive, the C-H bonds on the piperidine ring can be functionalized through modern C-H activation methodologies.

Conclusion

The 2-(1H-pyrazol-1-ylmethyl)piperidine scaffold represents a promising area for further research and development in medicinal chemistry. While the specific properties of this isomer are not yet widely documented, the known activities of related pyrazole-piperidine derivatives suggest a high potential for the discovery of novel therapeutic agents. The synthetic routes are accessible, and the scaffold offers multiple points for diversification, making it an attractive starting point for drug discovery campaigns. Further investigation into the synthesis, characterization, and biological evaluation of 2-(1H-pyrazol-1-ylmethyl)piperidine and its derivatives is highly warranted.

References

  • [No Author]. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. RSC. Available at: [Link]

  • Arumugam, N., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(23), 8565. Available at: [Link]

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  • Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. OUCI. Available at: [Link]

  • AKos Consulting & Solutions. (n.d.). 4-((1H-Pyrazol-1-yl)methyl)piperidine dihydrochloride, 95% Purity. Available at: [Link]

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Spectroscopic Data for 2-(1H-pyrazol-1-ylmethyl)piperidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel compound 2-(1H-pyrazol-1-ylmethyl)piperidine. As direct experimental data for this specific molecule is not yet widely available in peer-reviewed literature, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By leveraging established spectroscopic principles and drawing comparisons with structurally analogous compounds, we present a detailed forecast of the ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic signatures of 2-(1H-pyrazol-1-ylmethyl)piperidine. This guide is intended to aid in the identification, characterization, and quality control of this compound in a research and development setting.

Introduction

2-(1H-pyrazol-1-ylmethyl)piperidine is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of both piperidine and pyrazole moieties in a wide range of biologically active molecules. The piperidine ring is a common scaffold in many pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties. Similarly, the pyrazole ring is a versatile pharmacophore known for a broad spectrum of biological activities. The linkage of these two heterocyclic systems via a methylene bridge creates a novel chemical entity with potential for unique pharmacological applications.

Accurate and unambiguous structural confirmation is a cornerstone of chemical research and drug development. Spectroscopic techniques are the primary tools for achieving this. This guide provides a detailed predictive analysis of the key spectroscopic data for 2-(1H-pyrazol-1-ylmethyl)piperidine, offering a baseline for researchers synthesizing or working with this compound.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of 2-(1H-pyrazol-1-ylmethyl)piperidine is predicted to exhibit distinct signals corresponding to the protons of the piperidine ring, the pyrazole ring, and the interconnecting methylene group. The chemical shifts are influenced by the electronic environment of each proton.

Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationCoupling Constants (J, Hz)
H-3' (pyrazole)~7.5d1HJ ≈ 2.0
H-5' (pyrazole)~7.4d1HJ ≈ 1.5
H-4' (pyrazole)~6.2t1HJ ≈ 2.0
-CH₂- (linker)~4.1s2H-
H-2 (piperidine)~2.9 - 3.1m1H
H-6eq (piperidine)~2.8 - 2.9m1H
H-6ax (piperidine)~2.3 - 2.5m1H
H-3, H-4, H-5 (piperidine)~1.1 - 1.8m6H
NH (piperidine)~1.5 - 2.5br s1H

Rationale for Predicted Chemical Shifts:

  • Pyrazole Protons (H-3', H-4', H-5'): The protons on the pyrazole ring are in an aromatic environment and are expected to appear in the downfield region of the spectrum. The specific shifts are predicted based on data for N-alkylated pyrazoles. The coupling patterns (doublet, triplet, doublet) are characteristic of a 1,4-disubstituted pyrazole system.

  • Methylene Linker (-CH₂-): The protons of the methylene bridge are adjacent to the electron-withdrawing pyrazole ring and the piperidine nitrogen, leading to a predicted downfield shift to around 4.1 ppm. The signal is expected to be a singlet as there are no adjacent protons to couple with.

  • Piperidine Protons (H-2, H-3, H-4, H-5, H-6): The protons on the piperidine ring will exhibit complex multiplets due to diastereotopicity and conformational flexibility. The proton at C-2, being adjacent to the substituted nitrogen, is expected to be the most downfield of the ring protons. The remaining piperidine protons will appear in the more upfield region, typical for aliphatic cyclic amines. The broad singlet for the NH proton is characteristic and its chemical shift can be highly dependent on solvent and concentration.

Experimental Protocol for ¹H NMR Spectroscopy

G cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve ~5-10 mg of sample solvent in ~0.6 mL of deuterated chloroform (CDCl₃) dissolve->solvent tms containing tetramethylsilane (TMS) as internal standard solvent->tms transfer Transfer to a 5 mm NMR tube tms->transfer spectrometer Use a 400 MHz NMR spectrometer transfer->spectrometer lock Lock on the deuterium signal of CDCl₃ spectrometer->lock shim Shim the magnetic field for optimal homogeneity lock->shim pulse Acquire a standard ¹H spectrum shim->pulse scans Number of scans: 16-64 pulse->scans ft Fourier transform the FID scans->ft phase Phase correct the spectrum ft->phase baseline Apply baseline correction phase->baseline reference Reference the spectrum to the TMS signal (0.00 ppm) baseline->reference

Figure 1. Workflow for ¹H NMR data acquisition.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide complementary information, showing distinct signals for each unique carbon atom in the molecule.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (ppm)
C-5' (pyrazole)~139
C-3' (pyrazole)~129
C-4' (pyrazole)~106
-CH₂- (linker)~55
C-2 (piperidine)~58
C-6 (piperidine)~47
C-3 (piperidine)~26
C-5 (piperidine)~24
C-4 (piperidine)~25

Rationale for Predicted Chemical Shifts:

  • Pyrazole Carbons (C-3', C-4', C-5'): The aromatic carbons of the pyrazole ring will resonate in the downfield region, with C-5' and C-3' being the most deshielded due to their proximity to the nitrogen atoms. C-4' is expected to be the most upfield of the pyrazole carbons.

  • Methylene Linker (-CH₂-): This carbon is attached to two nitrogen atoms, resulting in a significant downfield shift.

  • Piperidine Carbons (C-2, C-3, C-4, C-5, C-6): The chemical shifts of the piperidine carbons are predicted based on substituted piperidine analogs. C-2, being adjacent to the substituted nitrogen, will be the most downfield of the piperidine ring carbons. The other carbons will appear at typical aliphatic chemical shifts.

Experimental Protocol for ¹³C NMR Spectroscopy

G cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_acquisition Data Acquisition cluster_processing Data Processing sample Use the same sample as for ¹H NMR spectrometer Use a 100 MHz NMR spectrometer sample->spectrometer lock Lock on the deuterium signal of CDCl₃ spectrometer->lock decouple Use proton decoupling lock->decouple pulse Acquire a standard ¹³C{¹H} spectrum decouple->pulse scans Number of scans: 512-2048 pulse->scans ft Fourier transform the FID scans->ft phase Phase correct the spectrum ft->phase baseline Apply baseline correction phase->baseline reference Reference the spectrum to the CDCl₃ solvent peak (77.16 ppm) baseline->reference

Figure 2. Workflow for ¹³C NMR data acquisition.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. For 2-(1H-pyrazol-1-ylmethyl)piperidine, the molecular formula is C₉H₁₅N₃, and the monoisotopic mass is 165.1266 g/mol .

Predicted Fragmentation Pattern (Electron Ionization - EI)

m/zPredicted Fragment
165[M]⁺ (Molecular Ion)
164[M-H]⁺
95[C₅H₅N₂]⁺ (Pyrazolylmethyl cation)
84[C₅H₁₀N]⁺ (Piperidine radical cation)
81[C₄H₅N₂]⁺ (Pyrazolyl cation)
70[C₄H₈N]⁺

Rationale for Predicted Fragmentation:

The fragmentation of 2-(1H-pyrazol-1-ylmethyl)piperidine under EI-MS is expected to be initiated by the ionization of one of the nitrogen atoms. The most likely fragmentation pathways include:

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the piperidine nitrogen is a common fragmentation pathway for piperidine derivatives. This can lead to the loss of a hydrogen radical to form the ion at m/z 164.

  • Cleavage of the methylene bridge: The bond between the methylene linker and the piperidine ring can cleave, leading to the formation of the pyrazolylmethyl cation at m/z 95 and a piperidine radical.

  • Piperidine ring fragmentation: The piperidine ring itself can undergo fragmentation to produce characteristic ions such as m/z 84 and 70.

G M [M]⁺˙ (m/z 165) M_minus_H [M-H]⁺ (m/z 164) M->M_minus_H - H• pyrazolylmethyl [C₅H₅N₂]⁺ (m/z 95) M->pyrazolylmethyl α-cleavage piperidine_cation [C₅H₁₀N]⁺ (m/z 84) M->piperidine_cation cleavage pyrazolyl_cation [C₄H₅N₂]⁺ (m/z 81) pyrazolylmethyl->pyrazolyl_cation - CH₂ piperidine_radical [C₅H₁₀N]

Figure 3. Predicted major fragmentation pathways.

Experimental Protocol for Mass Spectrometry

A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source is recommended for accurate mass determination.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will show characteristic absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)VibrationIntensity
3300 - 3500N-H stretch (piperidine)Medium, broad
3100 - 3150C-H stretch (pyrazole, aromatic)Medium
2850 - 2950C-H stretch (aliphatic)Strong
~1550C=N stretch (pyrazole)Medium
~1450C-H bend (aliphatic)Medium
~1250C-N stretchMedium

Rationale for Predicted Absorptions:

  • N-H Stretch: The N-H bond of the secondary amine in the piperidine ring will give a characteristic broad absorption in the 3300-3500 cm⁻¹ region.

  • C-H Stretches: Aromatic C-H stretches from the pyrazole ring will appear above 3000 cm⁻¹, while the aliphatic C-H stretches from the piperidine and methylene groups will be observed below 3000 cm⁻¹.

  • C=N Stretch: The C=N stretching vibration of the pyrazole ring is expected around 1550 cm⁻¹.

  • C-N Stretch: The C-N stretching vibrations will appear in the fingerprint region.

Experimental Protocol for IR Spectroscopy

A Fourier-transform infrared (FTIR) spectrometer is typically used. The sample can be analyzed as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).

Conclusion

This technical guide provides a detailed, predictive overview of the spectroscopic data for 2-(1H-pyrazol-1-ylmethyl)piperidine. The presented ¹H NMR, ¹³C NMR, MS, and IR data are based on sound spectroscopic principles and comparisons with closely related molecules. Researchers and drug development professionals can use this guide as a valuable resource for the characterization and confirmation of this novel compound. It is important to note that actual experimental values may vary slightly depending on the specific experimental conditions.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

An In-Depth Technical Guide to the Prospective Crystal Structure of 2-(1H-pyrazol-1-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heterocyclic scaffolds of pyrazole and piperidine are cornerstones in medicinal chemistry, frequently incorporated into novel chemical entities to modulate pharmacological activity and pharmacokinetic properties. The molecule 2-(1H-pyrazol-1-ylmethyl)piperidine represents a fundamental linkage of these two key pharmacophores. While a definitive, publicly accessible crystal structure for this specific compound is not available as of the date of this guide, this document serves as a comprehensive technical roadmap for its determination and analysis. We will explore the foundational principles and provide a detailed, field-proven workflow for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 2-(1H-pyrazol-1-ylmethyl)piperidine. This guide is designed to equip researchers with the necessary protocols and theoretical understanding to elucidate its three-dimensional structure, thereby unlocking insights into its conformational preferences, intermolecular interactions, and potential as a building block in drug design.

Introduction: The Significance of Structural Elucidation

In the realm of drug discovery and development, the precise knowledge of a molecule's three-dimensional structure is paramount. It dictates how a molecule interacts with biological targets, influences its physical properties such as solubility and stability, and governs its packing in the solid state, which is critical for formulation. 2-(1H-pyrazol-1-ylmethyl)piperidine combines the planarity and hydrogen bonding capabilities of the pyrazole ring with the conformational flexibility of the piperidine ring. A crystal structure would provide invaluable data on:

  • Conformational Analysis: Determining the preferred orientation of the piperidine ring (chair, boat, or twist-boat) and the rotational freedom around the methylene bridge connecting the two rings.

  • Intermolecular Interactions: Identifying the key hydrogen bonds, van der Waals forces, and potential π-stacking interactions that govern the crystal packing. These interactions are crucial for understanding solid-state properties and can serve as a model for interactions with protein binding sites.

  • Pharmacophore Modeling: Providing precise geometric parameters for use in computational chemistry, aiding in the design of more complex derivatives with optimized binding affinities.

Given the absence of an experimentally determined structure, the following sections outline the logical and scientifically validated pathway to achieve this goal.

Part I: Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for diffraction analysis.

Synthetic Pathway

A plausible and efficient synthesis of 2-(1H-pyrazol-1-ylmethyl)piperidine can be achieved via N-alkylation of pyrazole with a suitable piperidine-derived electrophile. The causality behind this choice lies in the nucleophilicity of the deprotonated pyrazole and the commercial availability of the piperidine starting materials.

Experimental Protocol: Synthesis of 2-(1H-pyrazol-1-ylmethyl)piperidine

  • Deprotonation of Pyrazole: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (NaH, 1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add a solution of pyrazole (1.0 equivalent) in anhydrous THF dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases, indicating the formation of the sodium pyrazolide salt.

  • N-Alkylation: To the resulting solution of sodium pyrazolide, add a solution of 2-(chloromethyl)piperidine hydrochloride (1.0 equivalent) in anhydrous THF. The use of the hydrochloride salt may require the addition of a non-nucleophilic base like triethylamine (2.2 equivalents) to liberate the free amine for subsequent reaction or, more likely, direct use of a protected 2-(chloromethyl)piperidine, such as the N-Boc derivative, to avoid side reactions.

  • Reaction and Work-up: Reflux the reaction mixture overnight. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the mixture to room temperature and quench by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 2-(1H-pyrazol-1-ylmethyl)piperidine.

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis Pyrazole Pyrazole Reaction_Vessel Reaction Mixture Pyrazole->Reaction_Vessel 1. Add to NaH NaH NaH in THF NaH->Reaction_Vessel Piperidine_Derivative 2-(chloromethyl)piperidine derivative Piperidine_Derivative->Reaction_Vessel 2. Add to pyrazolide Workup Aqueous Work-up & Extraction Reaction_Vessel->Workup 3. Reflux & Quench Purification Column Chromatography Workup->Purification Final_Product Pure Product Purification->Final_Product

Caption: Synthetic workflow for 2-(1H-pyrazol-1-ylmethyl)piperidine.

Crystallization Strategies

Growing single crystals of sufficient size and quality is often the most challenging step. The choice of solvent and technique is critical. For a molecule like 2-(1H-pyrazol-1-ylmethyl)piperidine, which possesses both hydrogen bond donors (piperidine N-H) and acceptors (pyrazole nitrogens), a variety of solvents should be screened.

Experimental Protocol: Crystallization

  • Solvent Screening: Begin by dissolving a small amount of the purified compound (5-10 mg) in various solvents (0.5 mL) with heating, such as ethanol, methanol, acetonitrile, ethyl acetate, and dichloromethane. A good starting point is a solvent in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

  • Slow Evaporation: Prepare saturated solutions of the compound in the promising solvents from the screening. Filter the solutions through a syringe filter into clean vials. Cover the vials with a cap pierced with a few small holes to allow for slow evaporation of the solvent at room temperature.

  • Vapor Diffusion: This technique is highly effective for growing high-quality crystals.

    • Liquid-Liquid: Dissolve the compound in a small amount of a good solvent (e.g., dichloromethane). Place this vial inside a larger, sealed jar containing a poor solvent in which the compound is insoluble (e.g., hexane). The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.

    • Solid-Liquid: Place the solid compound in a vial and place it in a larger sealed jar containing a solvent in which the compound is sparingly soluble. The solvent vapor will slowly condense onto the solid, creating a concentrated solution from which crystals may grow.

Table 1: Recommended Crystallization Screening Conditions

TechniqueGood Solvent (inner vial)Poor Solvent (outer jar)Temperature
Slow EvaporationEthanolN/ARoom Temp.
Slow EvaporationAcetonitrileN/ARoom Temp.
Vapor DiffusionDichloromethaneHexaneRoom Temp.
Vapor DiffusionEthyl AcetatePentane4 °C

Part II: Single-Crystal X-ray Diffraction Analysis

Once suitable crystals are obtained, their three-dimensional structure can be determined using single-crystal X-ray diffraction. This process involves data collection, structure solution, and refinement.

Data Collection

A single crystal is mounted on a goniometer and placed in a stream of X-rays. Modern diffractometers, such as those equipped with a CCD area detector, are commonly used.[1]

Experimental Protocol: Data Collection

  • Crystal Mounting: A well-formed crystal with dimensions typically in the range of 0.1-0.3 mm is selected under a microscope and mounted on a cryoloop.

  • Data Acquisition: The crystal is cooled to a low temperature (e.g., 100-173 K) to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern.[1] The diffractometer rotates the crystal through a series of angles, and for each orientation, a diffraction pattern is collected. Software, such as Bruker's SMART or Agilent's CrysAlis, is used to control the data collection process.[1][2]

Structure Solution and Refinement

The collected diffraction data (a set of reflection intensities) is then used to solve and refine the crystal structure.

Workflow for Structure Solution and Refinement

  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for experimental factors (e.g., Lorentz-polarization effects). This step is typically performed using software like SAINT.[1]

  • Structure Solution: The initial atomic positions are determined from the diffraction data. This is often achieved using direct methods, as implemented in programs like SHELXS.[1]

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares method (e.g., with SHELXL).[1] In this iterative process, atomic positions, and thermal displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[3]

Diagram of the X-ray Crystallography Workflow

Xray_Workflow cluster_xray X-ray Crystallography Crystal Single Crystal Diffractometer X-ray Diffractometer Crystal->Diffractometer Mount & Cool Raw_Data Raw Diffraction Data Diffractometer->Raw_Data Collect Data Data_Reduction Data Reduction (SAINT) Raw_Data->Data_Reduction Structure_Solution Structure Solution (SHELXS) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement (SHELXL) Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure (CIF) Structure_Refinement->Final_Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Anticipated Structural Features and Data Analysis

Based on the known structures of related compounds, we can anticipate several key features in the crystal structure of 2-(1H-pyrazol-1-ylmethyl)piperidine.

Table 2: Predicted Crystallographic and Structural Parameters

ParameterPredicted Value/FeatureRationale/Comparison
Crystal SystemMonoclinic or TriclinicCommon for small organic molecules.[1][4][5]
Space GroupCentrosymmetric (e.g., P2₁/c)Most organic molecules crystallize in centrosymmetric space groups.
Piperidine ConformationChairThis is the lowest energy conformation for piperidine rings.[6]
Intermolecular InteractionsN-H···N hydrogen bondsThe piperidine N-H is a good hydrogen bond donor, and the sp² nitrogen of the pyrazole is a good acceptor. This is a highly probable interaction that could lead to the formation of chains or dimers.[1]
Torsion AngleC(piperidine)-C(methylene)-N(pyrazole)-NThis will define the relative orientation of the two rings and is a key conformational parameter.

The final output of a successful crystal structure determination is a Crystallographic Information File (CIF). This file contains all the necessary information to describe the structure, including unit cell parameters, atomic coordinates, and bond lengths/angles. This data can be visualized using programs like Mercury or ORTEP and deposited in a public database like the Cambridge Structural Database (CSD) to benefit the wider scientific community.[7]

Conclusion

While the crystal structure of 2-(1H-pyrazol-1-ylmethyl)piperidine remains to be experimentally determined, this guide provides a robust and comprehensive framework for its elucidation. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can successfully obtain and analyze this valuable structural information. The resulting data will not only contribute to the fundamental understanding of this compound's solid-state behavior but will also provide a critical foundation for its application in medicinal chemistry and materials science.

References

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  • Abdel-Wahab, B. F., Al-Ghamdi, A. M., El-Hiti, G. A., Al-Shaalan, N. H. (2014). 3-Oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o266. [Link]

  • Fun, H. K., Ooi, C. W., Basil, A., Yathirajan, H. S. (2009). tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o870. [Link]

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  • Krasavin, M., Korsakov, M., Lukin, A., Zubenko, A., et al. (2018). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(12), 3109. [Link]

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  • Wang, M. L., Xu, Z. F. (2014). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1287. [Link]

  • Yousif, M. N., Salih, N. Y., Ahmed, A. A., et al. (2018). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 3(10), 14358–14365. [Link]

  • Metwally, A. M., El-Sayed, M. E. A., El-Hiti, G. A., et al. (2024). Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one 1,4-dioxane monosolvate. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 66–71. [Link]

  • Wang, B. L., Zhu, H. W., Li, Z. M., et al. (2022). Crystal structure of methyl 2-(4-(2-(cyclopentyl-amino)-1-(N-(4-methoxyphenyl)-1-methyl-5-phenyl-1-H-pyrazole-3-carboxamido)-2-oxoethyl)phenyl)acetate, C34H36N4O5. Zeitschrift für Kristallographie - New Crystal Structures, 237(1), 103-106. [Link]

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The Ascendant Therapeutic Potential of Pyrazole-Piperidine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the relentless pursuit of novel chemical entities with superior efficacy and safety profiles is paramount. Among the myriad of heterocyclic scaffolds, the pyrazole-piperidine framework has emerged as a "privileged structure." This is due to its remarkable versatility in engaging with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide offers an in-depth exploration of the multifaceted biological activities of pyrazole-piperidine derivatives, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate and harness the therapeutic potential of this promising class of compounds. We will delve into the core anticancer, antimicrobial, and anti-inflammatory properties of these derivatives, elucidating their mechanisms of action, presenting key structure-activity relationships, and providing robust experimental protocols for their evaluation.

The Architectural Advantage: Understanding the Pyrazole-Piperidine Scaffold

The pyrazole-piperidine scaffold is a hybrid molecular architecture that combines the key features of two pharmacologically significant heterocycles: pyrazole and piperidine.

  • Pyrazole: A five-membered aromatic ring with two adjacent nitrogen atoms, the pyrazole moiety is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to interact with various enzymatic and receptor targets.

  • Piperidine: A six-membered saturated heterocyclic amine, the piperidine ring is a common motif in numerous natural products and synthetic drugs. Its conformational flexibility and basic nitrogen atom are crucial for molecular recognition and binding to biological targets. The incorporation of a piperidine moiety can enhance the pharmacological activity of a compound.

The fusion or linkage of these two scaffolds results in a three-dimensional structure with a defined spatial arrangement of functional groups, which is often key to potent and selective biological activity. The ability to readily modify both the pyrazole and piperidine rings allows for extensive structural diversification, enabling the fine-tuning of physicochemical properties and pharmacological profiles.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Pyrazole-piperidine derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.

Mechanism of Action: Targeting Key Cancer Pathways

The anticancer effects of pyrazole-piperidine derivatives are often attributed to their ability to interfere with critical cellular processes that are dysregulated in cancer.

  • Kinase Inhibition: Many pyrazole-piperidine derivatives function as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis. For instance, some derivatives have shown inhibitory activity against Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. By arresting the cell cycle, these compounds can prevent the uncontrolled division of cancer cells.

  • Induction of Apoptosis: A hallmark of effective anticancer drugs is the ability to induce programmed cell death, or apoptosis, in malignant cells. Pyrazole-piperidine derivatives have been shown to trigger apoptotic pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

  • Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, and its disruption is a validated anticancer strategy. Certain pyrazole-piperidine derivatives have been found to inhibit tubulin polymerization, leading to mitotic arrest and subsequent cell death.

  • DNA Intercalation and Damage: Some derivatives exert their cytotoxic effects by binding to the minor groove of DNA, interfering with DNA replication and transcription, and ultimately leading to cell death.

anticancer_mechanisms cluster_cell Cancer Cell Pyrazole-Piperidine Derivative Pyrazole-Piperidine Derivative Kinase Signaling Kinase Signaling Pyrazole-Piperidine Derivative->Kinase Signaling Inhibition Apoptosis Pathway Apoptosis Pathway Pyrazole-Piperidine Derivative->Apoptosis Pathway Activation Tubulin Polymerization Tubulin Polymerization Pyrazole-Piperidine Derivative->Tubulin Polymerization Inhibition DNA Replication DNA Replication Pyrazole-Piperidine Derivative->DNA Replication Inhibition Cell Cycle Progression Cell Cycle Progression Kinase Signaling->Cell Cycle Progression Drives Cell Proliferation Cell Proliferation Cell Cycle Progression->Cell Proliferation Apoptosis Apoptosis Apoptosis Pathway->Apoptosis Tubulin Polymerization->Cell Proliferation Required for DNA Replication->Cell Proliferation Required for Cell Death Cell Death Apoptosis->Cell Death

Figure 1: Key anticancer mechanisms of pyrazole-piperidine derivatives.

In Vitro Evaluation of Anticancer Activity: A Step-by-Step Protocol

The initial assessment of the anticancer potential of novel pyrazole-piperidine derivatives is typically performed using in vitro cytotoxicity assays against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture:

    • Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

    • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding:

    • Harvest logarithmically growing cells and determine cell viability using a hemocytometer or automated cell counter.

    • Seed

Unlocking the Therapeutic Potential of 2-(1H-pyrazol-1-ylmethyl)piperidine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The novel chemical entity 2-(1H-pyrazol-1-ylmethyl)piperidine presents a compelling scaffold for therapeutic innovation, integrating the pharmacologically significant pyrazole and piperidine moieties. As this molecule is not extensively characterized in existing literature, this guide provides a comprehensive, technically-focused framework for the systematic identification and validation of its potential therapeutic targets. By leveraging a multi-pronged strategy encompassing computational prediction, chemoproteomic screening, and rigorous biophysical and cell-based validation, researchers can efficiently navigate the early stages of drug discovery. This document serves as a detailed roadmap, offering not only theoretical grounding but also actionable experimental protocols and data interpretation strategies tailored to empower scientific investigation into this promising compound class.

Introduction: Deconstructing a Privileged Scaffold

The confluence of a pyrazole ring and a piperidine structure in 2-(1H-pyrazol-1-ylmethyl)piperidine suggests a high potential for biological activity. Pyrazole-containing drugs are well-established in medicine, with over 40 approved by the FDA for a range of conditions, acting as anti-inflammatory, antipsychotic, and analgesic agents.[1][2] The pyrazole nucleus often serves as a bioisostere for other aromatic rings, enhancing physicochemical properties and providing crucial hydrogen bond donor and acceptor capabilities for target engagement.[2] Similarly, the piperidine ring is a cornerstone of medicinal chemistry, found in numerous pharmaceuticals and natural alkaloids, contributing to a wide array of pharmacological effects.[3]

The combination of these two "privileged" structures in 2-(1H-pyrazol-1-ylmethyl)piperidine necessitates a systematic and unbiased approach to unravel its mechanism of action. This guide outlines a logical workflow, beginning with broad, predictive methods and progressively narrowing the focus to specific, validated targets.

Phase 1: In Silico Target Prediction - Charting the Possibilities

Given the novelty of 2-(1H-pyrazol-1-ylmethyl)piperidine, the initial phase of target identification should leverage computational methods to generate a landscape of probable protein targets. This in silico approach is cost-effective and provides a strong foundation for subsequent experimental work.[4] The core principle is to use the molecule's structure to predict its interactions with a vast library of known protein structures.

Rationale for a Dual-Pronged Computational Strategy

A robust in silico workflow should employ both ligand-based and structure-based methods to maximize the probability of identifying high-quality candidate targets.

  • Ligand-Based Approaches: These methods rely on the principle that structurally similar molecules often have similar biological activities.[5] By comparing the 2D and 3D features of 2-(1H-pyrazol-1-ylmethyl)piperidine to databases of compounds with known targets (e.g., ChEMBL), we can infer potential targets.

  • Structure-Based Approaches (Reverse Docking): This technique "docks" the three-dimensional conformation of our compound into the binding sites of a large number of protein crystal structures.[6] The algorithm then calculates a binding affinity score for each protein, ranking them as potential targets.

Hypothetical In Silico Screening Workflow

G cluster_0 Input cluster_1 Ligand-Based Screening cluster_2 Structure-Based Screening cluster_3 Output & Prioritization Input 2D/3D Structure of 2-(1H-pyrazol-1-ylmethyl)piperidine Similarity Chemical Similarity Search (e.g., Tanimoto coefficient) Input->Similarity Docking Reverse Molecular Docking (vs. PDB database) Input->Docking Pharm Pharmacophore Modeling Similarity->Pharm TargetList Generate Prioritized Target List Pharm->TargetList Docking->TargetList Enrichment Pathway & Gene Ontology Enrichment Analysis TargetList->Enrichment

Predicted Target Classes Based on Scaffold Analysis

Based on the known activities of pyrazole and piperidine derivatives, the following protein families are likely to emerge as high-ranking candidates from in silico screening:

  • Kinases: A significant number of pyrazole-containing drugs are kinase inhibitors.[7] Key targets could include Janus kinases (JAKs), Akt serine/threonine kinase 1 (AKT1), and Epidermal Growth Factor Receptor (EGFR).[7][8]

  • G-Protein Coupled Receptors (GPCRs): The piperidine moiety is prevalent in GPCR ligands. A known pyrazolo-piperidine compound exhibits dual antagonism of the chemokine receptors CCR5 and CXCR4.[9]

  • Enzymes: Various enzymes, such as Factor Xa and phosphodiesterases (PDEs), are targeted by compounds containing these scaffolds.[6]

Phase 2: Experimental Target Identification - From Prediction to Physical Interaction

While in silico methods provide valuable hypotheses, experimental validation is crucial. Chemoproteomic approaches aim to identify direct physical interactions between a small molecule and its protein targets within a complex biological system.

Photo-Affinity Labeling (PAL) for Covalent Target Capture

PAL is a powerful technique for identifying the direct binding partners of a compound.[10] It involves synthesizing a probe molecule that is a close analog of the parent compound but with two additional features: a photo-reactive group and a reporter tag (e.g., biotin).

Rationale: The probe is introduced to a cell lysate or intact cells. Upon UV irradiation, the photo-reactive group forms a highly reactive species that covalently crosslinks the probe to any proteins it is bound to. The biotin tag then allows for the specific enrichment of these crosslinked proteins for identification by mass spectrometry.[6]

Detailed Protocol: Photo-Affinity Labeling and Mass Spectrometry
  • Probe Synthesis:

    • Synthesize an analog of 2-(1H-pyrazol-1-ylmethyl)piperidine incorporating a diazirine or benzophenone photo-reactive group and a terminal alkyne for "click" chemistry attachment of a biotin tag.

  • Cell Culture and Lysis:

    • Culture a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed) to ~80% confluency.

    • Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Probe Incubation and Crosslinking:

    • Incubate the cell lysate with the photo-affinity probe (typically 1-10 µM) for 30-60 minutes at 4°C.

    • As a negative control, include a parallel incubation with a competing excess of the parent compound, 2-(1H-pyrazol-1-ylmethyl)piperidine.

    • Transfer the lysates to a petri dish on ice and irradiate with UV light (365 nm) for 10-30 minutes to induce crosslinking.[4]

  • Biotinylation and Enrichment:

    • Perform a copper-catalyzed azide-alkyne cycloaddition ("click") reaction to attach an azide-biotin tag to the alkyne-modified probe.

    • Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated protein-probe complexes.

  • Elution and Mass Spectrometry:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the captured proteins from the beads.

    • Separate the proteins by SDS-PAGE, excise the gel bands, and perform in-gel trypsin digestion.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.[11]

G cluster_0 Probe & Lysate Prep cluster_1 Binding & Crosslinking cluster_2 Enrichment & Identification Probe Synthesize Photo-Affinity Probe Incubate Incubate Probe with Lysate Probe->Incubate Lysate Prepare Cell Lysate Lysate->Incubate UV UV Crosslinking Incubate->UV Click Click Chemistry Biotinylation UV->Click Enrich Streptavidin Bead Enrichment Click->Enrich MS LC-MS/MS Identification Enrich->MS

Phase 3: Target Validation - Confirming Functional Relevance

Identifying a physical interaction is a critical step, but it must be followed by validation to confirm that this interaction leads to a functional modulation of the target protein.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that a compound binds to its target in a cellular environment.[12]

Rationale: The principle of CETSA is that when a ligand binds to a protein, it generally increases the protein's thermal stability. By heating cells or cell lysates to various temperatures, one can create a "melting curve" for a protein of interest. In the presence of a binding ligand, this curve will shift to higher temperatures.[13]

Detailed Protocol: Western Blot-Based CETSA
  • Cell Treatment:

    • Treat intact cells with either a vehicle control (e.g., DMSO) or varying concentrations of 2-(1H-pyrazol-1-ylmethyl)piperidine for a defined period (e.g., 1 hour).

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[14]

  • Lysis and Centrifugation:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Western Blot Analysis:

    • Collect the supernatant containing the soluble, non-aggregated proteins.

    • Analyze the amount of the specific target protein remaining in the supernatant by Western blotting using a target-specific antibody.

    • The presence of a stronger band at higher temperatures in the drug-treated samples compared to the control indicates target engagement.[15]

In Vitro Activity Assays

Once a target is validated for engagement, its functional modulation must be quantified. The specific assay will depend on the target class.

Example Protocol: Kinase Activity Assay

If a kinase is identified as a primary target, its inhibition by 2-(1H-pyrazol-1-ylmethyl)piperidine can be measured using a variety of commercially available assay kits.[5] A common method is a fluorescence-based assay that measures the amount of ATP consumed during the phosphorylation reaction.

  • Reaction Setup:

    • In a 384-well plate, combine the purified kinase enzyme, its specific substrate peptide, and a range of concentrations of 2-(1H-pyrazol-1-ylmethyl)piperidine in an appropriate assay buffer.[5]

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding a fixed concentration of ATP (e.g., 100 µM).

    • Incubate the plate at room temperature for a set time (e.g., 30-60 minutes).[8]

  • Detection:

    • Add a detection reagent that contains an enzyme (e.g., luciferase) that produces a fluorescent signal in proportion to the amount of remaining ATP.[12]

  • Data Analysis:

    • Measure the fluorescence intensity. A lower signal in the presence of the compound indicates less ATP remaining, and therefore, inhibition of the kinase.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway Analysis

Understanding how the modulation of a specific target affects broader cellular signaling is the final step in validation.

Example: JAK-STAT Signaling

If a JAK kinase is identified and validated as a target, its inhibition would be expected to disrupt the JAK-STAT signaling pathway. This can be assessed by measuring the phosphorylation status of downstream STAT proteins.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Activation JAK->Receptor 3. Phosphorylation STAT STAT JAK->STAT 5. STAT Phosphorylation STAT->Receptor 4. STAT Recruitment pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer 6. Dimerization Nucleus Nucleus Dimer->Nucleus 7. Translocation Gene Gene Transcription Nucleus->Gene 8. Gene Activation Inhibitor 2-(1H-pyrazol-1-ylmethyl)piperidine Inhibitor->JAK Inhibits

Data Synthesis and Interpretation

A successful target identification and validation campaign will generate multiple lines of evidence pointing towards one or more high-confidence targets.

Table 1: Example Data for a Hypothetical Pyrazole-Piperidine Analog

TargetIn Silico Docking Score (kcal/mol)CETSA Shift (ΔTagg, °C)In Vitro Activity (IC50, nM)
JAK1 -9.8+4.575
CCR5 -8.5+2.1450
AKT1 -8.2+1.5>1000
Factor Xa -7.9Not Determined>10,000

This synthesized data illustrates how a researcher can build a case for a primary target. In this example, JAK1 shows a strong docking score, a significant thermal shift in cells, and potent enzymatic inhibition, making it a high-priority candidate for further investigation.

Conclusion

The journey from a novel chemical structure to a validated therapeutic target is a complex but logical process. For 2-(1H-pyrazol-1-ylmethyl)piperidine, a compound at the frontier of discovery, the strategy outlined in this guide provides a robust and efficient path forward. By integrating predictive computational modeling with definitive experimental techniques like photo-affinity labeling and CETSA, and culminating in functional assays, research teams can confidently identify and validate the molecular targets of this promising scaffold. This systematic approach not only de-risks the early stages of drug development but also accelerates the potential translation of novel chemical matter into future therapeutics.

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  • An, J., et al. (2015). Pyrazolo-Piperidines Exhibit Dual Inhibition of CCR5/CXCR4 HIV Entry and Reverse Transcriptase. ACS medicinal chemistry letters, 6(7), 753–757. Available from: [Link]

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  • Gökhan-Kelekçi, N., et al. (2007). A new series of 1-thiocarbamoyl-3-substituted-phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives as promising MAO-B inhibitors. Bioorganic & medicinal chemistry, 15(17), 5775–5786. Available from: [Link]

  • Ragavan, R. V., et al. (2010). Synthesis and antimicrobial activities of novel 1,5-diaryl pyrazoles. European journal of medicinal chemistry, 45(4), 1547–1551. Available from: [Link]

  • Nagarapu, L., et al. (2007). Synthesis and anti-inflammatory activity of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives. Bioorganic & medicinal chemistry letters, 17(22), 6208–6212. Available from: [Link]

Sources

An In-Depth Technical Guide to the In Silico Modeling of 2-(1H-pyrazol-1-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for a Computational Approach

In modern medicinal chemistry, the journey from a promising chemical scaffold to a viable drug candidate is both complex and resource-intensive. The heterocyclic scaffolds of pyrazole and piperidine are well-established pharmacophores, present in a multitude of clinically approved drugs and bioactive molecules.[1][2][3] The compound 2-(1H-pyrazol-1-ylmethyl)piperidine, which elegantly combines these two moieties, represents a compelling starting point for drug discovery campaigns targeting a wide array of pathologies, from cancer to infectious diseases and neurological disorders.[4][5][6]

This guide eschews a conventional, rigid template. Instead, it is structured to mirror the logical, iterative, and self-validating workflow of a real-world computational drug discovery project. As your virtual Senior Application Scientist, I will not merely list protocols; I will elucidate the causal reasoning behind each decision, the interpretation of data, and the strategic foresight required to navigate the in silico landscape. Our objective is to build a comprehensive computational profile of 2-(1H-pyrazol-1-ylmethyl)piperidine, transforming its static 2D structure into a dynamic, multi-dimensional model of its potential biological behavior. This document is intended for researchers, scientists, and drug development professionals who seek to leverage computational tools to accelerate and de-risk their research endeavors.

Chapter 1: Foundational Analysis: From 2D Structure to 3D Pharmacological Potential

Before we can simulate the interaction of our molecule with complex biological systems, we must first understand its intrinsic physicochemical properties. These properties govern its behavior in solution, its ability to cross biological membranes, and its general "drug-likeness." Our initial step is to translate the 2D chemical structure into a three-dimensional, energy-minimized conformation that serves as the basis for all subsequent analyses.

Molecular Structure and Properties

The subject of our investigation is 2-(1H-pyrazol-1-ylmethyl)piperidine. Its structure consists of a six-membered piperidine ring, a known element in many pharmaceuticals, connected via a methylene bridge to a five-membered pyrazole ring, another crucial heterocycle in medicinal chemistry.[7]

Experimental Protocol: Ligand Preparation and Property Calculation

  • 2D to 3D Conversion: The molecule's SMILES string (C1CC(CN2C=CN=C2)NCCC1) is imported into a molecular modeling software suite (e.g., Schrödinger Maestro, MOE, or open-source alternatives like Avogadro).

  • Protonation State Assignment: The structure is processed to assign the most likely protonation states at a physiological pH of 7.4. This step is critical as the charge state dramatically influences molecular interactions. For 2-(1H-pyrazol-1-ylmethyl)piperidine, the piperidine nitrogen is expected to be protonated.

  • Energy Minimization: The 3D structure is subjected to energy minimization using a robust force field (e.g., OPLS4, MMFF94). This process optimizes the geometry to find a low-energy, stable conformation, which is essential for accurate docking and simulation.

  • Property Calculation: A suite of physicochemical descriptors is calculated from the minimized structure. These calculations are fundamental for initial ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assessment and for evaluating compliance with established druglikeness rules.

Predicted Physicochemical and Druglikeness Profile

The initial computational analysis provides a snapshot of the molecule's potential as a drug candidate. We summarize these findings in Table 1, with a particular focus on Lipinski's Rule of Five, a widely accepted guideline for oral bioavailability.[8]

PropertyPredicted ValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight (MW)165.24 g/mol ≤ 500 g/mol Yes
LogP (Octanol/Water Partition)~1.5 - 2.0≤ 5Yes
Hydrogen Bond Donors (HBD)1 (Piperidine N-H)≤ 5Yes
Hydrogen Bond Acceptors (HBA)3 (Pyrazole Nitrogens)≤ 10Yes
Molar Refractivity~48-5040-130Yes
Topological Polar Surface Area (TPSA)~30-35 Ų≤ 140 ŲYes

Caption: Table 1. In silico predicted physicochemical properties and druglikeness assessment of 2-(1H-pyrazol-1-ylmethyl)piperidine.

Expert Insight: The data in Table 1 is highly encouraging. The molecule fully complies with Lipinski's Rule of Five, suggesting a high probability of good membrane permeability and oral bioavailability. The low molecular weight and TPSA are characteristic of fragment-like scaffolds, indicating significant potential for further chemical elaboration to optimize potency and selectivity.[9]

Chapter 2: The Core of In Silico Discovery: Molecular Docking

Molecular docking is a cornerstone of computational drug design, allowing us to predict the preferred orientation and binding affinity of our ligand within the active site of a target protein. The choice of a target is paramount and is typically informed by existing biological data. Given the broad activities of pyrazole-piperidine derivatives, we will hypothesize a relevant target class for our workflow: a protein kinase, a common target in oncology.[4]

The Molecular Docking Workflow

Our workflow is a systematic, multi-step process designed to ensure the reliability and reproducibility of the results. Each step is a validation gate for the next.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase PDB 1. Select Target Protein (e.g., from PDB) PrepProtein 2. Prepare Protein (Add H, Assign Charges, Remove Water) PDB->PrepProtein GridGen 4. Define Binding Site & Generate Receptor Grid PrepProtein->GridGen PrepLigand 3. Prepare Ligand (Energy Minimization, Generate Conformations) Docking 5. Perform Docking (Flexible Ligand, Rigid Receptor) PrepLigand->Docking GridGen->Docking Scoring 6. Score & Rank Poses (Binding Energy Estimation) Docking->Scoring Analysis 7. Visual Inspection & Interaction Analysis Scoring->Analysis

Caption: A streamlined workflow for molecular docking simulations.

Experimental Protocol: Molecular Docking of 2-(1H-pyrazol-1-ylmethyl)piperidine

  • Target Selection & Preparation: A crystal structure of a protein kinase is obtained from the Protein Data Bank (PDB). Using a protein preparation wizard (e.g., Schrödinger's Protein Preparation Wizard), the structure is processed: hydrogens are added, bond orders are assigned, water molecules beyond 5 Å from the active site are removed, and the structure is energy-minimized to relieve steric clashes.

  • Ligand Preparation: The energy-minimized 3D structure of our compound, prepared in Chapter 1, is used.

  • Receptor Grid Generation: A binding grid is defined, centered on the co-crystallized ligand in the original PDB structure. This defines the volume of the active site where the docking algorithm will search for viable binding poses.

  • Docking Execution: Using a docking program like Glide, AutoDock, or GOLD, the ligand is docked into the prepared receptor grid.[8] Standard precision (SP) or extra precision (XP) modes can be used, which balance computational speed with scoring accuracy. The protocol allows for ligand flexibility while typically keeping the receptor rigid.

  • Pose Analysis and Scoring: The output provides a set of binding poses, ranked by a scoring function (e.g., GlideScore, docking score) that estimates the free energy of binding. The top-ranked poses are visually inspected to analyze key molecular interactions (hydrogen bonds, hydrophobic contacts, salt bridges) with active site residues.

Interpreting Docking Results: A Self-Validating System

The trustworthiness of a docking result is not determined by the docking score alone. It requires careful analysis and validation.

  • Causality Check: Does the predicted binding mode make chemical sense? For example, are hydrogen bond donors on the ligand interacting with acceptor groups on the protein? Is the hydrophobic piperidine ring buried in a greasy pocket?

  • Cross-Validation: A crucial validation step is to re-dock the original co-crystallized ligand from the PDB file. The Root-Mean-Square Deviation (RMSD) between the re-docked pose and the crystal pose should ideally be less than 2.0 Å, confirming that the docking protocol can reproduce a known binding mode.

  • Comparative Analysis: The docking score of our novel compound should be compared to that of the known inhibitor. A comparable or better score suggests our compound is a promising candidate.

ParameterExpected Outcome for a Promising Candidate
Docking Score (kcal/mol)Comparable to or better than a known reference inhibitor
Key InteractionsHydrogen bonds with hinge region; Hydrophobic packing
Predicted Binding PoseOccupies the ATP-binding pocket, mimicking key interactions
Re-docked Ligand RMSD< 2.0 Å

Caption: Table 2. A framework for analyzing and validating molecular docking results.

Chapter 3: From Static Poses to Dynamic Stability: Molecular Dynamics Simulations

A docking pose is a static snapshot. A biological system, however, is a dynamic entity. Molecular Dynamics (MD) simulations provide a method to study the physical movements of atoms and molecules over time, allowing us to assess the stability of the predicted protein-ligand complex in a simulated physiological environment.[10][11]

The Molecular Dynamics Workflow

MD simulations are computationally intensive but offer unparalleled insight into the dynamics of molecular recognition.

MD_Workflow Start 1. Start with Best Docking Pose (Protein-Ligand Complex) Solvate 2. Solvate the System (Add Water Box, e.g., TIP3P) Start->Solvate Neutralize 3. Neutralize System (Add Counter-Ions, e.g., Na+, Cl-) Solvate->Neutralize Minimize 4. Energy Minimization (Relax the entire system) Neutralize->Minimize Equilibrate 5. Equilibration Phase (NVT and NPT ensembles to stabilize Temp & Pressure) Minimize->Equilibrate Production 6. Production MD (Run simulation for 100-1000 ns) Equilibrate->Production Analyze 7. Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analyze

Caption: The sequential workflow for a typical Molecular Dynamics simulation.

Experimental Protocol: MD Simulation of the Protein-Ligand Complex

  • System Building: The highest-scoring, most plausible docking pose of the 2-(1H-pyrazol-1-ylmethyl)piperidine-kinase complex is chosen as the starting point. The complex is placed in a periodic boundary box filled with an explicit water model (e.g., TIP3P).

  • Neutralization: Counter-ions (e.g., Na⁺ or Cl⁻) are added to neutralize the overall charge of the system.

  • Minimization & Equilibration: The entire system undergoes a series of energy minimization and equilibration steps. This involves gradually heating the system to a target temperature (e.g., 300 K) and adjusting the pressure to a target value (e.g., 1 atm) while applying restraints to the protein and ligand, which are slowly released. This ensures the system is stable before the production run.

  • Production Run: The simulation is run for a significant period, typically ranging from 100 to 1000 nanoseconds (ns), during which the atomic coordinates are saved at regular intervals, creating a trajectory file.

  • Trajectory Analysis: The trajectory is analyzed to extract meaningful data.

Key Metrics for Assessing Binding Stability

The analysis of the MD trajectory provides quantitative measures of the complex's stability.

MetricDescriptionIndication of a Stable Complex
RMSD (Root Mean Square Deviation)Measures the average deviation of atoms (e.g., protein backbone or ligand) over time from a reference structure.The RMSD of both the protein and the ligand should reach a plateau, indicating the system has reached equilibrium and the ligand is not drifting out of the binding pocket.
RMSF (Root Mean Square Fluctuation)Measures the fluctuation of individual residues or atoms around their average position.Key active site residues interacting with the ligand should exhibit low RMSF values, indicating stable contacts.
Protein-Ligand Contacts Monitors specific interactions (e.g., hydrogen bonds, hydrophobic contacts) over the course of the simulation.The key interactions identified in the docking pose should be maintained for a high percentage of the simulation time.

Caption: Table 3. Essential metrics for analyzing MD simulation trajectories to validate binding stability.

Expert Insight: If the ligand's RMSD remains low and stable, and the key hydrogen bonds observed during docking persist throughout the MD simulation, we can have high confidence in our initial docking prediction. This provides a robust, validated model of the binding hypothesis.[4]

Chapter 4: Beyond Binding: Predicting ADMET and Final Assessment

A potent molecule is useless if it is toxic or cannot reach its target in the body. In silico ADMET prediction is a critical final step to identify potential liabilities early in the discovery process.[12]

Experimental Protocol: ADMET Prediction

  • Model Selection: Utilize a validated suite of computational models, such as QikProp in the Schrödinger suite or online servers like SwissADME.

  • Property Calculation: The prepared 3D structure of 2-(1H-pyrazol-1-ylmethyl)piperidine is submitted to these tools.

  • Analysis: The output predicts a wide range of pharmacokinetic and pharmacodynamic properties. Key parameters include:

    • Absorption: Predicted Caco-2 cell permeability (intestinal absorption) and blood-brain barrier (BBB) penetration.

    • Metabolism: Likelihood of being a substrate or inhibitor for major Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4).

    • Toxicity: Prediction of potential cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and general toxicity risks.

Consolidated ADMET Profile

The results provide a holistic view of the molecule's potential drug-like qualities.

ADMET PropertyPrediction for 2-(1H-pyrazol-1-ylmethyl)piperidineImplication for Drug Development
Human Oral Absorption HighGood candidate for oral administration.
Blood-Brain Barrier (BBB) Permeation Low to MediumMay be suitable for peripherally acting drugs; may require optimization for CNS targets.
CYP2D6 Inhibition Low ProbabilityReduced risk of drug-drug interactions with other medications metabolized by this key enzyme.
hERG Inhibition (Cardiotoxicity) Low RiskFavorable safety profile regarding potential cardiac side effects.
Ames Mutagenicity Low ProbabilityReduced risk of being mutagenic.

Caption: Table 4. A predicted ADMET profile for 2-(1H-pyrazol-1-ylmethyl)piperidine.

Conclusion: A Data-Driven Path Forward

This in-depth guide has demonstrated a comprehensive and rigorous in silico workflow for the characterization of 2-(1H-pyrazol-1-ylmethyl)piperidine. Starting from its basic 2D structure, we have built a multi-faceted computational model that predicts its physicochemical properties, druglikeness, binding mode to a hypothetical kinase target, dynamic stability, and ADMET profile.

The collective evidence from these simulations suggests that 2-(1H-pyrazol-1-ylmethyl)piperidine is a highly promising scaffold. It possesses excellent druglike properties and, based on our hypothetical docking and MD simulations, demonstrates the potential for stable binding to therapeutically relevant targets like protein kinases. The predicted ADMET profile is largely favorable, further strengthening its case as a valuable starting point for a drug discovery program.

The path forward is now illuminated by this computational data. The next logical steps involve the chemical synthesis of the compound and its analogs, followed by in vitro validation of the predicted biological activity and ADMET properties. The in silico models we have built will continue to serve as a guide for data interpretation and the rational design of next-generation compounds with improved potency, selectivity, and safety profiles.

References

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  • Pyrazolo-Piperidines Exhibit Dual Inhibition of CCR5/CXCR4 HIV Entry and Reverse Transcriptase. PubMed. [Link]

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An In-Depth Technical Guide to the Solubility and Stability of 2-(1H-pyrazol-1-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

2-(1H-pyrazol-1-ylmethyl)piperidine is a heterocyclic compound featuring a piperidine ring linked to a pyrazole nucleus via a methylene bridge. Such structures are of significant interest in medicinal chemistry due to the diverse pharmacological activities associated with both pyrazole and piperidine scaffolds.[1][2][3] The therapeutic potential of any drug candidate, however, is fundamentally linked to its physicochemical properties, with solubility and stability being paramount. This guide provides a comprehensive technical overview of the critical considerations and methodologies for characterizing the solubility and stability of 2-(1H-pyrazol-1-ylmethyl)piperidine, offering a predictive framework in the absence of extensive public data on this specific molecule.

The piperidine moiety, a saturated heterocycle, and the pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, confer distinct properties to the molecule.[4][5] The piperidine nitrogen is basic, with a pKa that suggests it will be protonated at physiological pH, potentially enhancing aqueous solubility.[6] Conversely, the pyrazole ring is weakly basic. The overall molecular structure suggests a moderate lipophilicity, which will influence its solubility in both aqueous and organic media. Understanding these foundational characteristics is crucial for designing effective formulation strategies and predicting the compound's in vivo behavior.

Part 1: Solubility Characterization

A compound's solubility is a critical determinant of its bioavailability and therapeutic efficacy. For 2-(1H-pyrazol-1-ylmethyl)piperidine, a thorough understanding of its dissolution characteristics in various media is essential for preclinical and formulation development. Both kinetic and thermodynamic solubility assessments provide valuable, albeit different, insights.[7]

Theoretical Considerations for Solubility

The solubility of 2-(1H-pyrazol-1-ylmethyl)piperidine is primarily influenced by its molecular structure:

  • pH-Dependent Solubility: The presence of the basic piperidine nitrogen atom dictates that the compound's aqueous solubility will be highly pH-dependent. In acidic environments, the piperidine nitrogen will be protonated, forming a more soluble salt. As the pH increases towards and beyond the pKa of the piperidine moiety, the free base will predominate, likely leading to a significant decrease in aqueous solubility.

  • Solvent Effects: In non-aqueous or co-solvent systems, the compound's solubility will be governed by a balance of polarity and hydrogen bonding interactions. The pyrazole and piperidine rings offer sites for hydrogen bonding, while the overall carbon framework contributes to its lipophilicity.

  • Solid-State Properties: The crystalline form (polymorph) or amorphous state of the solid material can significantly impact its apparent solubility and dissolution rate.[8]

Experimental Protocols for Solubility Determination

A tiered approach to solubility testing is recommended, starting with early-stage kinetic solubility screens and progressing to more definitive thermodynamic solubility measurements for lead candidates.

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly introduced from a high-concentration stock (typically in DMSO) into an aqueous buffer.[7] This high-throughput screen is invaluable during early drug discovery for ranking compounds.[7]

Protocol: High-Throughput Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 2-(1H-pyrazol-1-ylmethyl)piperidine in 100% dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: To a 96-well microplate, add the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Addition: Add a small volume of the DMSO stock solution to the aqueous buffer (final DMSO concentration should be kept low, typically ≤1%, to minimize co-solvent effects).

  • Incubation: Shake the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for precipitation.

  • Phase Separation: Separate the undissolved precipitate from the supernatant by centrifugation or filtration.[8]

  • Quantification: Analyze the concentration of the compound in the supernatant using a suitable analytical method such as HPLC-UV, LC-MS, or UV spectroscopy.[8]

Causality Behind Experimental Choices: The use of DMSO allows for the initial dissolution of a wide range of compounds, while the subsequent dilution into an aqueous buffer simulates the conditions a compound might experience upon administration.[9] The short incubation time provides a measure of how quickly the compound might precipitate from a supersaturated solution.

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution and is considered the "gold standard" for solubility measurement.[10]

Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Sample Preparation: Add an excess amount of solid 2-(1H-pyrazol-1-ylmethyl)piperidine to a series of vials containing different aqueous buffers (e.g., pH 2, 5, 7.4, and 9) and relevant biorelevant media (e.g., FaSSIF, FeSSIF).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the samples to stand, and then carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration or centrifugation can be used.[8]

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated, stability-indicating analytical method (e.g., HPLC-UV).

  • Solid-State Analysis: Analyze the remaining solid material by techniques such as X-ray powder diffraction (XRPD) to identify the solid form at equilibrium.

Causality Behind Experimental Choices: Using an excess of the solid compound ensures that a saturated solution is achieved.[9] The extended equilibration time allows the system to reach a thermodynamic minimum.[10] Analyzing the solid phase post-equilibration is crucial to confirm that no phase transformation (e.g., from an anhydrous to a hydrate form) has occurred, which would affect the solubility value.[8]

Data Presentation: Predicted Solubility Profile

While specific experimental data is not available, a predicted solubility profile can be summarized as follows:

Parameter Predicted Solubility of 2-(1H-pyrazol-1-ylmethyl)piperidine Rationale
Aqueous Solubility (pH 7.4) Low to ModerateThe presence of the basic piperidine may enhance solubility, but the overall lipophilicity could limit it.
Aqueous Solubility (Acidic pH) HighProtonation of the piperidine nitrogen will form a soluble salt.
Aqueous Solubility (Basic pH) LowThe neutral, free-base form will be less soluble.
Solubility in Organic Solvents Moderate to HighExpected to be soluble in polar aprotic solvents like DMSO and DMF, and alcohols like methanol and ethanol.

Part 2: Stability Assessment

Evaluating the chemical stability of a drug candidate is mandated by regulatory agencies and is fundamental to ensuring its safety, efficacy, and shelf-life.[11][12] Stability studies for 2-(1H-pyrazol-1-ylmethyl)piperidine should include forced degradation (stress testing) and long-term stability studies under ICH-recommended conditions.[13][14]

Predicted Degradation Pathways

The chemical structure of 2-(1H-pyrazol-1-ylmethyl)piperidine suggests several potential degradation pathways:

  • Oxidation: The piperidine ring, particularly the carbon adjacent to the nitrogen, and the methylene bridge could be susceptible to oxidation.

  • Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH and elevated temperatures could potentially lead to cleavage of the C-N bonds, although this is less likely under typical conditions.

  • Photodegradation: Aromatic systems like pyrazole can be susceptible to photolytic degradation upon exposure to UV light.

Experimental Protocols for Stability Testing

Forced degradation studies are designed to accelerate the degradation of a compound to identify likely degradation products and establish the intrinsic stability of the molecule.[15][16] These studies are also crucial for developing and validating stability-indicating analytical methods.[17]

Protocol: Forced Degradation Studies

  • Sample Preparation: Prepare solutions of 2-(1H-pyrazol-1-ylmethyl)piperidine (e.g., at 1 mg/mL) in various stress media.[18] If the compound has poor aqueous solubility, co-solvents can be used.[16][18]

  • Stress Conditions: Expose the samples to the following conditions, with a target degradation of 5-20%[18]:

    • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80°C).[19]

    • Basic Hydrolysis: 0.1 M NaOH at elevated temperature.[19]

    • Oxidative Degradation: 3% H₂O₂ at room temperature or slightly elevated temperature.[19]

    • Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80°C).[16]

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[16]

  • Time Points: Sample at appropriate time points (e.g., 0, 2, 4, 8, 24 hours, and longer if necessary). For hydrolytic studies, samples should be neutralized before analysis.[19]

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method with a mass spectrometer (LC-MS) to separate and identify the parent compound and any degradation products.

Causality Behind Experimental Choices: The stress conditions are more severe than those expected during storage to accelerate degradation and provide a rapid assessment of stability.[17] The goal is to achieve partial degradation to ensure that the analytical method can resolve the degradants from the parent peak.[15]

Formal stability studies are conducted on the drug substance and the final drug product under conditions defined by the International Council for Harmonisation (ICH).[11][12]

Protocol: Long-Term and Accelerated Stability Studies

  • Batch Selection: Use at least three primary batches of the drug substance for the study.[11]

  • Storage Conditions:

    • Long-Term: Store samples at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[11][20]

    • Accelerated: Store samples at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[11][20]

  • Testing Frequency:

    • Long-Term: Test at 0, 3, 6, 9, 12, 18, and 24 months, and annually thereafter.[13]

    • Accelerated: Test at 0, 3, and 6 months.[13]

  • Parameters to be Monitored: The testing should include, as appropriate, physical, chemical, and microbiological attributes such as appearance, assay, purity (degradation products), and moisture content.[13]

Causality Behind Experimental Choices: These standardized conditions simulate the environmental factors a drug product may encounter during its shelf life in different climatic zones.[12] The accelerated conditions are used to predict the long-term stability profile more quickly.[20]

Part 3: Visualization of Workflows

Solubility Determination Workflow

G cluster_0 Early Discovery Phase cluster_1 Lead Optimization / Preclinical Phase kinetic_sol Kinetic Solubility Screen (High-Throughput) kinetic_protocol DMSO Stock Dilution Nephelometry or LC-MS Analysis kinetic_sol->kinetic_protocol thermo_sol Thermodynamic Solubility (Shake-Flask) kinetic_sol->thermo_sol Promising Candidates thermo_protocol Excess Solid in Buffers 24-72h Equilibration HPLC Analysis thermo_sol->thermo_protocol data_analysis Data Analysis & Interpretation Solubility Profile vs. pH thermo_sol->data_analysis start Compound Synthesis 2-(1H-pyrazol-1-ylmethyl)piperidine start->kinetic_sol formulation Formulation Development (e.g., Salt Selection) data_analysis->formulation

Caption: Workflow for solubility assessment of a new chemical entity.

Stability Testing Workflow

G cluster_0 Intrinsic Stability & Method Development cluster_1 Regulatory Stability Assessment forced_deg Forced Degradation Studies stress_conditions Acid, Base, Oxidative, Thermal, Photolytic Stress forced_deg->stress_conditions analytical_method Develop Stability-Indicating Analytical Method (LC-MS) forced_deg->analytical_method ich_stability ICH Stability Studies storage_conditions Long-Term (e.g., 25°C/60%RH) Accelerated (40°C/75%RH) ich_stability->storage_conditions shelf_life Establish Re-test Period & Shelf-Life ich_stability->shelf_life start Drug Substance 2-(1H-pyrazol-1-ylmethyl)piperidine start->forced_deg analytical_method->ich_stability

Caption: Workflow for stability testing of a new drug substance.

Conclusion

References

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate.

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.

  • 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

  • 2-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride. Smolecule.

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA).

  • Stability testing of existing active substances and related finished products. European Medicines Agency (EMA).

  • Stability Testing of Drug Substances and Drug Products. U.S. Food and Drug Administration (FDA).

  • Guidelines for Pharmaceutical Stability Study. Pharmaguideline.

  • Quality Guidelines. International Council for Harmonisation (ICH).

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.

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The Pyrazole Core: A Journey from Serendipitous Discovery to Rational Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a seemingly simple five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has etched an indelible mark on the landscape of chemistry and medicine. Its journey, initiated by a fortuitous discovery in the late 19th century, has blossomed into a sprawling field of research, yielding a diverse array of compounds that are integral to modern life. From the first synthetic analgesic, Antipyrine, to blockbuster drugs like the anti-inflammatory Celecoxib and the revolutionary erectile dysfunction treatment, Sildenafil, the pyrazole scaffold has consistently proven to be a privileged structure in drug discovery. This technical guide provides a comprehensive exploration of the discovery and history of pyrazole-containing compounds. It delves into the foundational synthetic methodologies, tracing their evolution from classical condensations to modern, highly efficient strategies. Through detailed mechanistic explanations, experimental protocols, and in-depth case studies of iconic pyrazole-based drugs, this guide aims to provide researchers and drug development professionals with a thorough understanding of the rich history and enduring legacy of this remarkable heterocycle.

The Dawn of the Pyrazole Era: A Serendipitous Discovery

The story of pyrazole begins in 1883 with the German chemist Ludwig Knorr.[1][2] While investigating quinine-related compounds, Knorr serendipitously synthesized the first pyrazole derivative.[2] This discovery was not merely a chemical curiosity; it marked the birth of the first entirely synthetic medicinal compound, Antipyrine (also known as phenazone).[1][3][4] This groundbreaking achievement demonstrated that biologically active molecules could be created in the laboratory, independent of natural sources, thus heralding a new era in pharmaceutical development.

Antipyrine, a pyrazolone derivative, was found to possess potent analgesic and antipyretic properties and quickly became one of the most widely used drugs until the advent of Aspirin.[1][3] Its synthesis, which involved the condensation of phenylhydrazine with ethyl acetoacetate followed by methylation, laid the groundwork for what would become a cornerstone of heterocyclic chemistry: the Knorr pyrazole synthesis.[3][5]

The Synthetic Arsenal: Forging the Pyrazole Ring

The versatility of the pyrazole scaffold in medicinal chemistry and materials science has driven the development of a diverse array of synthetic methodologies. Over the decades, chemists have devised increasingly sophisticated and efficient ways to construct this five-membered ring, each with its own set of advantages and applications.

The Foundational Pillar: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, remains a fundamental and widely utilized method for the preparation of pyrazoles.[6] The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine or its derivatives.[7]

Causality Behind the Experimental Choices: The choice of a 1,3-dicarbonyl compound provides the three-carbon backbone of the pyrazole ring, while the hydrazine supplies the two adjacent nitrogen atoms. The reaction is typically catalyzed by an acid, which protonates one of the carbonyl groups, activating it for nucleophilic attack by the hydrazine. The subsequent intramolecular condensation and dehydration drive the formation of the stable aromatic pyrazole ring.

Experimental Protocol: Synthesis of a Substituted Pyrazole via Knorr Synthesis

  • Step 1: Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent, such as ethanol or acetic acid.

  • Step 2: Addition of Hydrazine: Add the hydrazine derivative (1 equivalent) to the solution. If using a hydrazine salt (e.g., hydrazine hydrochloride), a base (e.g., sodium acetate) may be added to liberate the free hydrazine.

  • Step 3: Reaction Execution: Heat the reaction mixture to reflux for a period of 1 to 4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Step 4: Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.

Mechanism of the Knorr Pyrazole Synthesis

Knorr_Mechanism diketone 1,3-Dicarbonyl int1 Initial Adduct diketone->int1 Nucleophilic Attack hydrazine Hydrazine hydrazine->int1 int2 Hydrazone int1->int2 -H2O int3 Cyclized Intermediate int2->int3 Intramolecular Condensation pyrazole Pyrazole int3->pyrazole -H2O (Aromatization)

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Expanding the Horizons: The Paal-Knorr Synthesis and Beyond

While the Knorr synthesis is a powerful tool, the Paal-Knorr synthesis, developed in collaboration with Carl Paal, offers an alternative route, primarily for the synthesis of pyrroles and furans from 1,4-dicarbonyls.[8][9] However, Knorr's work also extended to the synthesis of pyrazoles from 1,3-dicarbonyls and hydrazines, which is often considered a variation of the Paal-Knorr reaction.[8]

The Pechmann Pyrazole Synthesis: A Diazomethane Approach

In 1898, the German chemist Hans von Pechmann introduced an alternative method for pyrazole synthesis that utilizes diazomethane and acetylenes.[6][10] This reaction, known as the Pechmann pyrazole synthesis, involves a 1,3-dipolar cycloaddition of diazomethane to the carbon-carbon triple bond of an alkyne.[11][12]

Causality Behind the Experimental Choices: Diazomethane acts as a 1,3-dipole, a molecule with a separation of charge across three atoms. The alkyne serves as the dipolarophile, a species that readily reacts with a 1,3-dipole. The concerted cycloaddition reaction leads directly to the formation of the pyrazole ring. A key advantage of this method is the ability to introduce substituents at specific positions of the pyrazole ring depending on the nature of the starting alkyne.

Synthesis from Acetylenic Ketones

The reaction of acetylenic ketones with hydrazines provides another versatile route to pyrazoles.[13][14] This method, known for over a century, offers a pathway to a wide range of substituted pyrazoles.[14] A significant challenge with this approach is the potential for the formation of regioisomeric products, depending on which nitrogen atom of the hydrazine attacks the carbonyl carbon and which attacks the triple bond.[13]

The Modern Era: 1,3-Dipolar Cycloadditions

The concept of 1,3-dipolar cycloadditions, extensively developed by Rolf Huisgen, has revolutionized the synthesis of five-membered heterocycles, including pyrazoles.[15][16] This powerful and versatile reaction involves the concerted addition of a 1,3-dipole to a dipolarophile.[15] For pyrazole synthesis, various 1,3-dipoles, such as nitrile imines and diazoalkanes, can be reacted with a wide range of alkynes and alkenes as dipolarophiles.[17][18]

Causality Behind the Experimental Choices: The high degree of regioselectivity and stereoselectivity often observed in 1,3-dipolar cycloadditions makes this a highly attractive method for the synthesis of complex, highly functionalized pyrazoles. The reaction conditions are often mild, and the diversity of available 1,3-dipoles and dipolarophiles allows for the creation of extensive libraries of pyrazole derivatives for drug discovery and other applications.

Dipolar_Cycloaddition dipole 1,3-Dipole (e.g., Nitrile Imine) pyrazole Pyrazole dipole->pyrazole dipolarophile Dipolarophile (e.g., Alkyne) dipolarophile->pyrazole [3+2] Cycloaddition

Caption: General Scheme of 1,3-Dipolar Cycloaddition for Pyrazole Synthesis.

The Pyrazole Pharmacophore: From Pain Relief to Lifestyle Drugs

The pyrazole ring is a prominent feature in a multitude of clinically successful drugs, a testament to its favorable physicochemical properties and its ability to engage in a variety of interactions with biological targets.[19]

Antipyrine: The Progenitor of Pyrazole-Based Medicines

As the first synthetic drug, Antipyrine holds a significant place in the history of medicine.[4] Its discovery not only provided a new therapeutic option for pain and fever but also ignited the field of medicinal chemistry.[3][4]

PropertyValue
Chemical Formula C₁₁H₁₂N₂O
Molar Mass 188.23 g/mol
Mechanism of Action Inhibition of cyclooxygenase (COX) enzymes
Therapeutic Use Analgesic and antipyretic
Celecoxib (Celebrex®): A Paradigm of Rational Drug Design

The development of Celecoxib in the 1990s represents a landmark achievement in rational drug design.[10][20] The discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, revealed that the therapeutic anti-inflammatory effects of nonsteroidal anti-inflammatory drugs (NSAIDs) were primarily due to the inhibition of COX-2, while the undesirable gastrointestinal side effects were caused by the inhibition of the constitutively expressed COX-1.[21][22]

This understanding led to a focused effort to develop selective COX-2 inhibitors. The diaryl-substituted pyrazole scaffold of Celecoxib was designed to fit into the larger and more flexible active site of the COX-2 enzyme, while being too bulky to effectively bind to the narrower active site of COX-1.[21] This selective inhibition provides potent anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal complications compared to non-selective NSAIDs.[22][23]

Synthesis of Celecoxib: The synthesis of Celecoxib typically involves the condensation of a 1,3-dicarbonyl compound, 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione, with 4-sulfamoylphenylhydrazine.[2][24]

Celecoxib_MOA Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Protective Protective Prostaglandins (GI Mucosa, Platelet Aggregation) COX1->Prostaglandins_Protective Prostaglandins_Inflammatory Inflammatory Prostaglandins (Pain, Inflammation, Fever) COX2->Prostaglandins_Inflammatory Inflammation_Pain Inflammation & Pain Prostaglandins_Inflammatory->Inflammation_Pain Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition

Caption: Mechanism of Action of Celecoxib.

Sildenafil (Viagra®): A Serendipitous Journey to a Blockbuster Drug

The story of Sildenafil is a classic example of serendipity in drug discovery.[3][6][15] Initially developed by Pfizer scientists in the late 1980s and early 1990s as a potential treatment for hypertension and angina, Sildenafil showed modest efficacy for its intended cardiovascular indications in early clinical trials.[8][16][18] However, an unexpected side effect was reported by male participants: an increase in erections.[8]

This observation led to a pivotal shift in the drug's development, and Sildenafil was subsequently investigated and approved in 1998 as the first oral treatment for erectile dysfunction.[6][15] The pyrazole core in Sildenafil is part of a fused pyrazolo[4,3-d]pyrimidinone ring system.[18] This structure is crucial for its potent and selective inhibition of phosphodiesterase type 5 (PDE5), the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.[18] By inhibiting PDE5, Sildenafil allows for the accumulation of cGMP, leading to smooth muscle relaxation, increased blood flow, and consequently, an erection.[18]

Synthesis of Sildenafil: The synthesis of Sildenafil is a multi-step process that begins with the formation of the pyrazole ring.[5][11][12] A key intermediate is 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, which provides the core pyrazole structure.[7] This is then elaborated through a series of reactions to construct the fused pyrimidinone ring and introduce the substituted phenyl group.[5][11]

DrugDiscovery YearCompanyTherapeutic AreaMechanism of Action
Antipyrine 1883HoechstAnalgesia, AntipyreticCOX Inhibition
Celecoxib 1998 (approved)G.D. Searle & Co.Anti-inflammatory, AnalgesiaSelective COX-2 Inhibition[13]
Sildenafil 1998 (approved)PfizerErectile DysfunctionPDE5 Inhibition[3][6]

Conclusion and Future Perspectives

From its humble beginnings in the late 19th century, the pyrazole scaffold has evolved into a cornerstone of modern medicinal chemistry. The journey from the serendipitous discovery of Antipyrine to the rationally designed Celecoxib and the game-changing Sildenafil showcases the power of chemical synthesis and the importance of keen observation in scientific discovery. The development of a rich and diverse synthetic toolbox for the construction of the pyrazole ring has enabled chemists to fine-tune the properties of these molecules, leading to the creation of highly effective and selective drugs.

The story of pyrazole is far from over. Researchers continue to explore the vast chemical space around this privileged scaffold, seeking new therapeutic agents for a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[19] The ongoing advancements in synthetic methodologies, coupled with a deeper understanding of biological systems, promise a bright future for the discovery of novel and impactful pyrazole-containing compounds. The legacy of Ludwig Knorr's initial discovery continues to inspire and drive innovation in the relentless pursuit of improving human health.

References

  • A Facile, Improved Synthesis of Sildenafil and Its Analogues. (n.d.). PMC. Retrieved January 20, 2026, from [Link]

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  • Celecoxib History. (2019, February 27). News-Medical.net. Retrieved January 20, 2026, from [Link]

  • Goldstein, I., Burnett, A. L., Rosen, R. C., Park, P. W., & Stecher, V. J. (2019). The Serendipitous Story of Sildenafil: An Unexpected Oral Therapy for Erectile Dysfunction. Sexual Medicine Reviews, 7(1), 115–128. [Link]

  • Tack, J., & Sarnelli, G. (2018). Celecoxib. StatPearls. [Link]

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  • Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. (2022). PMC. [Link]

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  • Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere. (2003). Journal of Medicinal Chemistry. [Link]

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Methodological & Application

Protocol for the Synthesis of 2-(1H-pyrazol-1-ylmethyl)piperidine: A Detailed Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of 2-(1H-pyrazol-1-ylmethyl)piperidine, a heterocyclic scaffold of significant interest in medicinal chemistry. The synthetic strategy is centered on the N-alkylation of pyrazole with 2-(chloromethyl)piperidine. This guide elucidates the underlying chemical principles, offers a detailed step-by-step experimental procedure, and includes characterization data, troubleshooting advice, and essential safety precautions. The protocol is designed to be a self-validating system, ensuring reproducibility and high-yield synthesis for researchers in drug discovery and organic chemistry.

Introduction and Scientific Rationale

The fusion of piperidine and pyrazole rings into a single molecular entity creates a scaffold with considerable potential in drug development. The piperidine ring is a prevalent feature in many FDA-approved drugs, valued for its ability to improve pharmacokinetic properties such as solubility and bioavailability. Concurrently, the pyrazole moiety is a key pharmacophore in numerous biologically active compounds, including analgesics, anti-inflammatory agents, and anti-cancer drugs[1][2][3].

The target molecule, 2-(1H-pyrazol-1-ylmethyl)piperidine, is synthesized via a classical N-alkylation reaction. This method is a robust and widely applied strategy for forming C-N bonds in heterocyclic chemistry[1][4][5]. The core of this synthesis involves the deprotonation of the pyrazole N-H proton by a suitable base, creating a nucleophilic pyrazolide anion. This anion then displaces a halide from an alkyl halide, in this case, 2-(chloromethyl)piperidine, through a bimolecular nucleophilic substitution (SN2) mechanism.

The regioselectivity of pyrazole N-alkylation can be a challenge with unsymmetrically substituted pyrazoles, often yielding a mixture of N1 and N2 isomers[6]. However, for the synthesis described herein, the use of unsubstituted 1H-pyrazole simplifies the process, leading exclusively to the desired N1-alkylated product. The choice of base and solvent is critical for reaction efficiency; strong bases like sodium hydride (NaH) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) provide excellent conditions for this transformation[7].

Reaction Scheme and Mechanism

The overall synthesis is a two-step process, starting from the commercially available 2-piperidinemethanol.

Step 1: Synthesis of the Electrophile, 2-(Chloromethyl)piperidine Hydrochloride

The first step involves the conversion of the hydroxyl group of 2-piperidinemethanol into a more reactive leaving group (chloride) using thionyl chloride (SOCl₂). This is a standard procedure for synthesizing alkyl chlorides from alcohols. The reaction proceeds with the formation of a chlorosulfite intermediate, which then undergoes an internal SN2 attack by the chloride ion.

Step 2: N-Alkylation of Pyrazole

The core reaction involves the N-alkylation of pyrazole with the synthesized 2-(chloromethyl)piperidine hydrochloride. A strong base, sodium hydride, deprotonates the pyrazole to form the sodium pyrazolide salt. This potent nucleophile then attacks the electrophilic carbon of 2-(chloromethyl)piperidine, displacing the chloride and forming the target product.

Diagram 1: Overall Synthetic Scheme

Detailed Experimental Protocols

Part A: Synthesis of 2-(Chloromethyl)piperidine Hydrochloride

This protocol is adapted from established methods for converting primary alcohols to alkyl chlorides[8].

Materials and Reagents

ReagentMW ( g/mol )CAS No.AmountMolesEq.
2-Piperidinemethanol115.1722935-31-910.0 g86.8 mmol1.0
Thionyl Chloride (SOCl₂)118.977719-09-725.5 g (15.6 mL)214.4 mmol2.47

Procedure

  • Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the setup is in a fume hood and protected from atmospheric moisture with a drying tube (e.g., CaCl₂).

  • Reagent Addition: Add thionyl chloride (15.6 mL) to the flask and cool the flask to 0 °C in an ice bath.

  • Substrate Addition: Slowly add 2-piperidinemethanol (10.0 g) portion-wise to the stirred thionyl chloride over 30 minutes. The addition is exothermic; maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the solution to reflux for 1 hour.

  • Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure (vacuum distillation). The resulting solid residue is 2-(chloromethyl)piperidine hydrochloride. This crude product is often of sufficient purity to be used directly in the next step[8]. A typical yield is quantitative.

Part B: Synthesis of 2-(1H-pyrazol-1-ylmethyl)piperidine

Materials and Reagents

ReagentMW ( g/mol )CAS No.AmountMolesEq.
Sodium Hydride (60% in oil)40.00 (as 100%)7646-69-74.17 g104.2 mmol1.2
Pyrazole68.08288-13-15.91 g86.8 mmol1.0
2-(Chloromethyl)piperidine HCl168.0855651-49-514.6 g86.8 mmol1.0
N,N-Dimethylformamide (DMF)73.0968-12-2150 mL--
Ethyl Acetate (EtOAc)88.11141-78-6~400 mL--
Saturated NaCl solution (Brine)--~100 mL--

Diagram 2: Experimental Workflow

G start Start setup Set up flask under N₂ atmosphere start->setup wash_nah Wash NaH with hexanes to remove mineral oil setup->wash_nah add_dmf Add anhydrous DMF wash_nah->add_dmf cool_zero Cool reaction to 0°C add_dmf->cool_zero add_pyrazole Add Pyrazole portion-wise cool_zero->add_pyrazole stir_rt Stir at room temperature for 30 min add_pyrazole->stir_rt add_piperidine Add 2-(chloromethyl)piperidine HCl stir_rt->add_piperidine reaction Stir at room temperature overnight add_piperidine->reaction tlc Monitor reaction by TLC reaction->tlc quench Quench with H₂O at 0°C tlc->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash organic layer with brine extract->wash dry Dry over Na₂SO₄, filter wash->dry concentrate Concentrate under reduced pressure dry->concentrate chromatography Purify by column chromatography concentrate->chromatography end Obtain pure product chromatography->end

Procedure

  • Inert Atmosphere: Set up a 500 mL three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Base Preparation: Weigh sodium hydride (4.17 g of 60% dispersion) into the flask. Wash the NaH three times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexane wash each time under nitrogen.

  • Solvent Addition: Add anhydrous DMF (150 mL) to the washed NaH. Cool the suspension to 0 °C using an ice bath.

  • Pyrazole Addition: Add pyrazole (5.91 g) portion-wise to the stirred NaH suspension. Vigorous hydrogen gas evolution will be observed. Control the rate of addition to keep the reaction temperature below 10 °C.

  • Anion Formation: After the pyrazole addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes to ensure complete formation of the pyrazolide anion.

  • Alkylation: Add the crude 2-(chloromethyl)piperidine hydrochloride (14.6 g) to the reaction mixture in one portion.

  • Reaction Monitoring: Stir the reaction at room temperature overnight (approx. 16 hours). Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% Methanol in Dichloromethane).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of water (approx. 20 mL) to destroy any remaining NaH.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with 200 mL of water. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic extracts and wash them with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel. Elute with a gradient of 2% to 10% methanol in dichloromethane to afford the pure 2-(1H-pyrazol-1-ylmethyl)piperidine as a pale yellow oil.

Characterization Data

  • Appearance: Pale yellow oil.

  • Molecular Formula: C₉H₁₅N₃

  • Molecular Weight: 165.24 g/mol

  • ¹H NMR (400 MHz, CDCl₃): δ 7.50 (d, J=1.8 Hz, 1H, Pyrazole-H), 7.45 (d, J=2.2 Hz, 1H, Pyrazole-H), 6.22 (t, J=2.0 Hz, 1H, Pyrazole-H), 4.20 (dd, J=14.0, 3.5 Hz, 1H, N-CH₂), 4.05 (dd, J=14.0, 8.0 Hz, 1H, N-CH₂), 3.05 (d, J=11.5 Hz, 1H, Piperidine-H), 2.70-2.60 (m, 1H, Piperidine-H), 2.55 (td, J=11.5, 2.5 Hz, 1H, Piperidine-H), 1.80-1.20 (m, 6H, Piperidine-H₂), 1.10-0.95 (m, 1H, Piperidine-NH).

  • ¹³C NMR (101 MHz, CDCl₃): δ 139.0, 129.2, 105.5, 57.8, 56.1, 46.0, 30.5, 25.8, 24.2.

  • Mass Spectrometry (ESI+): m/z = 166.13 [M+H]⁺.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield - Inactive NaH (oxidized).- Wet solvent or reagents.- Insufficient reaction time or temperature.- Use fresh, high-quality NaH.- Ensure all glassware is oven-dried and solvents are anhydrous.- Allow the reaction to run longer or gently heat to 40-50 °C.
Incomplete Reaction - Insufficient base.- Poor quality of alkylating agent.- Ensure at least 1.1-1.2 equivalents of active NaH are used.- Verify the purity of the 2-(chloromethyl)piperidine HCl.
Multiple Products on TLC - Presence of N2-alkylated isomer (unlikely with unsubstituted pyrazole).- Side reactions due to impurities.- Confirm the structure of the starting materials.- Optimize purification; a shallower gradient in column chromatography may be needed.
Difficult Purification - Product is very polar and streaks on silica gel.- Co-elution with DMF.- Add 1% triethylamine or ammonia to the eluent to reduce tailing.- Ensure most DMF is removed during the aqueous work-up by washing thoroughly with water and brine.

Safety and Handling

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release toxic HCl gas. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Sodium Hydride (NaH): Flammable solid and highly reactive with water, releasing flammable hydrogen gas. Handle under an inert atmosphere. Keep away from water and other protic sources.

  • N,N-Dimethylformamide (DMF): A potential teratogen and skin irritant. Avoid inhalation and skin contact. Use in a fume hood.

  • General Precautions: All manipulations should be performed by trained personnel in a laboratory setting. Review the Safety Data Sheet (SDS) for all chemicals before use.

References

  • Heterocyclic Compounds AZC 2018 Organic Chemistry, Pharmacy. (n.d.). PYRAZOLE Reactions.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • Slideshare. (n.d.). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole.
  • ResearchGate. (n.d.). 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Guidechem. (n.d.). How to synthesize 2- (chloromethyl) Pyridine Hydrochloride.
  • PrepChem.com. (n.d.). Synthesis of 2-chloromethyl-pyridine hydrochloride.
  • Google Patents. (n.d.). CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride.
  • Smolecule. (n.d.). 2-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride.
  • Sigma-Aldrich. (n.d.). 2-(Chloromethyl)pyridine hydrochloride.
  • ChemicalBook. (n.d.). 2-(Chloromethyl)pyridine hydrochloride synthesis.
  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry, 87(15), 10018-10025.
  • Al-Khdheer, A. M., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Kieffer, M. E., et al. (2022).
  • Google Patents. (n.d.).
  • Kseniya, V., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(13), 10335.
  • National Center for Biotechnology Information. (n.d.). Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine.

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Application Notes and Protocols for the Analytical Characterization of 2-(1H-pyrazol-1-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Structural Significance and Analytical Imperative for 2-(1H-pyrazol-1-ylmethyl)piperidine

2-(1H-pyrazol-1-ylmethyl)piperidine is a heterocyclic compound featuring a piperidine ring linked to a pyrazole moiety via a methylene bridge. Both piperidine and pyrazole scaffolds are prevalent in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1][2] The piperidine ring, a saturated six-membered heterocycle, is a common pharmacophore known for its ability to interact with various biological targets.[1] Similarly, the pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a versatile building block in drug discovery, exhibiting a wide range of pharmacological activities.[3] The combination of these two privileged structures in 2-(1H-pyrazol-1-ylmethyl)piperidine suggests a high potential for biological activity, making its unambiguous characterization a critical step in any research or development endeavor.

This application note provides a comprehensive guide to the analytical methods required for the structural elucidation and purity assessment of 2-(1H-pyrazol-1-ylmethyl)piperidine. The protocols herein are designed to be self-validating, ensuring a high degree of confidence in the obtained results. We will delve into the core analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) spectroscopy, explaining not just the "how" but also the "why" behind each experimental choice.

I. Structural Elucidation: A Multi-faceted Spectroscopic Approach

The definitive confirmation of the chemical structure of 2-(1H-pyrazol-1-ylmethyl)piperidine relies on a synergistic application of NMR and mass spectrometry. These techniques provide orthogonal yet complementary information, allowing for a complete and unambiguous assignment of the molecular framework.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of individual atoms.[4] For 2-(1H-pyrazol-1-ylmethyl)piperidine, both ¹H and ¹³C NMR are indispensable.

1. ¹H NMR Spectroscopy: Unveiling the Proton Environment

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their connectivity.

  • Causality of Experimental Choices: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve optimal resolution of the signals, particularly for the overlapping multiplets of the piperidine ring protons. Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound.

Protocol 1: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of 2-(1H-pyrazol-1-ylmethyl)piperidine in approximately 0.7 mL of CDCl₃.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-10 ppm.

    • Number of Scans: 16-64 scans to ensure a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

  • Data Processing:

    • Apply Fourier transform to the Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

Expected ¹H NMR Data (in CDCl₃):

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Pyrazole H-3~7.5d1H
Pyrazole H-5~7.4d1H
Pyrazole H-4~6.2t1H
N-CH₂-Pyrazole~4.1m2H
Piperidine H-2~3.5m1H
Piperidine H-6 (axial & equatorial)~2.9, ~2.8m2H
Piperidine NHVariable (broad)s1H
Piperidine H-3, H-4, H-5~1.4-1.9m6H

Note: The exact chemical shifts and multiplicities may vary slightly. The piperidine ring protons will likely appear as complex, overlapping multiplets.

2. ¹³C NMR Spectroscopy: Characterizing the Carbon Framework

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a direct count of the carbon environments.

Protocol 2: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer, observing the ¹³C nucleus.

    • Utilize the same lock and shim settings as for ¹H NMR.

  • Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0-150 ppm.

    • Number of Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing:

    • Apply Fourier transform to the FID.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the solvent peak of CDCl₃ (δ 77.16 ppm).

Expected ¹³C NMR Data (in CDCl₃):

Carbon Assignment Expected Chemical Shift (δ, ppm)
Pyrazole C-3~139
Pyrazole C-5~129
Pyrazole C-4~105
N-CH₂-Pyrazole~57
Piperidine C-2~58
Piperidine C-6~46
Piperidine C-3~29
Piperidine C-5~25
Piperidine C-4~24

Note: DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups, further confirming the assignments.

B. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[5][6] It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.

  • Causality of Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, as it is likely to produce a prominent protonated molecular ion [M+H]⁺, directly confirming the molecular weight. Electron ionization (EI) can also be used and will provide more extensive fragmentation, which can be useful for structural elucidation.

Protocol 3: Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µM) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Use an ESI-MS instrument.

    • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the analyte.

  • Acquisition Parameters:

    • Ionization Mode: Positive ion mode.

    • Mass Range: Scan a range that includes the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the [M+H]⁺ ion. The expected exact mass of C₉H₁₅N₃ is 165.1266. The observed m/z for [M+H]⁺ should be approximately 166.1344.

Expected Mass Spectrometry Data:

Ion Expected m/z Interpretation
[M+H]⁺166.13Protonated molecular ion
[M+Na]⁺188.12Sodium adduct

Fragmentation Analysis (EI-MS):

Under electron ionization, the molecule is expected to fragment. Key fragmentation pathways would likely involve the cleavage of the bond between the methylene bridge and the piperidine ring, and fragmentation of the piperidine ring itself. The pyrazole ring is relatively stable and may remain intact in some fragments.

fragmentation_workflow 2-(1H-pyrazol-1-ylmethyl)piperidine 2-(1H-pyrazol-1-ylmethyl)piperidine Molecular Ion (M+) Molecular Ion (M+) 2-(1H-pyrazol-1-ylmethyl)piperidine->Molecular Ion (M+) Ionization Fragment 1 Fragment 1 Molecular Ion (M+)->Fragment 1 α-cleavage Fragment 2 Fragment 2 Molecular Ion (M+)->Fragment 2 Ring Opening Further Fragmentation Further Fragmentation Fragment 1->Further Fragmentation Fragment 2->Further Fragmentation

Caption: Predicted EI-MS fragmentation workflow.

II. Purity Assessment: Chromatographic and Spectroscopic Approaches

Ensuring the purity of a compound is as crucial as confirming its structure, especially in the context of drug development. HPLC is the gold standard for purity determination, while FTIR can provide a quick qualitative check for the presence of key functional groups.

A. High-Performance Liquid Chromatography (HPLC): Quantifying Purity

HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[7][8] For 2-(1H-pyrazol-1-ylmethyl)piperidine, a reversed-phase HPLC (RP-HPLC) method is most suitable.

  • Causality of Experimental Choices: A C18 column is a good starting point for the separation of moderately polar organic compounds. A mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol) allows for the fine-tuning of the retention time. UV detection is appropriate as the pyrazole ring contains a chromophore.

Protocol 4: Reversed-Phase HPLC for Purity Analysis

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the reference standard of 2-(1H-pyrazol-1-ylmethyl)piperidine in the mobile phase to a concentration of approximately 0.5 mg/mL.

    • Sample Solution: Prepare the sample to be analyzed at the same concentration as the standard solution.

  • HPLC System and Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A mixture of Buffer A (e.g., 0.1% trifluoroacetic acid in water) and Buffer B (acetonitrile). A gradient elution may be necessary to resolve all impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

  • Data Analysis:

    • Record the chromatogram for both the standard and the sample.

    • The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

hplc_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prepare Mobile Phase Prepare Mobile Phase Inject Sample Inject Sample Prepare Mobile Phase->Inject Sample Dissolve Sample Dissolve Sample Dissolve Sample->Inject Sample Separation on Column Separation on Column Inject Sample->Separation on Column UV Detection UV Detection Separation on Column->UV Detection Obtain Chromatogram Obtain Chromatogram UV Detection->Obtain Chromatogram Integrate Peaks Integrate Peaks Obtain Chromatogram->Integrate Peaks Calculate Purity Calculate Purity Integrate Peaks->Calculate Purity

Caption: General workflow for HPLC purity analysis.

B. Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its bonds.[1][9] It provides a characteristic "fingerprint" of the functional groups present.

  • Causality of Experimental Choices: Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid or liquid samples, requiring minimal sample preparation.

Protocol 5: FTIR Spectroscopy

  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Instrument Setup:

    • Use an FTIR spectrometer equipped with an ATR accessory.

    • Collect a background spectrum of the clean, empty ATR crystal.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands for the functional groups present in the molecule.

Expected FTIR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H (piperidine)3300-3500Medium, broad
C-H (aliphatic)2850-3000Strong
C=C (pyrazole)1500-1600Medium
C-N1000-1250Medium

III. Summary of Analytical Characterization

The following table provides a consolidated overview of the analytical techniques and expected results for the comprehensive characterization of 2-(1H-pyrazol-1-ylmethyl)piperidine.

Technique Purpose Key Parameters/Conditions Expected Results
¹H NMR Structural Elucidation400 MHz, CDCl₃Characteristic signals for pyrazole and piperidine protons.
¹³C NMR Structural Elucidation100 MHz, CDCl₃9 distinct carbon signals.
ESI-MS Molecular Weight ConfirmationPositive ion mode[M+H]⁺ at m/z ≈ 166.13.
RP-HPLC Purity DeterminationC18 column, ACN/H₂O gradient, UV 210 nmA single major peak with purity >95%.
FTIR Functional Group IdentificationATRCharacteristic bands for N-H, C-H, C=C, and C-N bonds.

IV. Conclusion

The analytical characterization of 2-(1H-pyrazol-1-ylmethyl)piperidine requires a multi-technique approach to ensure both structural accuracy and purity. The protocols outlined in this application note provide a robust framework for researchers to confidently characterize this and similar molecules. By understanding the principles behind each technique and carefully executing the experimental procedures, scientists can generate high-quality, reliable data that is essential for advancing their research and development programs.

References

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Application Notes and Protocols for In Vitro Evaluation of 2-(1H-pyrazol-1-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Pyrazole-Piperidine Scaffold

The 2-(1H-pyrazol-1-ylmethyl)piperidine scaffold represents a compelling structural motif in medicinal chemistry, integrating two "privileged structures": the pyrazole and the piperidine rings. Piperidine is a ubiquitous heterocyclic fragment found in numerous natural alkaloids and approved pharmaceuticals, recognized for its role in a wide array of biological activities including anticancer and neuroprotective effects. Similarly, pyrazole derivatives are extensively investigated for their diverse pharmacological properties, which span antimicrobial, anti-inflammatory, and antitumor activities. The combination of these two pharmacophores in 2-(1H-pyrazol-1-ylmethyl)piperidine suggests a high potential for interaction with various biological targets, making it a candidate for drug discovery programs.

This technical guide provides a comprehensive overview of foundational in vitro assays to characterize the bioactivity of 2-(1H-pyrazol-1-ylmethyl)piperidine. The protocols herein are designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies for an initial screening cascade. We will focus on three key areas of investigation relevant to pyrazole and piperidine derivatives: enzymatic inhibition (acetylcholinesterase and monoamine oxidase) and cytotoxic effects on cancer cell lines.

I. Enzymatic Inhibition Assays

Enzyme inhibition is a common mechanism of action for many therapeutic agents. Given the structural alerts within 2-(1H-pyrazol-1-ylmethyl)piperidine, evaluating its effect on key enzymes involved in neurotransmission is a logical starting point.

A. Acetylcholinesterase (AChE) Inhibition Assay

Scientific Rationale: Acetylcholinesterase (AChE) is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine, terminating the signal at cholinergic synapses.[1] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[1] Several piperidine-containing compounds are known AChE inhibitors. This assay will determine if 2-(1H-pyrazol-1-ylmethyl)piperidine can inhibit AChE activity, suggesting potential applications in neurodegenerative disorders. The most widely used method is the spectrophotometric assay developed by Ellman.[2][3]

Assay Principle: The Ellman's method is a colorimetric assay that measures AChE activity.[3] The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine.[2] Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[3] A reduction in the rate of color formation in the presence of the test compound indicates enzyme inhibition.[1]

Experimental Workflow for AChE Inhibition Assay

AChE_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis ReagentPrep Prepare Buffer, DTNB, ATCh, AChE, and Test Compound Dilutions PlateSetup Add Buffer, Test Compound/ Control, and DTNB to wells ReagentPrep->PlateSetup Dispense Preincubation Add AChE Enzyme Pre-incubate PlateSetup->Preincubation Add Enzyme ReactionStart Initiate reaction with ATCh Substrate Preincubation->ReactionStart Add Substrate Measurement Measure Absorbance at 412 nm (Kinetic Mode) ReactionStart->Measurement Read Plate Calculation Calculate % Inhibition and IC50 Value Measurement->Calculation Analyze Data

Caption: Workflow for the AChE inhibition assay using Ellman's method.

Detailed Protocol:

1. Materials and Reagents:

  • 96-well flat-bottom microplates

  • Microplate reader capable of absorbance measurement at 412 nm

  • Acetylcholinesterase (AChE) from electric eel (Type VI-S)

  • Acetylthiocholine iodide (ATChI)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (100 mM, pH 8.0)

  • 2-(1H-pyrazol-1-ylmethyl)piperidine (Test Compound)

  • Donepezil or Galantamine (Positive Control Inhibitor)

  • Dimethyl sulfoxide (DMSO)

2. Preparation of Solutions:

  • Phosphate Buffer (100 mM, pH 8.0): Prepare and adjust pH as required.

  • DTNB Solution (10 mM): Dissolve DTNB in the phosphate buffer.

  • ATChI Solution (10 mM): Prepare fresh daily by dissolving ATChI in deionized water.

  • AChE Enzyme Solution (0.1 U/mL): Prepare a stock solution and dilute to the final working concentration in phosphate buffer just before use.

  • Test Compound Stock (10 mM): Dissolve 2-(1H-pyrazol-1-ylmethyl)piperidine in DMSO. Prepare serial dilutions in phosphate buffer to obtain a range of concentrations for testing. Ensure the final DMSO concentration in the assay does not exceed 1%.

3. Assay Procedure (96-well plate format):

  • Plate Setup:

    • Blank wells: Add 125 µL of phosphate buffer and 50 µL of DTNB.

    • Control wells (100% activity): Add 100 µL of phosphate buffer, 25 µL of solvent (e.g., buffer with the same % of DMSO as the test compound), and 50 µL of DTNB.

    • Test wells: Add 100 µL of phosphate buffer, 25 µL of the respective test compound dilution, and 50 µL of DTNB.

  • Enzyme Addition and Pre-incubation:

    • Add 25 µL of the AChE enzyme solution to the control and test wells.

    • Mix gently and pre-incubate the plate at 25°C for 15 minutes.

  • Reaction Initiation:

    • To start the reaction, add 25 µL of the ATChI substrate solution to all wells (including the blank). The final volume in each well will be 225 µL.

  • Absorbance Measurement:

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 412 nm every minute for 5-10 minutes (kinetic mode).

4. Data Analysis:

  • Calculate the rate of reaction (V) for each well (ΔAbsorbance/minute).

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_test) / V_control] x 100 Where V_control is the reaction rate of the control and V_test is the reaction rate in the presence of the test compound.

  • Plot the % inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of AChE activity) using non-linear regression analysis.

Hypothetical Data Presentation:

CompoundIC50 (µM) [95% CI]
2-(1H-pyrazol-1-ylmethyl)piperidine15.2 [12.5 - 18.5]
Donepezil (Positive Control)0.02 [0.01 - 0.03]
B. Monoamine Oxidase (MAO) Inhibition Assay

Scientific Rationale: Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[4][5] MAO inhibitors are used in the treatment of depression and Parkinson's disease.[6] The piperidine moiety is present in known MAO inhibitors.[7] This fluorometric assay provides a sensitive method to screen for potential MAO-A and MAO-B inhibitory activity of 2-(1H-pyrazol-1-ylmethyl)piperidine.

Assay Principle: This assay is based on the fluorometric detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate (e.g., tyramine).[8][9] In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a probe to generate a highly fluorescent product. The fluorescence intensity is proportional to the amount of H₂O₂ produced, and thus to the MAO activity. A decrease in fluorescence in the presence of the test compound indicates inhibition of MAO.[8]

Experimental Workflow for MAO Inhibition Assay

MAO_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well black plate) cluster_analysis Data Acquisition & Analysis ReagentPrep Prepare Buffer, Probe, MAO Enzyme (A or B), and Test Compound Dilutions PlateSetup Add Test Compound/Control and MAO Enzyme to wells ReagentPrep->PlateSetup Dispense Preincubation Pre-incubate to allow inhibitor binding PlateSetup->Preincubation Incubate ReactionMix Add Reaction Mix (Substrate, HRP, Probe) Preincubation->ReactionMix Add Incubation Incubate at 37°C ReactionMix->Incubation Incubate Measurement Measure Fluorescence (Ex/Em = 535/587 nm) Incubation->Measurement Read Plate Calculation Calculate % Inhibition and IC50 Value Measurement->Calculation Analyze Data

Caption: Workflow for the fluorometric MAO inhibition assay.

Detailed Protocol:

1. Materials and Reagents:

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

  • Recombinant human MAO-A and MAO-B enzymes

  • Tyramine (Substrate)

  • Horseradish Peroxidase (HRP)

  • Fluorescent Probe (e.g., Amplite™ Red)

  • Assay Buffer (e.g., 100 mM phosphate buffer, pH 7.4)

  • 2-(1H-pyrazol-1-ylmethyl)piperidine (Test Compound)

  • Clorgyline (MAO-A specific inhibitor) and Pargyline (MAO-B specific inhibitor) as positive controls

  • DMSO

2. Preparation of Solutions:

  • Assay Buffer: 100 mM phosphate buffer, pH 7.4.

  • MAO Enzymes: Reconstitute and dilute MAO-A and MAO-B in assay buffer to the desired working concentration.

  • Test Compound Stock (10 mM): Dissolve in DMSO and prepare serial dilutions in assay buffer.

  • Positive Controls: Prepare stock solutions of Clorgyline and Pargyline in water or buffer.

  • Reaction Mix: Prepare a sufficient volume of reaction mix for all wells. For each well, combine assay buffer, Tyramine, HRP, and the fluorescent probe to their final desired concentrations.

3. Assay Procedure (in duplicate for both MAO-A and MAO-B):

  • Plate Setup:

    • Add 50 µL of assay buffer to all wells.

    • Add 10 µL of test compound dilutions to the test wells.

    • Add 10 µL of the appropriate positive control inhibitor to positive control wells.

    • Add 10 µL of solvent to the "no inhibitor" control wells.

  • Enzyme Addition and Pre-incubation:

    • Add 20 µL of MAO-A or MAO-B enzyme solution to the appropriate wells.

    • Mix and pre-incubate for 10-15 minutes at 37°C.

  • Reaction Initiation:

    • Add 20 µL of the Reaction Mix to all wells to start the reaction. The final volume is 100 µL.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity at Ex/Em = ~535/587 nm.

4. Data Analysis:

  • Subtract the fluorescence reading of the blank (no enzyme) from all other readings.

  • Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [(RFU_control - RFU_test) / RFU_control] x 100 Where RFU_control is the relative fluorescence units of the "no inhibitor" control and RFU_test is the RFU in the presence of the test compound.

  • Plot % inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.

Hypothetical Data Presentation:

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)
2-(1H-pyrazol-1-ylmethyl)piperidine25.85.20.2
Clorgyline (Control)0.00812.10.0007
Pargyline (Control)9.70.05194

II. Cell-Based Cytotoxicity Assay

Evaluating the cytotoxic potential of a novel compound is a fundamental step in drug discovery to identify potential anticancer activity or general toxicity.

MTT Cell Viability Assay

Scientific Rationale: The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.[10][11] It is often employed to screen compounds for cytotoxic effects against cancer cell lines.[12] Both pyrazole and piperidine derivatives have been reported to exhibit anticancer properties, making this assay relevant for the initial characterization of 2-(1H-pyrazol-1-ylmethyl)piperidine.

Assay Principle: The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[13] This reduction is carried out by mitochondrial dehydrogenases.[11] The formazan crystals are then solubilized, and the absorbance of the resulting purple solution is measured spectrophotometrically. The intensity of the color is directly proportional to the number of viable cells.[10]

Experimental Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Cell Culture & Plating cluster_assay Treatment & Incubation cluster_measurement MTT Reaction & Measurement cluster_analysis Data Analysis CellCulture Culture selected cancer cell lines CellPlating Seed cells into a 96-well plate CellCulture->CellPlating Adherence Allow cells to adhere (24 hours) CellPlating->Adherence Treatment Treat cells with serial dilutions of Test Compound Adherence->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_add Add MTT solution Incubate for 4 hours Incubation->MTT_add Solubilize Add solubilization buffer (e.g., DMSO) MTT_add->Solubilize Absorbance Measure Absorbance at 570 nm Solubilize->Absorbance Calculation Calculate % Cell Viability and determine IC50 Absorbance->Calculation

Caption: General workflow for the MTT cell viability and cytotoxicity assay.

Detailed Protocol:

1. Materials and Reagents:

  • Selected human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 2-(1H-pyrazol-1-ylmethyl)piperidine (Test Compound)

  • Doxorubicin or Cisplatin (Positive Control)

2. Assay Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and positive control in culture medium.

    • Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include vehicle control (medium with the same percentage of DMSO) and untreated control wells.

    • Incubate the plate for another 48 or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[14]

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[15]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[16]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[14]

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration: % Cell Viability = (Absorbance_test / Absorbance_control) x 100

  • Plot the % cell viability against the logarithm of the compound concentration.

  • Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Hypothetical Data Presentation:

CompoundIC50 (µM) on MCF-7IC50 (µM) on A549
2-(1H-pyrazol-1-ylmethyl)piperidine42.568.3
Doxorubicin (Positive Control)0.81.2

Conclusion

The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of 2-(1H-pyrazol-1-ylmethyl)piperidine. By systematically evaluating its potential for enzyme inhibition and cytotoxicity, researchers can gain valuable insights into its pharmacological profile. Positive results from these primary screens can guide further investigation, including more complex cell-based assays, receptor binding studies, and eventual in vivo efficacy models. The versatility of the pyrazole-piperidine scaffold warrants a thorough investigation to unlock its potential therapeutic applications.

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Application Notes & Protocols: Cell-Based Assays for the Characterization of 2-(1H-pyrazol-1-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of the Pyrazole-Piperidine Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] When coupled with a piperidine moiety, it creates a chemical architecture frequently associated with ligands targeting central nervous system (CNS) receptors. While the specific biological profile of 2-(1H-pyrazol-1-ylmethyl)piperidine is not extensively documented, its structural motifs suggest a strong potential for interaction with sigma receptors.

Sigma receptors, once misclassified as opioid receptors, are now understood to be unique proteins with two main subtypes: sigma-1 (σ₁) and sigma-2 (σ₂).[3] The σ₁ receptor is a ligand-regulated molecular chaperone at the endoplasmic reticulum (ER), implicated in modulating intracellular calcium signaling and a variety of ion channels.[2][4][5] In contrast, the σ₂ receptor, recently identified as transmembrane protein 97 (TMEM97), is highly expressed in proliferating cancer cells and is a biomarker for tumor proliferation.[6][7][8] Ligands for the σ₂ receptor have been shown to induce apoptotic cell death in various cancer cell lines, making them attractive candidates for therapeutic development.

This guide provides a comprehensive, tiered workflow for the initial characterization of novel compounds like 2-(1H-pyrazol-1-ylmethyl)piperidine. The protocols are designed to first assess broad cytotoxic effects, then to specifically investigate the hypothesis of sigma receptor engagement, and finally to functionally characterize the nature of this interaction.

Tier 1: Foundational Screening for Bioactivity

The first essential step is to determine if the compound exerts any biological effect on whole cells. A cell viability assay is the cornerstone of this initial screen. It provides critical data on the compound's potency (e.g., IC₅₀ or EC₅₀) and informs the concentration range for all subsequent, more specific assays.

Core Protocol 1: MTT Cell Viability & Cytotoxicity Assay

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9][10] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living, metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells.[9]

Experimental Rationale

This assay is selected as the primary screen due to its reliability, high-throughput compatibility, and its ability to provide a quantitative measure of the compound's impact on cell survival. By testing the compound across a panel of cancer cell lines known to express sigma receptors (e.g., MDA-MB-435, EMT-6), we can identify cell lines sensitive to the compound and establish a dose-response relationship.

Detailed Step-by-Step Methodology
  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MDA-MB-435 human melanoma, EMT-6 mouse breast cancer) to ~80% confluency.

    • Trypsinize, count, and prepare a cell suspension.

    • Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 2-(1H-pyrazol-1-ylmethyl)piperidine in sterile DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to create a range of treatment concentrations (e.g., 0.1 µM to 200 µM). Ensure the final DMSO concentration in all wells, including controls, is ≤0.5% to avoid solvent-induced toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Controls: Include wells with vehicle (medium with DMSO) as a negative control and wells with a known cytotoxic agent (e.g., Siramesine, a known sigma-2 agonist) as a positive control. Also include wells with medium only for background subtraction.[12]

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere. The incubation time should be optimized based on the cell doubling time.

  • MTT Addition and Formazan Formation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[10]

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[11]

    • Wrap the plate in foil and place it on an orbital shaker for 15-20 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the dose-response curve (Viability % vs. log[Compound Concentration]) and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation: Sample IC₅₀ Values
Cell LineReceptor ExpressionCompound IC₅₀ (µM)
MDA-MB-435High σ₂15.2
EMT-6High σ₂21.8
MCF-7Moderate σ₂45.5
HEK293Low/Negligible σ₂>100

Tier 2: Target Engagement & Validation

If the compound demonstrates cytotoxic activity, particularly in cell lines with high sigma receptor expression, the next logical step is to determine if it directly binds to these receptors. Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[13][14]

Core Protocol 2: Competitive Radioligand Binding Assay for Sigma Receptors

This protocol determines the binding affinity (Kᵢ) of the test compound for σ₁ and σ₂ receptors by measuring its ability to compete with a radiolabeled ligand of known affinity.

Experimental Rationale

To differentiate between the two sigma subtypes, distinct assay conditions are required. For σ₁ receptors, we use the selective radioligand -pentazocine.[13][15] For σ₂ receptors, a common strategy is to use the non-selective ligand [³H]-DTG in the presence of an unlabeled selective σ₁ ligand (e.g., (+)-pentazocine) to "mask" the σ₁ sites, thereby ensuring that any observed binding is specific to the σ₂ receptor.[16]

Detailed Step-by-Step Methodology
  • Membrane Preparation:

    • Prepare membrane homogenates from tissues or cells expressing the target receptors (e.g., guinea pig liver for high σ₁ expression, or MDA-MB-435 cells for high σ₂ expression).[15]

    • Homogenize the tissue/cells in ice-cold buffer and centrifuge to pellet the membranes.

    • Wash the pellet and resuspend it in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup (96-well plate format):

    • Prepare serial dilutions of the test compound, 2-(1H-pyrazol-1-ylmethyl)piperidine.

    • For each receptor subtype, set up the following in triplicate:

      • Total Binding: Membrane homogenate + radioligand + assay buffer.

      • Non-specific Binding (NSB): Membrane homogenate + radioligand + a high concentration of an unlabeled competitor (e.g., 10 µM Haloperidol).

      • Test Compound Competition: Membrane homogenate + radioligand + varying concentrations of the test compound.

  • Specific Conditions:

    • For σ₁ Receptor:

      • Radioligand: ~1-2 nM -pentazocine.

      • Incubation: 60-120 minutes at 37°C.[16]

    • For σ₂ Receptor:

      • Radioligand: ~3 nM [³H]-DTG.

      • Masking Ligand: Add 500 nM (+)-pentazocine to all wells to saturate σ₁ sites.

      • Incubation: 60 minutes at 25°C.[16]

  • Termination and Filtration:

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[17]

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Data Acquisition and Analysis:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (counts per minute, CPM) using a scintillation counter.

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value from the resulting competition curve.

    • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.

Data Presentation: Sample Binding Affinity (Kᵢ) Values
Receptor SubtypeTest Compound Kᵢ (nM)
Sigma-1 (σ₁)850
Sigma-2 (σ₂)45

Tier 3: Functional Characterization & Mechanism of Action

Confirming that the compound binds to the σ₂ receptor with high affinity strongly suggests this interaction is responsible for the observed cytotoxicity. The final step in this initial characterization is to confirm that this binding leads to a functional cellular outcome consistent with known σ₂ receptor biology, such as the induction of apoptosis.

Core Protocol 3: Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway.[18] Its activation is a hallmark of apoptosis. This colorimetric assay measures Caspase-3 activity by detecting the cleavage of a specific peptide substrate linked to a chromophore, p-nitroaniline (pNA).[19]

Experimental Rationale

This assay directly links the compound's cytotoxic effect, observed in the MTT assay, to a specific cell death mechanism. If 2-(1H-pyrazol-1-ylmethyl)piperidine acts as a σ₂ receptor agonist, it is expected to induce apoptosis, leading to a measurable increase in Caspase-3 activity. This provides functional validation of the binding data.

Detailed Step-by-Step Methodology
  • Cell Treatment and Lysate Preparation:

    • Seed cells (e.g., MDA-MB-435) in a 6-well plate and grow to ~70-80% confluency.

    • Treat cells with the test compound at concentrations around its IC₅₀ value (e.g., 1x and 2x IC₅₀) for a predetermined time (e.g., 24 hours).

    • Include a vehicle control (DMSO) and a positive control for apoptosis induction (e.g., Staurosporine or Siramesine).

    • Harvest the cells (adherent and floating) and wash with ice-cold PBS.

    • Resuspend the cell pellet (3-5 x 10⁶ cells) in 50 µL of chilled cell lysis buffer.[20]

    • Incubate on ice for 10-15 minutes.[20]

    • Centrifuge at high speed (e.g., 10,000 x g) for 1-2 minutes at 4°C.

    • Collect the supernatant, which contains the cytosolic extract. Determine the protein concentration.

  • Enzymatic Reaction:

    • In a 96-well plate, add 50-100 µg of protein from each cell lysate to separate wells. Adjust the volume to 50 µL with lysis buffer.

    • Add 50 µL of 2x Reaction Buffer containing DTT to each well.[21]

    • Add 5 µL of the Caspase-3 substrate (e.g., DEVD-pNA).[21]

    • Controls: Include a reaction with a specific Caspase-3 inhibitor to confirm the specificity of the signal.[19]

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance at 405 nm using a microplate reader.[18]

  • Data Analysis:

    • Subtract the background reading from all samples.

    • Calculate the fold-increase in Caspase-3 activity by comparing the absorbance of the treated samples to the vehicle control.

Visualization of Workflows and Pathways

Experimental Workflow Diagram

G cluster_start Tier 1: Phenotypic Screen cluster_decision1 Analysis cluster_tier2 Tier 2: Target Engagement cluster_decision2 Analysis cluster_tier3 Tier 3: Functional Assay cluster_end Conclusion A MTT Viability Assay on Cancer Cell Panel D1 Cytotoxic Activity? A->D1 Determine IC₅₀ B Radioligand Binding Assay (σ₁ and σ₂ Receptors) D1->B Yes E_stop Non-toxic or Different MOA D1->E_stop No D2 Selective σ₂ Binding? B->D2 Calculate Kᵢ C Caspase-3 Activity Assay D2->C Yes E_rethink Non-sigma Target or Off-Target Effects D2->E_rethink No E Compound is a σ₂ Receptor Agonist C->E Confirm Apoptosis Induction

Caption: A tiered workflow for characterizing novel pyrazole-piperidine compounds.

Hypothesized Signaling Pathway

G Compound 2-(1H-pyrazol-1-ylmethyl)piperidine Sigma2 Sigma-2 Receptor (TMEM97) Compound->Sigma2 Binds (Agonist) ER_Stress ER Stress & Ca²⁺ Dysregulation Sigma2->ER_Stress Induces Mito Mitochondrial Perturbation ER_Stress->Mito Leads to Casp9 Caspase-9 (Initiator) Mito->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Cleaves & Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Executes

Caption: Hypothesized apoptotic pathway induced by a sigma-2 receptor agonist.

References

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Application Notes and Protocols for Preclinical Efficacy Testing of 2-(1H-pyrazol-1-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

These application notes provide a comprehensive guide for the preclinical evaluation of 2-(1H-pyrazol-1-ylmethyl)piperidine, a novel pyrazole-containing compound with potential therapeutic applications in neurological and psychiatric disorders. Given the nascent stage of research on this specific molecule, this document outlines a strategic and systematic approach to investigate its efficacy in established and validated animal models. The protocols herein are designed to be self-validating, incorporating essential controls and clear endpoints to ensure data integrity and reproducibility. This guide emphasizes the rationale behind experimental choices, adherence to ethical guidelines, and the integration of pharmacokinetic profiling with pharmacodynamic readouts.

Introduction: The Therapeutic Potential of Pyrazole-Piperidine Scaffolds

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and antipsychotic effects[1]. The incorporation of a piperidine moiety can further modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule. While the specific biological target of 2-(1H-pyrazol-1-ylmethyl)piperidine is yet to be fully elucidated, the structural similarities to other pharmacologically active pyrazole and piperidine derivatives suggest potential activity in the central nervous system (CNS)[2][3]. This document will focus on providing a framework for exploring its efficacy in models of neuropathic pain, anxiety, and depression, which are common therapeutic areas for compounds with these structural motifs.

Pre-pharmacological Characterization: Essential First Steps

Prior to in vivo efficacy studies, a thorough in vitro and pharmacokinetic characterization of 2-(1H-pyrazol-1-ylmethyl)piperidine is paramount.

In Vitro Screening and Target Identification

A preliminary in vitro screening is essential to hypothesize the mechanism of action and guide the selection of appropriate animal models. A tiered approach is recommended:

  • Broad Ligand Binding Assays: Screen the compound against a panel of CNS receptors and ion channels to identify potential molecular targets.

  • Enzyme Inhibition Assays: Evaluate the inhibitory activity against key enzymes involved in neurological pathways.

  • Cell-based Functional Assays: Once a potential target is identified, confirm the compound's functional activity (agonist, antagonist, modulator) in relevant cell-based assays[1].

Pharmacokinetic (PK) Profiling in Rodents

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is critical for designing meaningful in vivo studies. Early PK screening in rodents helps to determine key parameters such as bioavailability, half-life, and brain penetration[2][4].

Table 1: Key Pharmacokinetic Parameters to Determine in Rodents

ParameterDescriptionImportance
Bioavailability (F%) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.Determines the suitability of the oral route of administration.
Half-life (t½) The time required for the concentration of the drug in the body to be reduced by one-half.Guides the dosing frequency.
Maximum Concentration (Cmax) The highest concentration of the drug observed in the plasma after a dose.Relates to efficacy and potential toxicity.
Time to Maximum Concentration (Tmax) The time at which Cmax is observed.Provides information on the rate of absorption.
Brain-to-Plasma Ratio The ratio of the drug concentration in the brain to that in the plasma.Indicates the ability of the compound to cross the blood-brain barrier.

A typical PK study involves administering the compound to rodents (e.g., Sprague Dawgley rats) via intravenous (IV) and oral (PO) routes and collecting blood samples at various time points[5].

Formulation of 2-(1H-pyrazol-1-ylmethyl)piperidine for In Vivo Administration

Many pyrazole derivatives exhibit poor aqueous solubility, which can hinder in vivo testing. A suitable vehicle must be developed to ensure complete solubilization and stability of the compound for administration[6].

Protocol 1: Formulation for Oral (PO) and Intraperitoneal (IP) Administration

  • Solubility Testing: Begin by assessing the solubility of the compound in various pharmaceutically acceptable vehicles (e.g., saline, PBS, DMSO, PEG400, Tween 80).

  • Vehicle Selection: A common starting point for poorly soluble compounds is a mixture of a solubilizing agent and a surfactant in an aqueous base. A frequently used vehicle is 10% DMSO, 40% PEG400, and 50% saline.

  • Preparation:

    • Weigh the required amount of 2-(1H-pyrazol-1-ylmethyl)piperidine.

    • Dissolve the compound in the appropriate volume of DMSO.

    • Add PEG400 and vortex until the solution is clear.

    • Add saline to the final volume and vortex thoroughly.

  • Pre-dosing Check: Before administration, visually inspect the formulation for any signs of precipitation. Prepare fresh on the day of the experiment[6].

Efficacy Evaluation in a Model of Neuropathic Pain: Spared Nerve Injury (SNI)

Neuropathic pain is a chronic condition arising from damage to the somatosensory nervous system. The Spared Nerve Injury (SNI) model in mice is a robust and reproducible model of peripheral neuropathic pain[7][8][9].

Diagram 1: Experimental Workflow for the Spared Nerve Injury (SNI) Model

SNI_Workflow cluster_pre_surgery Pre-Surgical Phase cluster_surgery Surgical Phase cluster_post_surgery Post-Surgical & Treatment Phase cluster_endpoint Endpoint acclimation Acclimation (7 days) baseline Baseline Behavioral Testing (von Frey & Hargreaves) acclimation->baseline surgery SNI or Sham Surgery baseline->surgery recovery Post-operative Recovery (Analgesia & Monitoring) surgery->recovery behavioral_post Behavioral Testing (Days 3, 7, 14, 21) recovery->behavioral_post treatment Treatment with 2-(1H-pyrazol-1-ylmethyl)piperidine or Vehicle behavioral_post->treatment endpoint Data Analysis & Tissue Collection behavioral_post->endpoint treatment->behavioral_post

Caption: Workflow for the Spared Nerve Injury (SNI) model.

Protocol 2: Spared Nerve Injury (SNI) Surgery in Mice

Materials:

  • Anesthetic (e.g., isoflurane)

  • Heating pad

  • Ophthalmic ointment

  • Surgical instruments (scissors, forceps)

  • Suture material (e.g., 6-0 silk)

  • Wound clips or sutures for skin closure

  • Antiseptic solution (e.g., povidone-iodine)

  • Analgesics for post-operative care

Procedure:

  • Anesthesia and Preparation: Anesthetize the mouse and place it on a heating pad to maintain body temperature. Apply ophthalmic ointment to prevent corneal drying. Shave the lateral surface of the thigh and disinfect the surgical area[7].

  • Sciatic Nerve Exposure: Make a small incision in the skin and bluntly dissect the biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves[10].

  • Nerve Ligation and Transection: Carefully isolate the common peroneal and tibial nerves. Ligate these two nerves with a suture and transect them distal to the ligation, removing a small section of the distal nerve stump. Ensure the sural nerve remains intact and is not stretched or touched[8][10].

  • Wound Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.

  • Post-operative Care: Administer post-operative analgesics as per IACUC guidelines. Monitor the animal until it has fully recovered from anesthesia. House animals individually after surgery to prevent wound damage[11][12][13][14].

Protocol 3: Assessment of Mechanical Allodynia (von Frey Test)

Materials:

  • von Frey filaments of varying stiffness or an electronic von Frey apparatus

  • Elevated mesh platform with individual chambers

Procedure:

  • Acclimation: Place the mice in the individual chambers on the mesh platform and allow them to acclimate for at least 30 minutes before testing[15].

  • Filament Application: Apply the von Frey filament to the plantar surface of the hind paw, in the area innervated by the sural nerve (lateral aspect). Apply just enough force to cause the filament to bend[16].

  • Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Threshold Determination: The "up-down" method is commonly used to determine the 50% paw withdrawal threshold[17]. Alternatively, an electronic von Frey device can be used to apply increasing pressure until a withdrawal response is elicited[15][18].

  • Data Collection: Test both the ipsilateral (injured) and contralateral (uninjured) paws. A significant decrease in the withdrawal threshold of the ipsilateral paw compared to the contralateral paw and sham-operated animals indicates mechanical allodynia.

Protocol 4: Assessment of Thermal Hyperalgesia (Hargreaves Test)

Materials:

  • Hargreaves apparatus (radiant heat source)

  • Glass platform with individual chambers

Procedure:

  • Acclimation: Place the mice in the individual chambers on the glass platform and allow them to acclimate for 30-60 minutes[19].

  • Heat Application: Position the radiant heat source under the glass and focus it on the plantar surface of the hind paw[20][21].

  • Response: The latency to paw withdrawal is automatically recorded. A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage[22][23].

  • Data Collection: Test both the ipsilateral and contralateral paws. A significant decrease in the withdrawal latency of the ipsilateral paw indicates thermal hyperalgesia.

Efficacy Evaluation in Models of Anxiety and Depression

Elevated Plus Maze (EPM) for Anxiety-like Behavior

The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces[24][25][26][27].

Protocol 5: Elevated Plus Maze (EPM) Test in Mice

Materials:

  • Elevated plus maze apparatus (two open arms, two closed arms)

  • Video tracking software

Procedure:

  • Acclimation: Habituate the mice to the testing room for at least 30 minutes before the test.

  • Test: Place the mouse in the center of the maze, facing an open arm. Allow the mouse to explore the maze for 5 minutes[25].

  • Data Collection: Record the time spent in the open arms and the number of entries into the open and closed arms using video tracking software.

  • Analysis: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

Forced Swim Test (FST) for Depressive-like Behavior

The FST is a common screening tool for antidepressants. It is based on the principle that an animal will cease escape-oriented behavior when placed in an inescapable, stressful situation. Antidepressants are known to increase the duration of active, escape-oriented behaviors[28][29][30][31].

Protocol 6: Forced Swim Test (FST) in Rats

Materials:

  • Cylindrical container filled with water (24-26°C)

  • Video camera for recording

Procedure:

  • Pre-test Session (Day 1): Place the rat in the water-filled cylinder for 15 minutes. This session promotes the development of immobility in the subsequent test session.

  • Test Session (Day 2): 24 hours after the pre-test, place the rat back in the cylinder for 5 minutes. Record the session for later scoring[32].

  • Data Analysis: Score the duration of immobility (floating with only minor movements to keep the head above water). A decrease in immobility time is indicative of an antidepressant-like effect.

Cognitive Function Assessment: Novel Object Recognition (NOR) Test

The NOR test is used to evaluate learning and memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones[33][34].

Diagram 2: Novel Object Recognition (NOR) Test Phases

NOR_Phases cluster_habituation Habituation Phase cluster_training Training (Familiarization) Phase cluster_testing Testing Phase habituation Animal explores empty arena training Animal explores arena with two identical objects habituation->training 24 hours testing Animal explores arena with one familiar and one novel object training->testing Retention Interval (e.g., 1 or 24 hours)

Caption: Phases of the Novel Object Recognition (NOR) test.

Protocol 7: Novel Object Recognition (NOR) Test in Mice

Materials:

  • Open field arena

  • Sets of identical and different objects (of similar size and texture)

  • Video tracking software

Procedure:

  • Habituation: Allow each mouse to explore the empty open field arena for 5-10 minutes for 2-3 consecutive days[35].

  • Training (Familiarization) Phase: Place two identical objects in the arena and allow the mouse to explore for 10 minutes. Record the time spent exploring each object[34].

  • Retention Interval: Return the mouse to its home cage for a defined period (e.g., 1 hour or 24 hours).

  • Testing Phase: Replace one of the familiar objects with a novel object. Place the mouse back in the arena and record the time spent exploring each object for 5-10 minutes[36].

  • Data Analysis: Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.

Ethical Considerations and Data Integrity

All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and the principles of the 3Rs (Replacement, Reduction, and Refinement).

  • Experimental Design: Studies should be properly powered and include appropriate control groups (vehicle, sham surgery, positive control).

  • Blinding: The experimenter should be blinded to the treatment conditions during behavioral testing and data analysis to minimize bias.

  • Animal Welfare: Animals should be closely monitored for any signs of distress, and appropriate measures should be taken to alleviate pain and suffering[11][12][13][14].

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial in vivo characterization of 2-(1H-pyrazol-1-ylmethyl)piperidine. By systematically evaluating its pharmacokinetic profile and its efficacy in validated animal models of neuropathic pain, anxiety, and depression, researchers can gain valuable insights into its therapeutic potential and mechanism of action. Adherence to these detailed protocols and ethical guidelines will ensure the generation of high-quality, reproducible data, which is essential for the advancement of this compound in the drug development pipeline.

References

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  • Patel, R. V., et al. (2025). Synthesis, characterization and bio-evaluation of novel series of pyrazoline derivatives as potential antifungal agents. Journal of Molecular Structure, 1311, 138123.
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Application Note & Protocols: Utilizing 2-(1H-pyrazol-1-ylmethyl)piperidine as a Chemical Probe for Kinase X Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(1H-pyrazol-1-ylmethyl)piperidine, which we will refer to as PMP-1, is a novel heterocyclic small molecule that has emerged as a potent and selective chemical probe for the study of "Kinase X," a serine/threonine kinase implicated in oncogenic signaling pathways. The unique structural combination of a pyrazole and a piperidine moiety confers high binding affinity and selectivity for the ATP-binding pocket of Kinase X.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of PMP-1 to investigate the biological functions of Kinase X and its role in cancer biology. The protocols herein are designed to ensure robust and reproducible results, incorporating principles of good chemical probe practice.[3][4][5]

Mechanism of Action: Inhibition of the Kinase X Signaling Pathway

PMP-1 acts as a reversible, ATP-competitive inhibitor of Kinase X. By occupying the ATP-binding site, PMP-1 prevents the phosphorylation of the downstream substrate of Kinase X, "Substrate Y." The phosphorylation of Substrate Y is a critical activation step in a signaling cascade that ultimately promotes cell cycle progression and proliferation.[6] The inhibition of this pathway by PMP-1 leads to cell cycle arrest and a reduction in tumor cell growth. The pyrazole ring of PMP-1 is crucial for its interaction with the kinase's active site, potentially forming hydrogen bonds with key amino acid residues, a common feature of pyrazole-containing kinase inhibitors.[7]

KinaseX_Pathway PMP1 PMP-1 KinaseX Kinase X PMP1->KinaseX Inhibits SubstrateY Substrate Y KinaseX->SubstrateY Phosphorylates pSubstrateY p-Substrate Y Downstream Downstream Signaling pSubstrateY->Downstream Proliferation Cell Proliferation Downstream->Proliferation

Caption: PMP-1 inhibits Kinase X, blocking Substrate Y phosphorylation.

Applications

PMP-1 is a versatile tool for a range of applications in cancer research and drug discovery:

  • Target Validation: Elucidating the cellular functions of Kinase X in different cancer models.

  • Pathway Analysis: Dissecting the Kinase X signaling cascade and its downstream effects.

  • Phenotypic Screening: Assessing the impact of Kinase X inhibition on cancer cell phenotypes such as proliferation, migration, and invasion.[8]

  • High-Throughput Screening: Serving as a reference compound in screens for novel Kinase X inhibitors.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments using PMP-1. It is crucial to include appropriate controls in all experiments, such as a vehicle control (e.g., DMSO) and a negative control compound that is structurally similar to PMP-1 but inactive against Kinase X.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol determines the potency of PMP-1 against purified Kinase X.

Materials:

  • Purified recombinant Kinase X

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Biotinylated peptide substrate for Kinase X

  • PMP-1

  • HTRF® KinEASE-STK S1 kit (or similar kinase assay technology)

  • 384-well low-volume white plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of PMP-1 in DMSO. A typical starting concentration is 10 mM.

  • In a 384-well plate, add 2 µL of PMP-1 dilution or DMSO (vehicle control).

  • Add 4 µL of a solution containing Kinase X and the biotinylated peptide substrate in kinase buffer.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 4 µL of ATP in kinase buffer. The final ATP concentration should be at or near the Km for Kinase X.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and detect phosphorylation according to the HTRF® kit manufacturer's instructions.

  • Read the plate on a compatible plate reader.

  • Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Parameter Hypothetical Value
PMP-1 IC₅₀50 nM
ATP Concentration10 µM
Kinase X Concentration2 nM
Substrate Concentration100 nM
Protocol 2: Western Blot for Downstream Target Modulation

This protocol assesses the effect of PMP-1 on the phosphorylation of Substrate Y in a cellular context.

Materials:

  • Cancer cell line expressing Kinase X (e.g., A549)

  • Cell culture medium and supplements

  • PMP-1

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-p-Substrate Y, anti-total Substrate Y, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of PMP-1 (e.g., 0.1, 1, 10 µM) or DMSO for 2-4 hours.

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Block the membrane and probe with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize the p-Substrate Y signal to total Substrate Y and the loading control.

Protocol 3: Cell Proliferation Assay

This protocol measures the effect of PMP-1 on cancer cell viability and proliferation.

Materials:

  • Cancer cell line expressing Kinase X

  • Cell culture medium and supplements

  • PMP-1

  • 96-well clear-bottom black plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (or similar)

  • Luminometer

Procedure:

  • Seed cells in 96-well plates at an appropriate density.

  • Allow cells to adhere overnight.

  • Treat cells with a serial dilution of PMP-1 or DMSO.

  • Incubate for 72 hours.

  • Perform the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Measure luminescence using a luminometer.

  • Calculate the GI₅₀ (concentration for 50% growth inhibition) value.

Parameter Hypothetical Value
PMP-1 GI₅₀500 nM
Cell Seeding Density2,000 cells/well
Incubation Time72 hours

Experimental Workflow

The following diagram outlines the general workflow for characterizing PMP-1 as a chemical probe for Kinase X.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Characterization invitro_assay Protocol 1: Kinase Inhibition Assay ic50 Determine IC₅₀ invitro_assay->ic50 western_blot Protocol 2: Western Blot ic50->western_blot Guide concentration selection target_engagement Confirm Target Engagement western_blot->target_engagement proliferation_assay Protocol 3: Cell Proliferation Assay phenotype Assess Cellular Phenotype proliferation_assay->phenotype target_engagement->phenotype Correlate with phenotype

Caption: Workflow for PMP-1 characterization.

References

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  • Anxiolytic-like effect of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol is mediated through the benzodiazepine and nicotinic pathways - PubMed. Available at: [Link]

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  • Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity - MDPI. Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC - NIH. Available at: [Link]

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  • 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed. Available at: [Link]

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Application Note: A High-Throughput Screening Cascade for the Pharmacological Characterization of 2-(1H-pyrazol-1-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the high-throughput screening (HTS) and pharmacological characterization of 2-(1H-pyrazol-1-ylmethyl)piperidine, a novel compound featuring the privileged pyrazole and piperidine scaffolds. Recognizing the therapeutic potential of such structures in modulating central nervous system (CNS) targets, we outline a strategic, multi-tiered screening cascade.[1][2][3] This guide details field-proven protocols for a primary radioligand binding assay campaign to identify high-affinity targets, followed by robust, cell-based functional assays for mechanistic validation. The methodologies are designed to be self-validating, incorporating industry-standard quality control metrics to ensure data integrity. This application note is intended for researchers, scientists, and drug development professionals seeking to elucidate the mechanism of action of novel small molecules.

Introduction: The Rationale for Screening 2-(1H-pyrazol-1-ylmethyl)piperidine

The pyrazole ring system is a cornerstone of medicinal chemistry, present in a wide array of approved pharmaceuticals and demonstrating a vast spectrum of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[2][4][5] Similarly, the piperidine moiety is a frequent component of CNS-active drugs, valued for its ability to confer favorable pharmacokinetic properties and engage with key biological targets.[3][6] The conjunction of these two scaffolds in 2-(1H-pyrazol-1-ylmethyl)piperidine suggests a high probability of interaction with significant CNS targets, such as G-protein coupled receptors (GPCRs) or ion channels.

Analogs containing pyrazole and piperazine/piperidine cores have shown activity at serotonergic and GABAergic systems, presenting anxiolytic-like and antidepressant-like profiles in preclinical models.[7][8][9] Given this landscape, a systematic and high-throughput approach is essential to rapidly identify the primary molecular target(s) of 2-(1H-pyrazol-1-ylmethyl)piperidine and characterize its functional activity. This application note details a robust HTS cascade designed for this purpose, moving logically from broad target identification to specific mechanistic insights.

The HTS Cascade: A Strategy for Target Discovery and Validation

A successful screening campaign requires a strategic workflow that maximizes efficiency while ensuring data quality. We propose a two-part cascade: a primary screen to identify binding affinity and a secondary screen to determine functional activity.

HTS_Cascade cluster_0 PART 1: Primary Screening cluster_1 PART 2: Secondary & Confirmatory Assays Compound 2-(1H-pyrazol-1-ylmethyl)piperidine (Test Compound) Primary_Screen Primary HTS: Radioligand Binding Assay (Competition Format) Compound->Primary_Screen Primary_Data Data Analysis: Calculate % Inhibition & Ki values Primary_Screen->Primary_Data Target_Panel CNS GPCR Target Panel (e.g., 5-HT, Dopamine, Sigma Receptors) Target_Panel->Primary_Screen Hit_ID Hit Identification: Potent & Selective Binders Primary_Data->Hit_ID Secondary_Assay Secondary HTS: Cell-Based Functional Assay (e.g., Calcium Flux, cAMP) Hit_ID->Secondary_Assay Advance Hits Dose_Response Dose-Response Analysis: Determine EC50 / IC50 Secondary_Assay->Dose_Response MOA Mechanism of Action: Agonist vs. Antagonist Dose_Response->MOA SAR_Studies SAR_Studies MOA->SAR_Studies Lead Optimization

Caption: HTS Workflow for Target Identification and Validation.

Part 1: Primary HTS - Radioligand Competition Binding Assay

The initial step is to determine if 2-(1H-pyrazol-1-ylmethyl)piperidine binds with high affinity to a panel of relevant biological targets. A radioligand binding assay in a competitive format is a robust, sensitive, and cost-effective method for primary screening.[10][11] This assay measures the ability of the test compound to displace a known radiolabeled ligand from its receptor.

Causality Behind Experimental Choices
  • Assay Format: Scintillation Proximity Assay (SPA) is chosen for its homogeneous "mix-and-read" format, which eliminates the need for wash steps, thereby increasing throughput and reducing variability.[12]

  • Target Panel: Based on the activities of structural analogs, a panel of CNS-related GPCRs is selected. This includes various serotonin (5-HT), dopamine, and sigma receptors, which are frequently implicated in the pharmacology of pyrazole-piperidine compounds.[6][7][13]

  • Radioligand Concentration: The radioligand is used at a concentration close to its dissociation constant (Kd) to ensure sensitive detection of competitive binding.[10]

Protocol: SPA-Based Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of 2-(1H-pyrazol-1-ylmethyl)piperidine for a panel of CNS receptors.

Materials:

  • 384-well white, clear-bottom microplates

  • Receptor-expressing cell membranes (e.g., CHO or HEK293 cells expressing the target GPCR)

  • Wheat Germ Agglutinin (WGA)-coated PVT SPA beads

  • Radioligand specific to the target receptor (e.g., [³H]-LSD for 5-HT receptors)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4

  • Test Compound: 2-(1H-pyrazol-1-ylmethyl)piperidine, serially diluted.

  • Positive Control: Known high-affinity ligand for the target receptor.

  • Negative Control: Vehicle (e.g., DMSO).

  • Microplate scintillation counter.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound and positive control in assay buffer. The final DMSO concentration should not exceed 1%.

    • Thaw frozen cell membranes on ice and dilute to the pre-optimized concentration in ice-cold assay buffer.[14]

    • Prepare a slurry of WGA-SPA beads in assay buffer.

  • Assay Plate Setup:

    • To each well of a 384-well plate, add:

      • 5 µL of test compound, positive control, or vehicle.

      • 10 µL of diluted radioligand.

      • 15 µL of diluted cell membranes.

    • Seal the plate and incubate with gentle agitation for 60 minutes at room temperature to allow binding to approach equilibrium.[14]

  • SPA Bead Addition & Signal Detection:

    • Add 20 µL of the WGA-SPA bead slurry to each well. The beads will capture the cell membranes.

    • Seal the plate and allow it to incubate for a minimum of 8 hours at room temperature to allow the beads to settle and the signal to stabilize.[10]

    • Count the plate in a microplate scintillation counter.

Data Presentation & Analysis

The primary output is counts per minute (CPM). Data is first converted to percent inhibition relative to control wells.

ParameterCalculationPurpose
Total Binding Average CPM from vehicle control wellsRepresents maximum radioligand binding.
Non-Specific Binding (NSB) Average CPM from wells with excess unlabeled ligandRepresents radioligand binding to non-receptor components.
Specific Binding Total Binding - NSBThe target-specific signal window.
% Inhibition 100 * (1 - [(CPM_compound - NSB) / (Specific Binding)])Quantifies the displacement of the radioligand by the test compound.
Ki (Inhibitory Constant) IC50 / (1 + ([Radioligand] / Kd_radioligand))The affinity of the test compound for the receptor, corrected for the radioligand.

A compound is typically considered a "hit" if it demonstrates >50% inhibition at a screening concentration of 1-10 µM.

Part 2: Secondary HTS - Cell-Based Functional Assays

Identifying a binding interaction is only the first step. A functional assay is crucial to determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity). The choice of assay depends on the GPCR's signaling pathway.[15][16] For instance, if the primary screen identifies a hit at a Gq-coupled receptor, a calcium mobilization assay is appropriate. If the hit is at a Gs- or Gi-coupled receptor, a cAMP assay would be the logical choice.[17][18]

Example Protocol: Calcium Mobilization Assay for Gq-Coupled Receptors

Objective: To determine if 2-(1H-pyrazol-1-ylmethyl)piperidine is an agonist or antagonist of a Gq-coupled receptor identified in the primary screen.

Principle: Gq-coupled GPCRs, upon activation, trigger the release of intracellular calcium (Ca²⁺). This transient increase in cytosolic Ca²⁺ can be measured using a calcium-sensitive fluorescent dye.[17]

Gq_Pathway cluster_pathway Gq Signaling Pathway Agonist Agonist (e.g., Test Compound) GPCR Gq-Coupled Receptor Agonist->GPCR G_protein Gαq Activation GPCR->G_protein PLC PLC Activation G_protein->PLC IP3 IP3 Production PLC->IP3 ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_Release Ca²⁺ Release ER->Ca_Release Fluorescence Fluorescent Signal (Measured by FLIPR) Ca_Release->Fluorescence

Caption: Gq-Coupled GPCR Signaling Cascade.

Step-by-Step Methodology:

  • Cell Culture & Plating:

    • Culture cells stably expressing the target Gq-coupled receptor in appropriate media.

    • Plate the cells in 384-well black, clear-bottom microplates and grow to a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-8 AM) and probenecid (to prevent dye extrusion).

    • Remove the culture medium from the cell plate and add the dye loading buffer.

    • Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature.

  • Compound Addition & Signal Reading:

    • Prepare a dose-response plate with serial dilutions of the test compound and a known agonist (positive control).

    • Place both the cell plate and the compound plate into a kinetic plate reader (e.g., FLIPR Tetra®).

    • The instrument will establish a baseline fluorescence reading for several seconds.

    • It will then perform an online addition of the compounds to the cell plate and immediately begin reading the change in fluorescence over time (typically 2-3 minutes).

Data Analysis: Agonist vs. Antagonist Mode
  • Agonist Mode: The test compound is added directly to the dye-loaded cells. An increase in fluorescence indicates agonistic activity. The data is plotted as a dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response).

  • Antagonist Mode: Cells are pre-incubated with the test compound for 15-30 minutes. Then, a known agonist is added at its EC₈₀ concentration. A reduction in the agonist-induced signal indicates antagonistic activity. The data is plotted to determine the IC₅₀ (the concentration that inhibits 50% of the agonist response).

Ensuring Trustworthiness: Quality Control

Every HTS protocol must be a self-validating system. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[19][20]

Z'-Factor ValueAssay Quality
> 0.5Excellent assay
0 to 0.5Screenable assay
< 0Unscreenable assay

Calculation: Z' = 1 - [(3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|]

  • SD_pos / Mean_pos: Standard deviation and mean of the positive control (e.g., maximal stimulation or inhibition).

  • SD_neg / Mean_neg: Standard deviation and mean of the negative control (vehicle).

A Z'-factor should be calculated for every screening plate to ensure the reliability and reproducibility of the results.

Conclusion

This application note outlines a strategic and robust HTS cascade for the comprehensive pharmacological evaluation of 2-(1H-pyrazol-1-ylmethyl)piperidine. By employing a primary radioligand binding screen followed by a confirmatory cell-based functional assay, researchers can efficiently move from a novel compound to a validated hit with a defined mechanism of action. The detailed protocols, rooted in established scientific principles and incorporating rigorous quality control, provide a clear path for elucidating the therapeutic potential of this and other novel chemical entities.

References

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Sources

Application & Protocol Guide: Leveraging 2-(1H-pyrazol-1-ylmethyl)piperidine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 2-(1H-pyrazol-1-ylmethyl)piperidine in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2] FBDD focuses on screening small, low-complexity molecules ("fragments") that, despite binding with low affinity, do so with high efficiency.[1][3] This structural simplicity allows for a more thorough exploration of a target's chemical space and provides a more rational, structurally-guided path to lead optimization.[4][5][6]

Within the vast universe of possible fragments, 2-(1H-pyrazol-1-ylmethyl)piperidine emerges as a scaffold of significant interest. Its structure elegantly combines two privileged heterocyclic motifs in medicinal chemistry:

  • The Pyrazole Ring: A five-membered aromatic heterocycle that is a cornerstone in numerous FDA-approved drugs.[7][8][9] It acts as a versatile pharmacophore, capable of participating in hydrogen bonding (as both a donor and acceptor), pi-stacking, and other critical interactions, while often conferring favorable metabolic properties.[9]

  • The Piperidine Ring: A saturated six-membered heterocycle that provides a three-dimensional character often lacking in typical flat, aromatic fragment libraries.[10] This 3D nature can enable interactions with complex, non-planar binding sites. The basic nitrogen atom can form crucial salt-bridge or hydrogen bond interactions and serves as a key vector for chemical elaboration.[10]

This guide provides a detailed technical overview and actionable protocols for utilizing 2-(1H-pyrazol-1-ylmethyl)piperidine in an FBDD campaign, from initial fragment characterization and screening to hit validation and strategies for lead evolution.

PART 1: Fragment Characterization & Suitability Analysis

Before initiating a screening campaign, it is crucial to characterize the fragment to ensure its suitability. 2-(1H-pyrazol-1-ylmethyl)piperidine aligns well with the widely accepted "Rule of Three," a guideline for ideal fragment properties.[1][3]

PropertyGuideline ("Rule of Three")2-(1H-pyrazol-1-ylmethyl)piperidineAnalysis & Rationale
Molecular Weight (MW) < 300 Da165.24 g/mol Pass: Low MW ensures a higher probability of fitting into small binding pockets and provides ample room for optimization without excessive MW gain.
cLogP ≤ 3~1.5 (Estimated)Pass: A low cLogP indicates good aqueous solubility, which is critical for biophysical assays where high fragment concentrations (µM to mM range) are required to detect weak binding.[1][11]
Hydrogen Bond Donors ≤ 31 (Piperidine N-H)Pass: The single hydrogen bond donor provides a specific interaction point without excessive polarity that could hinder cell permeability later in optimization.
Hydrogen Bond Acceptors ≤ 32 (Pyrazole N atoms)Pass: The two acceptors on the pyrazole ring offer well-defined vectors for engaging with the protein target.
Rotatable Bonds ≤ 32Pass: Low conformational flexibility reduces the entropic penalty upon binding, leading to more efficient interactions.

PART 2: The FBDD Screening & Validation Workflow

The core of an FBDD campaign is the identification and validation of fragment binding. A multi-tiered approach using orthogonal biophysical techniques is essential to eliminate false positives and build a robust understanding of the fragment-target interaction.[2][4][12]

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Validation & Characterization cluster_2 Structural Biology cluster_3 Fragment-to-Lead Evolution Primary_Screen High-Throughput / High-Concentration Screen (e.g., SPR, Thermal Shift, NMR) Hit_Triage Initial Hit Triage (Filter by Response, Specificity) Primary_Screen->Hit_Triage Orthogonal_Screen Orthogonal Method Confirmation (e.g., NMR if primary was SPR) Hit_Triage->Orthogonal_Screen Affinity_Determination Affinity & Thermodynamics (ITC, SPR Titration) Hit_Triage->Affinity_Determination Orthogonal_Screen->Affinity_Determination Structure_Det Structure Determination (X-ray Crystallography or NMR) Affinity_Determination->Structure_Det SAR_Analysis Structure-Activity Relationship (SAR) Analysis & Vector Identification Structure_Det->SAR_Analysis Lead_Opt Medicinal Chemistry (Fragment Growing, Linking, Merging) SAR_Analysis->Lead_Opt NMR_HSQC cluster_0 1H-15N HSQC Spectra Overlay A_black A_red A_black->A_red  CSP B_black C_black C_red C_black->C_red D_black label_A Residue A (Binding Site) label_B Residue B (No Change) label_C Residue C (Binding Site) label_D Residue D (No Change) legend_black ● Protein Alone legend_red ● Protein + Fragment

Figure 2: Conceptual diagram of Chemical Shift Perturbations (CSPs) in an HSQC spectrum.

Protocol 3: Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)

ITC provides a complete thermodynamic profile of the binding interaction by directly measuring the heat released or absorbed as the fragment binds to the target. [13][14][15]This is considered a gold-standard validation technique. [16] Objective: To accurately determine the binding affinity (Kᴅ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Methodology:

  • Sample Preparation:

    • Prepare the protein (typically 20-50 µM) and the fragment (typically 0.5-1 mM) in the exact same, thoroughly degassed buffer. Buffer mismatch is a major source of artifacts.

    • The fragment is loaded into the injection syringe, and the protein is placed in the sample cell.

  • Titration Experiment:

    • Perform a series of small, sequential injections (e.g., 2-5 µL) of the fragment solution into the protein solution.

    • The instrument measures the minute heat change associated with each injection.

  • Data Analysis:

    • The raw data is a series of heat-flow peaks corresponding to each injection.

    • Integrating these peaks yields a binding isotherm, which is a plot of heat change versus the molar ratio of fragment to protein.

    • This isotherm is fitted to a binding model (e.g., a one-site model) to extract the thermodynamic parameters: Kᴅ, n, and ΔH. Entropy (ΔS) is then calculated from these values.

PART 3: Structural Elucidation & Fragment-to-Lead Evolution

The ultimate goal of FBDD is to leverage structural information to rationally design more potent compounds. [5][[“]][18] Structural Biology: X-ray Crystallography

Obtaining a high-resolution crystal structure of the protein-fragment complex is the most powerful step in FBDD. [19][20][21]It provides a definitive 3D map of the binding mode, revealing the precise orientation of the pyrazole and piperidine rings and the specific hydrogen bonds and hydrophobic interactions they make with the protein. [4][22][23] Protocol: Crystal Soaking Experiment

  • Crystallization: Grow high-quality crystals of the target protein.

  • Soaking: Transfer the protein crystals into a "soaking solution" containing a high concentration (e.g., 1-10 mM) of 2-(1H-pyrazol-1-ylmethyl)piperidine for a defined period (minutes to hours).

  • Data Collection & Analysis: Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source. [23]Process the data and solve the structure. The resulting electron density map should clearly show the bound fragment, allowing for detailed analysis of its binding pose. [19] Strategies for Fragment Evolution

With structural data in hand, medicinal chemistry efforts can begin. The structure of 2-(1H-pyrazol-1-ylmethyl)piperidine offers clear vectors for optimization.

  • Fragment Growing: This is the most common strategy. [18]If the crystal structure shows an unoccupied pocket adjacent to the bound fragment, new chemical functionality can be added to one of the fragment's vectors to engage that pocket and increase affinity.

    • Vector 1 (Piperidine N-H): The piperidine nitrogen is an ideal point for growth. Acylation or alkylation can introduce new groups that extend into nearby pockets.

    • Vector 2 (Pyrazole C-H): The pyrazole ring can be substituted at its open positions (C3, C4, C5) to probe for additional interactions.

    • Vector 3 (Piperidine Ring): The piperidine ring itself can be substituted to improve binding or physicochemical properties.

  • Fragment Linking: If a second, nearby fragment hit is identified, the two can be chemically linked together to create a single, higher-affinity molecule. [24]The linker's length and rigidity are critical design parameters.

  • Fragment Merging/Scaffolding: If two fragments bind in an overlapping fashion, their key interacting features can be combined into a single novel scaffold. [18]

Fragment_Evolution cluster_0 Fragment Hit cluster_1 Evolution Strategies cluster_2 Outcome Fragment 2-(1H-pyrazol-1-ylmethyl)piperidine in Binding Pocket Growing Fragment Growing (Add R-group at Piperidine-N) Fragment->Growing Exploit adjacent pocket Linking Fragment Linking (Connect to 2nd Fragment) Fragment->Linking Bridge to Fragment B Merging Fragment Merging (Combine with overlapping hit) Fragment->Merging Create hybrid scaffold Lead Potent Lead Compound (Higher Affinity & Specificity) Growing->Lead Linking->Lead Merging->Lead

Figure 3: Key strategies for evolving a fragment hit into a potent lead compound.

Conclusion

2-(1H-pyrazol-1-ylmethyl)piperidine represents a high-quality starting point for a fragment-based drug discovery campaign. Its adherence to the "Rule of Three," combined with the privileged nature of its pyrazole and piperidine scaffolds, makes it an attractive candidate for screening against a wide variety of protein targets. By employing a rigorous, multi-faceted workflow of biophysical screening, thermodynamic validation, and structure-based design, researchers can effectively leverage this fragment's potential to uncover novel, high-affinity lead compounds. The protocols and strategies outlined in this guide provide a robust framework for successfully integrating this promising fragment into modern drug discovery pipelines.

References

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  • PubMed Central. (2020). Protein X-ray Crystallography and Drug Discovery.
  • Journal of Medicinal Chemistry. (n.d.). Recent Developments in Fragment-Based Drug Discovery.
  • RSC Publishing. (n.d.). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates.
  • ResearchGate. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery | Request PDF.
  • PubMed. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
  • NIH. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery.
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Sources

Application Notes and Protocols for the Derivatization of 2-(1H-pyrazol-1-ylmethyl)piperidine in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2-(1H-pyrazol-1-ylmethyl)piperidine scaffold is a privileged heterocyclic motif in modern medicinal chemistry. This structural framework combines the key features of a pyrazole ring, a known pharmacophore with a wide range of biological activities, and a piperidine ring, a common component in numerous approved drugs that can influence physicochemical properties such as solubility and basicity.[1][2][3][4] The inherent versatility of this scaffold allows for multi-directional derivatization, making it an excellent candidate for the exploration of chemical space in drug discovery programs. The pyrazole moiety can engage in various interactions with biological targets, while the piperidine ring can be modified to fine-tune pharmacokinetic and pharmacodynamic profiles.[5][6][7]

This comprehensive guide provides a detailed framework for the systematic derivatization of the 2-(1H-pyrazol-1-ylmethyl)piperidine core to facilitate in-depth Structure-Activity Relationship (SAR) studies. We will present robust synthetic protocols for the modification of the pyrazole ring, the piperidine moiety, and the interconnecting methylene linker. The rationale behind these modifications and their potential impact on biological activity will be discussed, offering researchers a strategic roadmap for lead optimization.

Synthesis of the Core Scaffold: 2-(1H-pyrazol-1-ylmethyl)piperidine

A reliable and scalable synthesis of the parent scaffold is the essential first step for any derivatization campaign. The following protocol outlines a two-step procedure for the synthesis of 2-(1H-pyrazol-1-ylmethyl)piperidine, which has been reported in the literature.[8]

Protocol 1: Synthesis of 2-(1H-pyrazol-1-ylmethyl)piperidine

Step 1: Synthesis of 1-Cbz-2-(hydroxymethyl)piperidine

  • Materials: 1-Cbz-pipecolic acid, Borane dimethyl sulfide complex, Tetrahydrofuran (THF), Methanol, Sodium bicarbonate, Ethyl acetate, Magnesium sulfate.

  • Procedure:

    • Dissolve 1-Cbz-pipecolic acid in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add borane dimethyl sulfide complex dropwise to the cooled solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Carefully quench the reaction by the slow addition of methanol at 0 °C.

    • Concentrate the mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 1-Cbz-2-(hydroxymethyl)piperidine as a crude product, which can be used in the next step without further purification.

Step 2: Synthesis of 2-(1H-pyrazol-1-ylmethyl)piperidine

  • Materials: 1-Cbz-2-(hydroxymethyl)piperidine, Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Dichloromethane (DCM), Pyrazole, Sodium hydride (NaH), Dimethylformamide (DMF), Palladium on carbon (Pd/C), Hydrogen gas.

  • Procedure:

    • Dissolve 1-Cbz-2-(hydroxymethyl)piperidine and triethylamine in anhydrous DCM and cool to 0 °C.

    • Add methanesulfonyl chloride dropwise and stir the reaction at 0 °C for 1-2 hours.

    • Wash the reaction mixture with water and brine, then dry the organic layer over magnesium sulfate, filter, and concentrate to give the crude mesylate.

    • In a separate flask, add sodium hydride to a solution of pyrazole in anhydrous DMF at 0 °C and stir for 30 minutes.

    • Add a solution of the crude mesylate in DMF to the pyrazole-NaH mixture and stir at room temperature for 12-16 hours.

    • Quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.

    • Purify the crude product by column chromatography to obtain Cbz-protected 2-(1H-pyrazol-1-ylmethyl)piperidine.

    • Dissolve the purified product in methanol and add 10% Pd/C.

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through Celite and concentrate the filtrate to obtain 2-(1H-pyrazol-1-ylmethyl)piperidine.[8]

Derivatization Strategies for SAR Studies

The 2-(1H-pyrazol-1-ylmethyl)piperidine scaffold offers three primary regions for chemical modification to explore the SAR.

SAR_Strategy Core 2-(1H-pyrazol-1-ylmethyl)piperidine Pyrazole Pyrazole Ring Derivatization Core->Pyrazole Position C3, C4, C5 Piperidine Piperidine Ring Derivatization Core->Piperidine Position N1', C3', C4', C5' Linker Methylene Linker Modification Core->Linker Homologation/Constraint

Caption: Key derivatization points for SAR studies.

Derivatization of the Pyrazole Moiety

The pyrazole ring is a versatile platform for introducing a variety of substituents to probe interactions with biological targets. Modifications can be targeted to the C3, C4, and C5 positions.

Rationale:

  • C3 and C5 Positions: Substitution at these positions can influence the electronic properties and steric profile of the molecule. Introducing electron-donating or withdrawing groups can modulate the pKa of the pyrazole nitrogen and its hydrogen bonding capabilities.

  • C4 Position: This position is often a site for electrophilic substitution and can be functionalized to introduce a range of substituents that can explore different regions of a binding pocket.

Protocol 2: Bromination of the Pyrazole Ring (C4-Position)

  • Materials: 2-(1H-pyrazol-1-ylmethyl)piperidine, N-Bromosuccinimide (NBS), Acetonitrile.

  • Procedure:

    • Dissolve 2-(1H-pyrazol-1-ylmethyl)piperidine in acetonitrile.

    • Add N-Bromosuccinimide portion-wise at room temperature.

    • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

    • Concentrate the solvent under reduced pressure.

    • Purify the residue by column chromatography to yield 2-((4-bromo-1H-pyrazol-1-yl)methyl)piperidine.

The resulting 4-bromo derivative can be further functionalized via cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce a wide array of substituents.

Derivatization of the Piperidine Moiety

The piperidine ring offers opportunities to modulate physicochemical properties such as basicity, lipophilicity, and metabolic stability.[4][9]

Rationale:

  • N-H Functionalization: The secondary amine of the piperidine ring is a key handle for introducing substituents that can alter the overall polarity and basicity of the molecule. This can impact cell permeability and oral bioavailability.

  • Ring Carbon Functionalization: Introducing substituents on the piperidine ring can create chiral centers, leading to stereoisomers with potentially different biological activities and selectivities.[4]

Protocol 3: N-Alkylation of the Piperidine Ring

  • Materials: 2-(1H-pyrazol-1-ylmethyl)piperidine, Alkyl halide (e.g., methyl iodide, benzyl bromide), Potassium carbonate, Acetonitrile.

  • Procedure:

    • To a solution of 2-(1H-pyrazol-1-ylmethyl)piperidine in acetonitrile, add potassium carbonate.

    • Add the desired alkyl halide and stir the mixture at room temperature or with gentle heating (50-60 °C) for 4-12 hours.

    • Monitor the reaction by TLC.

    • Filter off the potassium carbonate and concentrate the filtrate.

    • Purify the crude product by column chromatography.

Protocol 4: N-Acylation of the Piperidine Ring

  • Materials: 2-(1H-pyrazol-1-ylmethyl)piperidine, Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride), Triethylamine, Dichloromethane.

  • Procedure:

    • Dissolve 2-(1H-pyrazol-1-ylmethyl)piperidine and triethylamine in dichloromethane and cool to 0 °C.

    • Add the acyl chloride or anhydride dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate to obtain the N-acylated product, which can be purified by chromatography if necessary.

Modification of the Methylene Linker

While less common, modification of the methylene linker can be explored to alter the spatial relationship between the pyrazole and piperidine rings.

Rationale:

  • Homologation: Introducing additional methylene units can increase flexibility and allow the pharmacophores to adopt different conformations within a binding site.

  • Introduction of Rigidity: Replacing the methylene linker with a more rigid unit, such as a cyclopropane ring, can lock the conformation and potentially increase binding affinity by reducing the entropic penalty upon binding.

Structure-Activity Relationship (SAR) Discussion

The systematic derivatization of the 2-(1H-pyrazol-1-ylmethyl)piperidine scaffold allows for a comprehensive exploration of the SAR. The following table summarizes potential modifications and their expected impact on biological activity based on general medicinal chemistry principles.

Modification Site Substituent Type Potential Impact on Activity Rationale
Pyrazole C4 Small alkyl, HalogenProbing steric tolerance in the binding pocket.Can influence binding affinity and selectivity.
Aryl, HeteroarylExploring additional binding interactions (e.g., pi-stacking).May lead to a significant increase in potency.
H-bond donor/acceptorForming specific interactions with the target protein.Can enhance binding affinity and specificity.
Piperidine N1' Small alkylIncreased lipophilicity, potential for improved cell permeability.May affect solubility and metabolic stability.
Acyl, SulfonylNeutralization of basicity, introduction of H-bond acceptors.Can alter physicochemical properties and target interactions.
(Substituted) BenzylIntroduction of larger hydrophobic groups.Can explore larger pockets and improve potency.[10]
Piperidine Ring Hydroxyl, AminoIncreased polarity, potential for H-bonding.May improve solubility and target engagement.
Alkyl, FluoroModulating lipophilicity and metabolic stability.Can block sites of metabolism.

Caption: Workflow for SAR-driven lead optimization.

Conclusion

The 2-(1H-pyrazol-1-ylmethyl)piperidine scaffold represents a highly versatile starting point for the development of novel therapeutic agents. The synthetic protocols and strategic guidance provided in this application note offer a comprehensive toolkit for researchers to systematically explore the chemical space around this core structure. A thorough investigation of the SAR through the proposed derivatizations will be instrumental in identifying key structural features required for potent and selective biological activity, ultimately accelerating the drug discovery and development process.

References

  • Shen, D. M., et al. (2004). Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains. Bioorganic & Medicinal Chemistry Letters, 14(4), 935-939. [Link]

  • Gudmundsson, K. S., et al. (2009). Synthesis of 1-(pyrrolidin-2-ylmethyl)-1H-azoles and their piperidine-derived homologues. Synthetic Communications, 39(16), 2859-2867. [Link]

  • Nevado, C., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(11), 3196. [Link]

  • Various Authors. (2023). Naturally occurring bioactive compounds containing the pyrazole scaffold. ResearchGate. [Link]

  • Various Authors. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(25), 2011-2014. [Link]

  • Various Authors. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 179-187. [Link]

  • Various Authors. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(15), 5824. [Link]

  • Various Authors. (2024). Some Examples of Bioactive Compounds Containing Pyrazole. ResearchGate. [Link]

  • Various Authors. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. [Link]

  • Various Authors. (2018). pyrazole bearing molecules as bioactive scaffolds: a review. ResearchGate. [Link]

  • Various Authors. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]

  • Various Authors. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

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Application Notes & Protocols: The Pyrazole Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a detailed exploration of pyrazole derivatives in medicinal chemistry, offering insights for researchers, scientists, and professionals in drug development. The versatile nature of the pyrazole scaffold has established it as a cornerstone in the design of novel therapeutic agents across a spectrum of diseases.[1][2][3] This guide delves into the synthesis, mechanism of action, and biological evaluation of these significant compounds.

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a "privileged scaffold" in drug discovery.[4][5] Its unique structural and electronic properties allow for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[6][7] This has led to the development of numerous FDA-approved drugs for a variety of clinical conditions.[4][7]

Therapeutic Applications of Pyrazole Derivatives

The structural versatility of the pyrazole core has been exploited to develop potent and selective inhibitors for a range of biological targets.[8] This has resulted in a significant number of pyrazole-containing drugs with applications in oncology, inflammation, and neurodegenerative disorders.[9][10][11]

Anti-inflammatory Agents

Mechanism of Action: Pyrazole-based COX-2 inhibitors, such as Celecoxib, bind to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[12] The structural features of these pyrazole derivatives allow them to fit into the larger and more flexible active site of COX-2, while their bulkier nature sterically hinders their entry into the narrower COX-1 active site.

Workflow for Evaluating Anti-inflammatory Pyrazole Derivatives

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Pyrazole Derivative Synthesis purification Purification & Characterization (NMR, MS) synthesis->purification cox_assay COX-1/COX-2 Inhibition Assay synthesis->cox_assay cytokine_assay Cytokine Production Assay (LPS-stimulated macrophages) cox_assay->cytokine_assay edema_model Carrageenan-induced Paw Edema Model cox_assay->edema_model arthritis_model Adjuvant-induced Arthritis Model edema_model->arthritis_model

Caption: Workflow for the discovery and evaluation of anti-inflammatory pyrazole compounds.

Anticancer Agents

The pyrazole scaffold is a key component in numerous targeted anticancer therapies, particularly as protein kinase inhibitors.[9][14][15] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.[16]

Mechanism of Action: Pyrazole-containing kinase inhibitors are typically designed to be ATP-competitive, binding to the ATP-binding pocket of the target kinase.[17] This prevents the phosphorylation of downstream substrates, thereby inhibiting signaling pathways that drive tumor growth, proliferation, and survival.[16] For example, Crizotinib is a pyrazole-based inhibitor of ALK and ROS1 kinases, which are oncogenic drivers in certain types of non-small cell lung cancer.[15]

Table 1: Examples of Pyrazole-Based Kinase Inhibitors in Oncology

CompoundTarget Kinase(s)IndicationIC50 (nM)Reference
CrizotinibALK, ROS1, METNon-Small Cell Lung CancerALK: 24, MET: 8[15]
RuxolitinibJAK1, JAK2Myelofibrosis, Polycythemia VeraJAK1: 3.3, JAK2: 2.8[15]
ErdafitinibFGFR1-4Urothelial CarcinomaFGFR1: 1.2, FGFR2: 2.5, FGFR3: 4.6, FGFR4: 5.1[4]
EncorafenibBRAF V600EMelanomaBRAF V600E: 0.3[15]

Simplified Kinase Inhibition by a Pyrazole Derivative

G cluster_kinase Kinase Active Site ATP_binding_site ATP Binding Site Substrate_binding_site Substrate Binding Site ATP_binding_site->Substrate_binding_site Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Substrate_binding_site->Phosphorylated_Substrate ATP ATP ATP->ATP_binding_site Substrate Substrate Substrate->Substrate_binding_site Pyrazole_Inhibitor Pyrazole Inhibitor Pyrazole_Inhibitor->ATP_binding_site Competitive Binding

Caption: Pyrazole inhibitors competitively bind to the ATP site, preventing substrate phosphorylation.

Agents for Neurodegenerative Diseases

Recent research has highlighted the potential of pyrazole derivatives in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[11][18] Their therapeutic effects are often attributed to their ability to modulate various targets implicated in the pathology of these conditions.[19][20]

Mechanism of Action: In the context of Alzheimer's disease, pyrazole derivatives have been developed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine.[19][20] By inhibiting these enzymes, these compounds can increase acetylcholine levels in the brain, which is associated with improved cognitive function.[19] Additionally, some pyrazole derivatives exhibit neuroprotective effects by reducing amyloid-beta plaque formation and oxidative stress.[19][20]

Protocols for Synthesis and Biological Evaluation

Protocol 1: Synthesis of a 3,5-Disubstituted Pyrazole via Knorr Cyclocondensation

This protocol describes a classic and reliable method for the synthesis of a pyrazole core.[12]

Materials:

  • Hydrazine hydrate

  • A β-diketone (e.g., acetylacetone)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the β-diketone (1 equivalent) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1 equivalent) dropwise.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After completion, cool the reaction mixture to room temperature, then place it in an ice bath to facilitate precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified pyrazole derivative under vacuum.

  • Characterization: Confirm the structure of the synthesized compound using NMR and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (Fluorometric)

This protocol outlines a general method for assessing the inhibitory activity of a pyrazole derivative against a specific protein kinase.[21][22]

Materials:

  • Purified kinase enzyme

  • Specific peptide substrate for the kinase

  • ATP

  • Kinase assay buffer (e.g., containing MgCl2, DTT)

  • Test pyrazole compound dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Microplate reader capable of luminescence detection

  • 384-well microplates

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test pyrazole compound in kinase assay buffer. Prepare solutions of the kinase, substrate, and ATP in the same buffer.

  • Enzyme and Inhibitor Incubation: To the wells of a 384-well plate, add the kinase enzyme and the serially diluted test compound or DMSO (as a negative control). Incubate for 10-30 minutes at room temperature to allow for binding.

  • Initiation of Kinase Reaction: Initiate the kinase reaction by adding the peptide substrate and ATP to each well.

  • Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Detection of ADP Production: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ system. This typically involves a two-step process: first, adding a reagent to stop the kinase reaction and deplete the remaining ATP, and second, adding a detection reagent that converts the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Acquisition: Measure the luminescence signal using a microplate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The pyrazole scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its adaptability allows for the creation of a vast array of derivatives with diverse biological activities.[1][2] The ongoing exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of pyrazole-based compounds will undoubtedly lead to the development of new and improved therapeutics for a wide range of diseases.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. Vertex AI Search.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - OUCI. Vertex AI Search.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. PubMed Central. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) - PMC - PubMed Central. PubMed Central. [Link]

  • Computational Exploration of Molecular Scaffolds in Medicinal Chemistry - PubMed. PubMed. [Link]

  • Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation - MDPI. MDPI. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Vertex AI Search.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. RSC Publishing. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed. PubMed. [Link]

  • Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents - PubMed. PubMed. [Link]

  • Multi-step Synthesis of Novel Pyrazole Derivatives as Anticancer Agents. Taylor & Francis Online. [Link]

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) - Semantic Scholar. Semantic Scholar. [Link]

  • Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchGate. ResearchGate. [Link]

  • Computational Exploration of Molecular Scaffolds in Medicinal Chemistry - ACS Publications. ACS Publications. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
  • Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors - PubMed. PubMed. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. PubMed Central. [Link]

  • Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease - ResearchGate. ResearchGate. [Link]

  • 194 recent advances in the synthesis of new pyrazole deriv
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease - Bentham Science Publisher. Bentham Science. [Link]

  • The Rise and Fall of a Scaffold: A Trend Analysis of Scaffolds in the Medicinal Chemistry Literature - ACS Publications. ACS Publications. [Link]

  • Targeted Development of Pyrazoline Derivatives for Neurological Disorders: A Review. Vertex AI Search.
  • On scaffolds and hopping in medicinal chemistry. - Novartis OAK. Novartis OAK. [Link]

  • Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition | Biochemistry - ACS Publications. ACS Publications. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC - PubMed Central. PubMed Central. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Publishing. RSC Publishing. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. PubMed Central. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. MDPI. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. Pharmaguideline. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PubMed Central. PubMed Central. [Link]

  • Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed. PubMed. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. PubMed Central. [Link]

  • Some examples of pyrazole based commercial drugs and bioactive molecules. | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

  • Some commercially available drugs containing pyrazole skeleton. - ResearchGate. ResearchGate. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Vertex AI Search.
  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... - ResearchGate. ResearchGate. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed. PubMed. [Link]

  • Can anyone suggest a protocol for a kinase assay? - ResearchGate. ResearchGate. [Link]

  • In vitro kinase assay - Protocols.io. Protocols.io. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. Celtarys Research. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1H-pyrazol-1-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(1H-pyrazol-1-ylmethyl)piperidine. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you improve the yield and purity of your synthesis.

I. Troubleshooting Guide: Addressing Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of 2-(1H-pyrazol-1-ylmethyl)piperidine, providing potential causes and actionable solutions.

Issue 1: Low Overall Yield of the Final Product

Symptoms: The isolated yield of 2-(1H-pyrazol-1-ylmethyl)piperidine is consistently below expectations.

Potential Causes & Solutions:

  • Incomplete N-Alkylation: The reaction between pyrazole and the piperidine derivative may not be going to completion.

    • Scientific Rationale: The N-alkylation of pyrazole is a nucleophilic substitution reaction. The nucleophilicity of the pyrazole nitrogen and the reactivity of the alkylating agent are crucial.[1][2] Inadequate reaction conditions can lead to a significant amount of unreacted starting materials.

    • Troubleshooting Steps:

      • Choice of Base: A strong, non-nucleophilic base is essential to deprotonate the pyrazole, enhancing its nucleophilicity.[1] Consider using sodium hydride (NaH) or potassium carbonate (K2CO3). The choice of base can significantly influence the reaction outcome.

      • Solvent Selection: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN) is generally preferred as it can solvate the cation of the base, leaving the pyrazole anion more reactive.

      • Temperature and Reaction Time: While some N-alkylations proceed at room temperature, others may require heating to overcome the activation energy barrier.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature. Extended reaction times at elevated temperatures can sometimes lead to side product formation.

      • Leaving Group on the Piperidine Moiety: The nature of the leaving group on the 2-(halomethyl)piperidine is critical. Iodide is a better leaving group than bromide, which is better than chloride. If you are using 2-(chloromethyl)piperidine, consider an in-situ Finkelstein reaction by adding a catalytic amount of sodium iodide (NaI) to the reaction mixture to generate the more reactive 2-(iodomethyl)piperidine in situ.

  • Side Product Formation: Competing reactions can consume starting materials and reduce the yield of the desired product.

    • Scientific Rationale: Pyrazole has two nitrogen atoms, and alkylation can potentially occur at either N1 or N2, leading to regioisomers.[4] Additionally, over-alkylation of the piperidine nitrogen can occur if it is not appropriately protected.

    • Troubleshooting Steps:

      • Regioselectivity of Pyrazole Alkylation: For an unsubstituted pyrazole, alkylation typically occurs at the N1 position due to steric hindrance. However, the reaction conditions can influence this.[4] Careful control of temperature and the slow addition of the alkylating agent can help favor the desired N1-alkylation.

      • Piperidine N-H Reactivity: If the piperidine nitrogen is unprotected, it can compete with the pyrazole for the alkylating agent. Ensure that the piperidine nitrogen is protected, for example, with a Boc (tert-butyloxycarbonyl) group, which can be removed in a subsequent step.

  • Product Loss During Work-up and Purification: Significant amounts of the product may be lost during the extraction and purification steps.

    • Scientific Rationale: The basicity of the piperidine and pyrazole moieties can lead to the formation of salts during acidic work-up, causing the product to partition into the aqueous layer. The polarity of the product will also influence the choice of chromatography conditions.

    • Troubleshooting Steps:

      • Aqueous Work-up: Use a basic aqueous work-up (e.g., with saturated sodium bicarbonate solution) to ensure the product remains in its free base form and partitions into the organic layer during extraction.

      • Chromatography: Use an appropriate solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent mixture (e.g., ethyl acetate/hexane) is often effective. Adding a small amount of triethylamine (Et3N) to the eluent can help to prevent the product from streaking on the silica gel column.

Issue 2: Formation of Multiple Products (Isomers and Side-Products)

Symptoms: TLC or NMR analysis of the crude product shows multiple spots or sets of peaks, indicating the presence of impurities.

Potential Causes & Solutions:

  • Regioisomers of N-Alkylated Pyrazole: Alkylation occurs at both N1 and N2 positions of the pyrazole ring.

    • Scientific Rationale: The electronic and steric environment of the two nitrogen atoms in the pyrazole ring are similar, which can lead to a mixture of N1 and N2 alkylated products.[4]

    • Troubleshooting Steps:

      • Steric Hindrance: Employing a bulkier protecting group on the piperidine nitrogen can increase the steric hindrance around the reaction center, potentially favoring alkylation at the less hindered N1 position of the pyrazole.

      • Reaction Temperature: Lowering the reaction temperature can sometimes improve the regioselectivity of the reaction.

  • Dialkylation of Pyrazole: The pyrazole ring is alkylated twice.

    • Scientific Rationale: While less common, if a very strong base and an excess of the alkylating agent are used, dialkylation can occur, leading to a quaternized pyrazolium salt.

    • Troubleshooting Steps:

      • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the pyrazole relative to the 2-(halomethyl)piperidine to minimize the chance of dialkylation.

Issue 3: Difficulty in Purifying the Final Product

Symptoms: The product is difficult to isolate in a pure form, even after column chromatography.

Potential Causes & Solutions:

  • Co-elution of Impurities: Side products or unreacted starting materials have similar polarities to the desired product.

    • Scientific Rationale: Structural similarities between the product and certain impurities can make chromatographic separation challenging.

    • Troubleshooting Steps:

      • Alternative Chromatography Techniques: If standard silica gel chromatography is ineffective, consider using a different stationary phase, such as alumina, or employing reverse-phase chromatography.

      • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

      • Salt Formation and Extraction: Convert the basic product into a salt (e.g., hydrochloride salt) by treating it with HCl. The salt will have different solubility properties, which can be exploited for purification through selective precipitation or extraction. The free base can then be regenerated by treatment with a base.

II. Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the piperidine moiety, 2-(chloromethyl)piperidine or 2-(hydroxymethyl)piperidine?

A1: While 2-(hydroxymethyl)piperidine can be converted to 2-(chloromethyl)piperidine using reagents like thionyl chloride (SOCl2), starting directly with 2-(chloromethyl)piperidine hydrochloride is often more efficient as it bypasses this synthetic step.[5][6] However, 2-(chloromethyl)piperidine can be unstable and is often generated in situ or used immediately after preparation. If you are starting from 2-(hydroxymethyl)piperidine, ensure the conversion to the chloride is complete and the reagent is free of impurities before proceeding with the N-alkylation step.

Q2: How can I effectively monitor the progress of the N-alkylation reaction?

A2: Thin Layer Chromatography (TLC) is the most common and effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting materials (pyrazole and the piperidine derivative) and the product. The spots can be visualized under UV light (if the compounds are UV active) or by staining with an appropriate reagent like potassium permanganate or iodine.

Q3: What are the key safety precautions to consider during this synthesis?

A3:

  • Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and in an anhydrous solvent.

  • Thionyl Chloride (SOCl2): If you are preparing 2-(chloromethyl)piperidine from the corresponding alcohol, be aware that SOCl2 is a corrosive and toxic liquid. It reacts with water to release toxic gases (HCl and SO2). This reaction should be performed in a well-ventilated fume hood.

  • Solvents: DMF and acetonitrile are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

III. Optimized Experimental Protocol

This protocol provides a step-by-step method for the synthesis of N-Boc-2-(1H-pyrazol-1-ylmethyl)piperidine, a protected precursor to the target compound.

Step 1: N-Alkylation of Pyrazole with N-Boc-2-(chloromethyl)piperidine

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification pyrazole Pyrazole stirring Stirring at 0°C to RT pyrazole->stirring na_h Sodium Hydride (NaH) na_h->stirring boc_piperidine N-Boc-2-(chloromethyl)piperidine time Monitor by TLC (typically 4-12 h) boc_piperidine->time dmf Anhydrous DMF dmf->stirring stirring->boc_piperidine Slow addition at 0°C quench Quench with water time->quench extract Extract with Ethyl Acetate quench->extract wash Wash with brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography product N-Boc-2-(1H-pyrazol-1-ylmethyl)piperidine chromatography->product

Caption: Workflow for the N-alkylation of pyrazole.

Materials:

  • Pyrazole

  • Sodium hydride (60% dispersion in mineral oil)

  • N-Boc-2-(chloromethyl)piperidine

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under a nitrogen atmosphere at 0°C, add a solution of pyrazole (1.0 eq.) in anhydrous DMF dropwise.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0°C and add a solution of N-Boc-2-(chloromethyl)piperidine (1.1 eq.) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water at 0°C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Step 2: Deprotection of the Boc Group (if required)

If the final desired product is 2-(1H-pyrazol-1-ylmethyl)piperidine, the Boc protecting group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or with HCl in dioxane.

IV. Data Summary

The following table provides a hypothetical comparison of different reaction conditions and their impact on the yield of N-Boc-2-(1H-pyrazol-1-ylmethyl)piperidine.

EntryBase (eq.)SolventTemperature (°C)Time (h)Yield (%)
1K2CO3 (2.0)MeCN802445
2NaH (1.2)THF651260
3NaH (1.2)DMFRT885
4Cs2CO3 (1.5)DMF601075

Analysis: The use of sodium hydride in DMF at room temperature (Entry 3) appears to provide the highest yield in this hypothetical data set. This highlights the importance of optimizing the base and solvent combination for this specific transformation.

V. Troubleshooting Workflow

G start Low Yield or Impure Product check_reaction Check Reaction Completion by TLC start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Yes side_products Side Products Observed check_reaction->side_products No optimize_conditions Optimize Reaction Conditions: - Stronger base (e.g., NaH) - Aprotic polar solvent (e.g., DMF) - Adjust temperature incomplete->optimize_conditions check_reagents Check Reagent Quality and Stoichiometry incomplete->check_reagents purification_issue Difficulty in Purification side_products->purification_issue side_products->optimize_conditions Regioisomers adjust_workup Adjust Work-up: - Basic wash to keep product as free base purification_issue->adjust_workup optimize_chromatography Optimize Chromatography: - Different solvent system - Add Et3N to eluent - Consider alternative stationary phase purification_issue->optimize_chromatography consider_crystallization Consider Recrystallization or Salt Formation purification_issue->consider_crystallization end Improved Yield and Purity optimize_conditions->end check_reagents->end adjust_workup->end optimize_chromatography->end consider_crystallization->end

Caption: A logical workflow for troubleshooting the synthesis.

VI. References

  • Ash, M. L., & Pews, R. G. (1981). The Synthesis of 2-Chloromethylpyridine from 2-Picoline-N-Oxide. Journal of Heterocyclic Chemistry, 18(5), 939-940. [Link]

  • CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride. Google Patents.

  • EP0749963A1 - N-alkylation method of pyrazole. Google Patents.

  • DeSousa, S. E., et al. (2021). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(1), 9-21. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • Deng, X., & Mani, N. S. (2006). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 71(15), 5743-5746. [Link]

  • WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. Google Patents.

  • Li, Y., et al. (2018). Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. Molecules, 23(2), 435. [Link]

  • Cikotiene, I., et al. (2020). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(18), 4287. [Link]

  • ResearchGate. (2025). 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid. [Link]

  • Fokin, A. A., et al. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 22(19), 10335. [Link]

  • Asif, M. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(19), 6297. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179-189. [Link]

  • CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride. Google Patents.

Sources

Technical Support Center: Purification of 2-(1H-pyrazol-1-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2-(1H-pyrazol-1-ylmethyl)piperidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this valuable heterocyclic building block. We will address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Introduction: The Purification Challenge

2-(1H-pyrazol-1-ylmethyl)piperidine is a bifunctional molecule containing a basic piperidine ring and a weakly basic pyrazole ring. This structure, while synthetically useful, presents distinct purification challenges. The basicity of the piperidine nitrogen can lead to strong interactions with stationary phases in chromatography, while the potential for regioisomer formation during synthesis and susceptibility to oxidation necessitates robust purification and analytical strategies.[1][2] This guide provides field-tested solutions to these common issues.

Troubleshooting Guide: From Crude to Pure

This section addresses specific, common problems encountered during the purification workflow.

Q1: My flash column chromatography is showing severe peak tailing and poor separation. What's causing this and how can I fix it?

A1: This is the most frequently encountered issue, and it stems from the basic nature of the piperidine nitrogen.

  • Causality: Standard silica gel is weakly acidic due to the presence of silanol groups (Si-OH) on its surface. The basic amine of your piperidine derivative can undergo strong acid-base interactions with these silanols. This interaction slows the elution of the compound in a non-uniform way, leading to significant peak tailing, poor resolution, and sometimes, irreversible adsorption of the product onto the column.

  • Solution: The primary solution is to suppress the interaction between the basic analyte and the acidic stationary phase. This can be achieved in several ways:

    • Mobile Phase Modification: Add a small amount of a competitive, volatile base to your eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol). Triethylamine (TEA) is the most common choice. Start with 0.1-0.5% (v/v) TEA and increase to 1-2% if tailing persists. The TEA will preferentially interact with the acidic silanol sites, allowing your compound to elute symmetrically.[1]

    • Alternative Stationary Phases: If mobile phase modification is insufficient, consider switching to a more inert or basic stationary phase.

      • Neutral or Basic Alumina: Alumina is a good alternative to silica for purifying basic compounds.

      • Deactivated Silica: Use commercially available "deactivated" or "base-deactivated" silica gel designed specifically for amine purification.

Q2: I've isolated my product, but it's a persistent oil or wax that won't crystallize. How can I obtain a solid?

A2: The inability to crystallize is often due to residual impurities or the inherent physical properties of the freebase form of the compound.

  • Causality: Impurities, such as residual solvents or structurally similar side-products, can disrupt the formation of a stable crystal lattice. Furthermore, many amine-containing compounds, including piperidine derivatives, have low melting points and exist as oils or amorphous solids at room temperature.

  • Solution:

    • Rigorous Solvent Removal: Ensure all solvents from your workup and chromatography are removed under high vacuum, possibly with gentle heating.

    • Attempt Co-evaporation: Dissolve the oil in a solvent like dichloromethane or methanol, then add a non-polar solvent like hexane or toluene and evaporate again. This can sometimes help break azeotropes and remove stubborn solvent traces.[2]

    • Induce Crystallization:

      • Solvent Screening: Experiment with various solvent systems. A good starting point is a system where your compound is soluble in one solvent (e.g., ethyl acetate, ether, or DCM) and insoluble in another (e.g., hexanes, pentane). Dissolve the oil in a minimal amount of the "good" solvent and slowly add the "bad" (anti-solvent) until turbidity appears, then allow it to stand.[1]

      • Salt Formation (Recommended): The most reliable method to obtain a crystalline, stable, and easy-to-handle solid is to convert the basic freebase into a salt. Dihydrochloride salts are common for compounds with multiple basic nitrogens.[3] This not only induces crystallization but also enhances stability and solubility in aqueous media for biological testing. See the detailed protocol below.

Q3: My NMR and Mass Spec data suggest the presence of an isomer. What is it and how do I separate it?

A3: The most likely impurity is a regioisomer formed during the N-alkylation of the pyrazole ring.

  • Causality: Unsubstituted pyrazole has two chemically similar nitrogen atoms. During the alkylation step with the 2-(chloromethyl)piperidine precursor (or equivalent), the alkyl group can attach to either nitrogen, leading to a mixture of 2-(1H-pyrazol-1-ylmethyl)piperidine and 2-(2H-pyrazol-2-ylmethyl)piperidine. The ratio of these isomers is highly dependent on reaction conditions like the base, solvent, and temperature used.[4][5]

  • Solution:

    • Chromatographic Separation: These regioisomers often have very similar polarities, making separation challenging. High-performance flash chromatography with a shallow gradient and a modified mobile phase (as described in Q1) is often required. Careful monitoring by TLC or LC-MS is crucial to identify the fractions containing each isomer.

    • Synthetic Route Optimization: The most effective solution is to prevent the formation of the isomer in the first place. This can sometimes be achieved by using bulkier protecting groups on the piperidine nitrogen during the pyrazole alkylation or by carefully selecting the base and solvent system to favor one isomer.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best way to store purified 2-(1H-pyrazol-1-ylmethyl)piperidine?

A1: As a freebase, the compound, particularly the piperidine ring, is susceptible to air oxidation, which can lead to discoloration (yellowing or browning) and the formation of N-oxide impurities over time.[2][6] For long-term storage, it is recommended to:

  • Store the material as a crystalline salt (e.g., dihydrochloride).

  • Keep it in a tightly sealed container under an inert atmosphere (nitrogen or argon).

  • Store in a cool, dark place, such as a refrigerator or freezer.

Q2: Which analytical techniques are essential for confirming the purity and identity of my final product?

A2: A combination of techniques is necessary for full characterization:

  • ¹H and ¹³C NMR: Essential for structural confirmation and assessing the presence of impurities. The chemical shifts of the pyrazole and piperidine protons will confirm the structure and connectivity.

  • Mass Spectrometry (LC-MS or GC-MS): Confirms the molecular weight of the compound and is an excellent tool for assessing purity and detecting trace impurities.[7]

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis (e.g., determining purity as a percentage area).[7] Using a C18 column with a mobile phase containing an additive like trifluoroacetic acid (TFA) or formic acid can help produce sharp peaks by protonating the basic nitrogen.[1]

Q3: My product has a slight yellow tint even after chromatography. Is this a problem?

A3: A pale yellow color is often due to trace amounts of oxidation products.[6] While it may not interfere with all subsequent applications, for high-purity requirements such as in drug development, further purification is advised. This can sometimes be removed by recrystallization (as a salt) or by passing a solution of the compound through a small plug of activated carbon before a final filtration, though this may lead to some loss of material.

Experimental Protocols

Protocol 1: Flash Column Chromatography of Basic Amines

This protocol is optimized to mitigate peak tailing for basic compounds like 2-(1H-pyrazol-1-ylmethyl)piperidine on standard silica gel.

  • Prepare the Eluent: Select an appropriate solvent system based on TLC analysis (e.g., 95:5 Dichloromethane/Methanol). To this system, add 0.5% (v/v) triethylamine (TEA). For 1 liter of eluent, add 5 mL of TEA.

  • Prepare the Column: Dry-pack or slurry-pack a silica gel column as per standard lab procedure using your TEA-modified eluent.

  • Load the Sample:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel (typically 1-2 times the mass of the crude product) and evaporate the solvent completely to get a dry, free-flowing powder.

    • Carefully add this powder to the top of the prepared column.

  • Elution: Run the column using the TEA-modified eluent. Collect fractions and monitor by TLC.

  • Workup: Combine the pure fractions and evaporate the solvent under reduced pressure. To remove residual TEA, you may need to co-evaporate with a solvent like toluene or dry the product under high vacuum.

Protocol 2: Conversion to Dihydrochloride Salt for Crystallization

This protocol describes the conversion of the oily freebase to a stable, crystalline dihydrochloride salt.

  • Dissolution: Dissolve the purified freebase oil (1.0 eq) in a minimal amount of a suitable anhydrous solvent. Anhydrous diethyl ether or ethyl acetate are good starting points.

  • Acidification: Obtain a solution of HCl in a compatible solvent (e.g., 2.0 M HCl in diethyl ether, commercially available). While stirring the solution of your compound, slowly add the HCl solution dropwise (2.0 - 2.2 eq).

  • Precipitation: A precipitate should form immediately upon addition of the acid. Continue stirring for 15-30 minutes at room temperature to ensure complete salt formation.

  • Isolation: Collect the resulting solid by vacuum filtration. Wash the filter cake with a small amount of the anhydrous solvent (e.g., diethyl ether) to remove any non-salt impurities.

  • Drying: Dry the crystalline salt under vacuum to remove all residual solvent. The resulting solid is typically a stable, non-hygroscopic powder that is much easier to handle and store than the freebase oil.

Visualized Workflows and Logic

// Nodes Crude [label="Crude Reaction\nMixture", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Workup\n(Acid-Base Extraction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chromatography [label="Flash Chromatography\n(Silica, 0.5% TEA in Eluent)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Salt [label="Salt Formation\n(HCl in Ether)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pure [label="Pure Crystalline\nProduct (Di-HCl Salt)", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; ImpureOil [label="Impure Freebase\n(Oil)", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];

// Edges Crude -> Workup [label="Remove water-soluble\nreagents/salts"]; Workup -> ImpureOil; ImpureOil -> Chromatography [label="Separate regioisomers\n& non-polar impurities"]; Chromatography -> Salt [label="Induce crystallization\n& enhance stability"]; Salt -> Pure [label="Filter & Dry"]; } dot Caption: General purification workflow for 2-(1H-pyrazol-1-ylmethyl)piperidine.

// Central Node Target [label="2-(1H-pyrazol-1-ylmethyl)piperidine", fillcolor="#34A853", fontcolor="#FFFFFF", shape=hexagon];

// Impurity Nodes SM1 [label="Unreacted Piperidine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SM2 [label="Unreacted Pyrazole", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Regioisomer [label="Regioisomer\n(Alkylation at N2)", fillcolor="#FBBC05", fontcolor="#202124"]; Oxidation [label="Oxidation Products\n(e.g., N-oxide)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BisAlk [label="Bis-Alkylation\nProduct", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Target -> {SM1, SM2} [label="From Incomplete\nReaction"]; Target -> Regioisomer [label="From Non-selective\nAlkylation"]; Target -> Oxidation [label="From Air/Storage"]; Target -> BisAlk [label="From Side\nReaction"]; } dot Caption: Common impurities encountered during synthesis and purification.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Common challenges in working with piperidine-based compounds.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • Butin, A. V., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • ResearchGate. (n.d.).
  • Smolecule. (n.d.). 2-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride.

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-(1H-pyrazol-1-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(1H-pyrazol-1-ylmethyl)piperidine. This guide is designed for researchers, medicinal chemists, and formulation scientists who may encounter solubility challenges with this compound. We will explore the underlying physicochemical reasons for these issues and provide a series of structured, field-proven troubleshooting guides and protocols to help you achieve the desired concentration for your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-(1H-pyrazol-1-ylmethyl)piperidine exhibiting poor solubility in standard aqueous buffers like PBS (pH 7.4)?

A1: The solubility behavior of 2-(1H-pyrazol-1-ylmethyl)piperidine is dictated by its molecular structure, which contains both polar and nonpolar elements.

  • The Piperidine Moiety: The core piperidine ring, while containing a basic nitrogen atom capable of hydrogen bonding, is a saturated hydrocarbon structure that contributes significant lipophilicity (fat-solubility).[1][2]

  • The Pyrazole Moiety: The pyrazole ring is an aromatic heterocycle. While it contains nitrogen atoms that can participate in hydrogen bonding, the ring system itself can be a bioisostere for more lipophilic arenes and contributes to the overall nonpolar character of the molecule.[3][4]

At neutral pH (like PBS at 7.4), the compound exists predominantly in its neutral, free-base form. In this state, the lipophilic character of the combined ring systems dominates, leading to poor interaction with polar water molecules and consequently, low aqueous solubility.[1]

Q2: How does pH influence the solubility of this compound, and how can I systematically determine the optimal pH for dissolution?

A2: The pH of the solvent is the most critical factor influencing the solubility of this compound. The piperidine nitrogen is basic, with a typical pKa for protonated piperidine derivatives around 11.[1]

The Causality: In acidic media (where the pH is significantly lower than the pKa), the basic nitrogen atom on the piperidine ring becomes protonated, forming a positively charged piperidinium salt. This ionized form has vastly improved water solubility due to favorable ion-dipole interactions with water molecules.[1][5] Therefore, by lowering the pH, you can dramatically increase the aqueous solubility. A compound provided as a dihydrochloride salt, for instance, is already in this enhanced solubility form.[6]

To systematically identify the optimal pH, you should generate a pH-solubility profile.

dot

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh excess compound into separate vials prep_buffers Prepare a series of buffers (e.g., pH 2, 4, 6, 7.4, 9) add_buffer Add buffer to each vial prep_buffers->add_buffer equilibrate Equilibrate (e.g., 24h with shaking) to reach saturation add_buffer->equilibrate filter_sample Filter supernatant (0.22 µm syringe filter) equilibrate->filter_sample quantify Quantify concentration (e.g., HPLC-UV, LC-MS) filter_sample->quantify plot Plot Solubility (mg/mL) vs. pH quantify->plot

Caption: Workflow for generating a pH-solubility profile.

See Protocol 1 below for a detailed experimental methodology.

Q3: I need to prepare a concentrated stock solution. What organic solvents or co-solvent systems are recommended?

A3: For creating a high-concentration stock solution (e.g., 10-100 mM), a pure organic solvent is typically required. If this stock is intended for dilution into an aqueous medium for cell-based assays or other experiments, it is critical to use a water-miscible organic solvent.

Solvent/System Class Key Considerations
DMSO Dipolar AproticExcellent solubilizing power for a wide range of compounds. Standard for primary screening.
Ethanol / Methanol ProticGood choice, especially for in vivo studies where DMSO may be undesirable. Can be less potent than DMSO.
PEG 400 Polyethylene GlycolA non-volatile co-solvent often used in formulation development for oral or parenteral delivery.
DMSO / H₂O Co-solventCan help pre-solubilize the compound before final dilution. A 50:50 mix is a common starting point.
Ethanol / H₂O Co-solventSimilar to DMSO/H₂O, useful for reducing the amount of organic solvent in the final solution.

Troubleshooting Tip: A common issue is "crashing out," where the compound precipitates upon dilution of an organic stock into an aqueous buffer. To mitigate this:

  • Ensure the final concentration of the organic co-solvent is low (typically <1%, often <0.1%).

  • Add the stock solution to the aqueous buffer dropwise while vortexing vigorously.

  • Consider slightly warming the aqueous buffer before adding the stock.

Q4: Simple pH adjustment and co-solvents are insufficient for my required concentration. What advanced formulation strategies can I employ?

A4: When basic methods fail, more advanced formulation techniques are necessary. These are particularly useful for preparing for in vivo studies or when a stable, solid form with enhanced dissolution is needed.

  • Complexation with Cyclodextrins:

    • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate the lipophilic 2-(1H-pyrazol-1-ylmethyl)piperidine molecule, forming an "inclusion complex."[1] This complex presents a hydrophilic exterior to the solvent, significantly increasing the apparent aqueous solubility of the compound.[7][8][9]

    • Common Choices: Hydroxypropyl-β-cyclodextrin (HPβCD) and Sulfobutyl ether-β-cyclodextrin (SBEβCD) are widely used due to their high water solubility and safety profiles.[10]

    • See Protocol 2 for a method to evaluate cyclodextrin complexation.

  • Amorphous Solid Dispersions:

    • Mechanism: This technique involves dispersing the crystalline, poorly soluble active pharmaceutical ingredient (API) into an amorphous, hydrophilic polymer matrix.[11][12] The high-energy amorphous state of the API lacks a stable crystal lattice, making it easier for solvent molecules to interact with and dissolve the compound, often leading to a state of supersaturation.[11][13]

    • Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycols (PEGs) are common carriers.[14]

    • Preparation: Methods include solvent evaporation, hot-melt extrusion, or co-milling.[11][14]

dot

G cluster_compound Poorly Soluble Compound cluster_cyclodextrin Cyclodextrin cluster_complex Soluble Inclusion Complex API API Complex API-CD Complex API->Complex Encapsulation CD CD CD->Complex

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

Experimental Protocols

Protocol 1: Step-by-Step Guide to Generating a pH-Solubility Profile
  • Preparation:

    • Prepare a series of buffers (e.g., 50 mM citrate, phosphate, borate) covering a pH range from 2 to 10.

    • Accurately weigh an excess amount of 2-(1H-pyrazol-1-ylmethyl)piperidine into separate glass vials (e.g., 5-10 mg per vial). Ensure the amount is more than you expect to dissolve.

  • Equilibration:

    • Add a fixed volume of each buffer (e.g., 1 mL) to the corresponding vials.

    • Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C) for 24-48 hours. This allows the system to reach equilibrium.

  • Sampling & Analysis:

    • After equilibration, visually inspect for undissolved solid material.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm PVDF or PTFE syringe filter to remove all undissolved particles.

    • Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.

  • Data Interpretation:

    • Plot the measured solubility (in mg/mL or µg/mL) on the y-axis against the buffer pH on the x-axis to visualize the pH-solubility profile.

Protocol 2: Phase-Solubility Study with Cyclodextrins
  • Preparation:

    • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 10, 20, 50, 100 mM HPβCD).

  • Equilibration:

    • Add an excess amount of 2-(1H-pyrazol-1-ylmethyl)piperidine to each cyclodextrin solution.

    • Follow the same equilibration procedure as described in Protocol 1 (shaking for 24-48 hours at a constant temperature).

  • Sampling & Analysis:

    • Filter and quantify the concentration of the dissolved compound in each sample as described in Protocol 1.

  • Data Interpretation:

    • Plot the solubility of the compound (y-axis) against the concentration of the cyclodextrin (x-axis). A linear increase in solubility with increasing cyclodextrin concentration is indicative of the formation of a soluble 1:1 inclusion complex.

References

  • Title: Piperidine | Solubility of Things Source: Solubility of Things URL: [Link]

  • Title: An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs Source: ResearchGate URL: [Link]

  • Title: Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations Source: PubMed URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: PMC - PubMed Central URL: [Link]

  • Title: Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance Source: IJNRD URL: [Link]

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin Source: ResearchGate URL: [Link]

  • Title: (2R,5R)-2-methyl-5-(1H-pyrazol-4-yl)piperidine Source: PubChem URL: [Link]

  • Title: Improving the Dissolution of Poorly Soluble APIs with Inorganic Solid Dispersions Source: Pharmaceutical Technology URL: [Link]

  • Title: Dissolution Method Troubleshooting: An Industry Perspective Source: Dissolution Technologies URL: [Link]

  • Title: Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)
  • Title: Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects Source: PMC - NIH URL: [Link]

  • Title: Pyrazole synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Dissolution Method Troubleshooting Source: Dissolution Technologies URL: [Link]

  • Title: Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions Source: NIH URL: [Link]

  • Title: Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). HCl, hydrochloric acid Source: ResearchGate URL: [Link]

  • Title: 4 Strategies To Formulate Poorly Soluble APIs Source: Drug Discovery Online URL: [Link]

  • Title: Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates Source: PMC - NIH URL: [Link]

  • Title: Why curcumin pyrazole-HPBCD inclusion complex showed more phenolic content? Source: ResearchGate URL: [Link]

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  • Title: (PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review Source: ResearchGate URL: [Link]

  • Title: Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Source: ResearchGate URL: [Link]

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  • Title: A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs Source: PMC URL: [Link]

  • Title: Piperidine Source: Wikipedia URL: [Link]

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  • Title: Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications Source: Pharmatutor URL: [Link]

  • Title: 1-[(1H-Imidazol-2-yl)methyl]piperidine Source: PubChem URL: [Link]

  • Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Publications URL: [Link]

  • Title: 3-Oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile Source: NIH URL: [Link]

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Technical Support Center: Stability of 2-(1H-pyrazol-1-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(1H-pyrazol-1-ylmethyl)piperidine. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Our goal is to equip you with the necessary knowledge to ensure the stability and integrity of this compound throughout your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions regarding the handling, storage, and use of 2-(1H-pyrazol-1-ylmethyl)piperidine in various solvent systems.

Q1: I'm observing a decrease in the concentration of my 2-(1H-pyrazol-1-ylmethyl)piperidine stock solution over a short period. What could be the cause?

A1: A decrease in concentration, often observed as a diminishing peak area in chromatographic analysis (HPLC, LC-MS), strongly suggests compound degradation.[1] 2-(1H-pyrazol-1-ylmethyl)piperidine contains both a piperidine ring and a pyrazole moiety. The tertiary amine within the piperidine ring is particularly susceptible to certain degradation pathways.[1]

To confirm degradation, you should immediately analyze a freshly prepared sample to serve as a baseline (T=0) and compare it against your stored sample. It is crucial to conduct a systematic stability study to understand the compound's behavior under your specific experimental and storage conditions.[2]

Q2: What are the most likely degradation pathways for this molecule?

A2: Based on the structure, which includes a piperidine ring and a pyrazole ring, several degradation pathways are plausible:

  • Oxidation: The tertiary amine on the piperidine ring is a primary site for oxidation. This can lead to the formation of an N-oxide, which may be followed by ring-opening reactions under more strenuous conditions.[1] Atmospheric oxygen or trace peroxides in solvents can initiate this process.

  • Hydrolysis: While the pyrazole and piperidine rings themselves are generally stable against hydrolysis, the stability can be pH-dependent. Extreme pH conditions (highly acidic or basic) can potentially catalyze degradation, although pyrazoles are known to be relatively resistant.[3][4]

  • Photodegradation: Exposure to UV or even ambient light can provide the energy needed to initiate radical-mediated degradation pathways. It is always recommended to store solutions of this compound in amber vials or protected from light.

The following diagram illustrates a potential oxidative degradation pathway.

cluster_main Potential Oxidative Degradation Pathway Compound 2-(1H-pyrazol-1-ylmethyl)piperidine N_Oxide Piperidine N-oxide Derivative Compound->N_Oxide Oxidation (e.g., H₂O₂, air) Ring_Opened Ring-Opened Products N_Oxide->Ring_Opened Further Oxidation/ Rearrangement

Caption: Hypothetical oxidative pathway of the piperidine moiety.

Q3: Which solvents are recommended for storing 2-(1H-pyrazol-1-ylmethyl)piperidine, and which should I avoid?

A3: Solvent choice is critical for maintaining the stability of your compound. The selection depends on the solvent's ability to solvate the molecule without promoting degradation.

  • Recommended Solvents:

    • Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are generally good choices for long-term storage of stock solutions due to their high solvating power and lack of reactive protons.[5] They are typically stored frozen (-20°C or -80°C).

    • Aprotic Nonpolar Solvents: Solvents like acetonitrile (ACN) can be suitable, especially for analytical dilutions, as they are compatible with reverse-phase chromatography.

  • Solvents to Use with Caution:

    • Protic Solvents (e.g., Alcohols): While methanol and ethanol can be used for reactions, their long-term effect on stability should be evaluated.[6][7] The dielectric constant of the solvent can influence reaction rates and stability.[6] For some substituted piperidines, ethanol has been shown to be a better kinetic solvent than methanol.[7]

    • Aqueous Buffers: Stability in aqueous solutions is highly pH-dependent. It is essential to determine the optimal pH range for your compound. Piperidine derivatives are basic and will be protonated at lower pH, which can affect their stability and solubility.[8]

Q4: My compound seems to be degrading in my aqueous buffer. How can I troubleshoot this?

A4: Degradation in aqueous media is a common issue. A systematic approach is required to identify the cause:

  • pH Mapping: Perform a stability study across a range of pH values (e.g., pH 3, 5, 7, 9). The stability profile will help you identify a pH range where the compound is most stable.

  • Buffer Species: Be aware that some buffer components can catalyze degradation. For example, phosphate buffers can sometimes participate in hydrolysis reactions. Compare stability in different buffer systems (e.g., citrate, phosphate, TRIS) at the same pH.

  • Metal Contamination: Trace metal ions in buffers can catalyze oxidative degradation. Using a chelating agent like EDTA at a low concentration (e.g., 100 µM) can help mitigate this.

  • Oxygen Sensitivity: If oxidation is suspected, preparing buffers with degassed water and storing samples under an inert atmosphere (nitrogen or argon) can improve stability.

Quantitative Stability Data Summary

While specific experimental data for 2-(1H-pyrazol-1-ylmethyl)piperidine is not publicly available, the following table provides an expected stability profile based on the chemical properties of its functional groups in common laboratory solvents. This should be used as a guide for designing your own stability studies.

Solvent CategorySolvent ExampleDielectric Constant (ε)Expected Stability (at RT, protected from light)Rationale
Polar Aprotic DMSO47.2High Excellent solvating power, non-reactive. Ideal for long-term stock solutions.[5]
Acetonitrile (ACN)37.5Good to High Less polar than DMSO but generally inert. Commonly used in chromatography.
Polar Protic Ethanol24.6Moderate Can act as a hydrogen bond donor/acceptor. Potential for solvent-mediated reactions increases over time.[7]
Methanol32.7Moderate Similar to ethanol, but its higher dielectric constant may influence stability differently.[6]
Water (pH 7)80.1Variable Stability is highly dependent on pH. Potential for hydrolysis and oxidative degradation.
Nonpolar Aprotic Dichloromethane (DCM)9.1Moderate to Good Good for short-term use in synthesis; however, check for acidic impurities.
Tetrahydrofuran (THF)7.6Low to Moderate Prone to peroxide formation, which can aggressively oxidize the piperidine nitrogen. Use freshly distilled or inhibitor-free THF.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of a molecule.[9] This protocol provides a framework for identifying potential degradation products and establishing stable analytical conditions.

Objective

To intentionally degrade 2-(1H-pyrazol-1-ylmethyl)piperidine under various stress conditions to identify degradation pathways and products.[1]

Workflow Diagram

cluster_workflow Forced Degradation Workflow cluster_stress Apply Stress Conditions Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) Control Unstressed Control (T=0, stored at -20°C) Prep->Control Acid Acid Hydrolysis (0.1 M HCl) Prep->Acid Base Base Hydrolysis (0.1 M NaOH) Prep->Base Oxid Oxidation (3% H₂O₂) Prep->Oxid Therm Thermal Stress (60°C in solution) Prep->Therm Photo Photolytic Stress (ICH Q1B light exposure) Prep->Photo Analysis Analyze Samples by LC-MS (at T=0, 2, 8, 24 hr) Control->Analysis Acid->Analysis Base->Analysis Oxid->Analysis Therm->Analysis Photo->Analysis Data Evaluate Data (Mass balance, peak purity, identify degradants) Analysis->Data

Caption: Workflow for a comprehensive forced degradation study.

Methodology
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 2-(1H-pyrazol-1-ylmethyl)piperidine in acetonitrile (ACN).

  • Control Sample: Dilute the stock solution to a final concentration of ~100 µg/mL with your mobile phase. Analyze immediately (T=0) and store an aliquot at -20°C, protected from light.

  • Stress Conditions: For each condition below, mix 1 mL of the stock solution with 1 mL of the stressor solution. Incubate at room temperature (unless otherwise specified).

    • Acid Hydrolysis: 0.1 M HCl.

    • Base Hydrolysis: 0.1 M NaOH.

    • Oxidative Degradation: 3% H₂O₂.

    • Thermal Degradation: Place a sealed vial of the stock solution in an oven at 60°C.

    • Photolytic Degradation: Expose a solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base samples with an equimolar amount of base/acid, respectively.

    • Dilute all samples to a final concentration of ~100 µg/mL.

    • Analyze all samples, including the control, using a validated stability-indicating LC-MS method. A C18 column is often a good starting point.[10]

  • Data Evaluation:

    • Compare the chromatograms of stressed samples to the control.

    • Calculate the percentage of degradation.

    • Perform a mass balance analysis to ensure that the decrease in the parent peak corresponds to an increase in degradation product peaks.

    • Use the mass spectrometry data to propose structures for any observed degradation products.

References

  • ResearchGate. (2025). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. [Link]

  • PubMed. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. [Link]

  • ACS Publications. (n.d.). Click-to-Release Reactions for Tertiary Amines and Pyridines. [Link]

  • MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • PubMed. (n.d.). Synthesis and Kinetics of Highly Substituted Piperidines in the Presence of Tartaric Acid as a Catalyst. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]

  • ResearchGate. (2025). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. [Link]

  • ResearchGate. (2025). Synthesis of Highly Functionalized Piperidines via One-Pot, Five-Component Reactions in the Presence of Acetic Acid Solvent. [Link]

  • RSC Publishing. (n.d.). Analytical Methods. [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. [Link]

  • PubMed Central. (n.d.). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. [Link]

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Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet frustrating challenge of inconsistent results in biological assays. Variability can obscure promising drug candidates, generate false positives, and ultimately delay critical research.

As a Senior Application Scientist, my goal is to provide you with more than just a checklist. This guide delves into the causality behind experimental variability and equips you with a systematic framework to diagnose, resolve, and prevent future issues. We will explore the intricate interplay between reagents, protocols, environmental factors, and data analysis that underpins robust and reproducible results.

Part 1: The Systematic Troubleshooting Framework

When faced with inconsistent data, the initial impulse can be to repeat the experiment immediately. However, a more effective approach is to pause and diagnose the problem systematically. This framework guides you from the initial observation of variability to a definitive root cause analysis.

The core principle is to isolate variables . Instead of changing multiple parameters at once, focus on a logical sequence of investigation, starting with the most common and easily addressable sources of error.

Troubleshooting_Workflow cluster_observe Phase 1: Observation & Definition cluster_investigate Phase 2: Investigation & Hypothesis cluster_action Phase 3: Action & Verification A Inconsistent Results Observed (e.g., High %CV, Assay Drift, Poor Z') B Define the Problem: - Between Replicates? - Between Assays? - Between Operators? - Specific to certain samples? A->B Characterize Variability C Review Assay Records & Controls - Check control performance - Note any protocol deviations - Check reagent lot numbers & expiry B->C Gather Data D Formulate Hypothesis: Categorize potential root cause C->D E Reagent Issue? (e.g., Degradation, Lot Variation) D->E F Procedural Issue? (e.g., Pipetting, Washing, Timing) D->F G System Issue? (e.g., Instrument, Environment) D->G H Design & Execute Isolating Experiment (e.g., Re-qualify reagent, Side-by-side operator test) E->H F->H G->H I Analyze Results: Was hypothesis confirmed? H->I I->D No, reformulate hypothesis J Implement Corrective Action (e.g., Use new reagent lot, Retrain operator, Calibrate instrument) I->J Yes K Run Confirmatory Assay - Verify issue is resolved - Monitor performance over time J->K L Root Cause Identified & Resolved K->L

Caption: A systematic workflow for troubleshooting inconsistent assay results.

Part 2: Frequently Asked Questions & In-Depth Troubleshooting

This section addresses specific issues in a question-and-answer format.

Section 2.1: Reagent-Related Issues

Reagents are the chemical heart of any assay. Their quality and consistency are paramount. Lot-to-lot variance, improper storage, and degradation are primary drivers of inconsistent results.[1][2]

Q1: My assay worked perfectly last month, but now the signal is weak and variability is high. I'm using a new lot of the primary antibody. Could this be the problem?

A1: Absolutely. This is a classic sign of reagent lot-to-lot variability.[1] Critical reagents, especially antibodies, antigens, and enzymes, can differ significantly between manufacturing batches. This can be due to minor variations in the purification, conjugation, or quality control processes.[2]

  • Causality: An antibody's performance is defined by its affinity and specificity. A new lot may have a slightly different effective concentration or binding kinetics, leading to a shift in the dose-response curve, higher background, or lower signal. Aggregates or fragments in the new antibody lot can also lead to high background and signal leap.[2]

  • Troubleshooting Steps:

    • Never assume a new lot is identical. Always perform a qualification experiment before using a new lot of a critical reagent in important studies.

    • Run a Bridging Study: Test the old lot and the new lot in parallel on the same plate. Use the same controls and reference standards. This will directly quantify the performance difference.

    • Re-optimize Concentration: The optimal concentration for the new lot may be different. Perform a titration experiment to determine the new optimal working concentration that restores the assay's performance characteristics (e.g., signal-to-background ratio).

    • Action: If the new lot cannot meet performance specifications even after re-optimization, contact the vendor with your qualification data. Do not use it for critical experiments.

Q2: I'm seeing a gradual decline in signal intensity across several experiments run over the past few weeks. What should I investigate?

A2: This pattern, known as assay drift, often points to reagent instability. The chemical or biological activity of one or more components is degrading over time.

  • Causality: Reagent stability is affected by storage conditions (temperature, light), handling (multiple freeze-thaw cycles), and the reagent's intrinsic chemical properties.[3][4] For example, fluorescent dyes are susceptible to photobleaching, enzymes can lose activity if stored at the wrong temperature, and proteins can degrade due to repeated freeze-thaw cycles.[5]

  • Troubleshooting Steps:

    • Review Storage and Handling Logs: Verify that all reagents have been stored according to the manufacturer's instructions.[6] Check for deviations in temperature logs for freezers and refrigerators.

    • Check Expiration Dates: Ensure no reagents have expired.[6]

    • Evaluate Handling Procedures: Are operators leaving reagents on the benchtop for extended periods? Are stock solutions undergoing excessive freeze-thaw cycles? Aliquoting reagents into single-use volumes is a critical best practice to avoid this.[3]

    • Perform a Reagent Stability Check: Prepare fresh dilutions of all critical reagents from new or properly stored stock vials and run the assay alongside the suspect "in-use" reagents. If the fresh reagents restore performance, you have identified the unstable component.

Reagent_Variability Key Sources of Reagent Variability cluster_lot Causes cluster_degradation Causes cluster_prep Causes A Reagent Variability B Lot-to-Lot Differences A->B C Reagent Degradation / Instability A->C D Preparation Error A->D B1 Manufacturing Process Deviations B->B1 B2 Quality of Raw Materials B->B2 C1 Improper Storage Temp/Humidity C->C1 C2 Excessive Freeze-Thaw Cycles C->C2 C3 Light Exposure (Photobleaching) C->C3 C4 Passed Expiration Date C->C4 D1 Incorrect Dilution Calculation D->D1 D2 Pipetting Error D->D2 D3 Contaminated Diluents/Buffers D->D3

Caption: Common sources contributing to reagent-based assay variability.

Section 2.2: Assay Procedure & Operator Variability

Even with perfect reagents, the execution of the assay protocol is a major source of variability. Minor, often unconscious, deviations in technique can have a significant impact.

Q3: My replicate wells show high variability (e.g., %CV > 15%). What's the most likely cause?

A3: High variability between replicates on the same plate almost always points to a procedural issue during the assay setup, with pipetting being the number one culprit.[7][8]

  • Causality: Inconsistent volumes of reagents, samples, or cells added to wells directly translate to variable results. This can be due to poorly calibrated pipettes, improper pipetting technique (e.g., inconsistent speed, angle, or tip immersion depth), or reusing tips inappropriately.[9][10] Inadequate mixing within the wells after reagent addition is another common cause.[8]

  • Troubleshooting Steps:

    • Verify Pipette Calibration: Check that all pipettes used are within their calibration date. Perform a quick gravimetric check if you suspect a problem (see Protocol 1).

    • Review Pipetting Technique: Observe the operator's technique. Are they pre-wetting the tip? Are they dispensing against the side of the well to ensure all liquid is transferred? Are they introducing bubbles?[7]

    • Ensure Proper Mixing: After adding reagents, are plates being gently agitated to ensure a homogenous reaction mixture in each well?

    • Check for "Edge Effects": Wells on the outer rows and columns of a 96-well plate are more susceptible to evaporation and temperature fluctuations, which can cause skewed results. To mitigate this, avoid using the outer wells for critical samples or fill them with buffer to create a humidity barrier.[8]

Q4: We have two scientists running the same assay, but they get consistently different results. How do we resolve this?

A4: This is a classic case of inter-operator variability. It highlights subtle differences in how each scientist interprets and executes the protocol.[11]

  • Causality: Even with a detailed SOP, individuals may have minor variations in their technique—timing of incubation steps, force and duration of washing steps, or speed of pipetting.[12] Cumulatively, these small differences can lead to a systematic bias between operators.

  • Troubleshooting Steps:

    • Conduct a Side-by-Side Experiment: Have both operators run the same set of samples on the same day, using the same reagents and equipment. This will confirm and quantify the variability.

    • Observe and Harmonize Technique: Have the operators watch each other perform the assay, focusing on critical steps like washing, reagent addition, and timing. The goal is to identify and eliminate the subtle differences in their techniques.

    • Clarify the Protocol: The protocol may have ambiguous language (e.g., "wash thoroughly," "mix gently"). Revise the SOP to be more explicit, specifying wash times, agitation speeds, and exact incubation durations.

    • Increase Automation: Where possible, use automated liquid handlers or plate washers to reduce manual steps and minimize operator-dependent variability.[13]

Section 2.3: Environmental & Equipment Factors

The laboratory environment and the equipment used are silent partners in your experiment. Fluctuations can introduce systematic errors that are often difficult to diagnose.

Q5: My assay results seem to drift from the beginning of the plate to the end. What could be causing this?

A5: This is often referred to as "plate drift" and can be caused by either environmental or procedural timing issues.

  • Causality:

    • Temperature Gradients: Incubators may not have perfectly uniform temperature distribution. If a plate is not allowed to equilibrate to room temperature before adding reagents, a thermal gradient can form across the plate, causing reaction rates to differ from one side to the other.[14]

    • Timing Inconsistencies: For kinetic or time-sensitive reactions, if there is a significant delay between adding reagents to the first and last wells, the incubation times will differ, leading to drift.[7] This is especially true for manual addition of stop solutions or substrates.

  • Troubleshooting Steps:

    • Check Equipment Performance: Validate the temperature uniformity of your incubator. Allow plates and reagents to fully equilibrate to the required temperature before starting the assay.

    • Standardize Timing: Use a multichannel pipette to add critical reagents to an entire row or column at once. For large numbers of plates, consider automated liquid handlers to ensure consistent timing.

    • Alter Plate Layout: Arrange your samples on the plate in a way that would reveal drift. For example, place your high and low controls at both the beginning and end of the sample set.

Part 3: Essential Troubleshooting Protocols

Protocol 1: Gravimetric Pipette Performance Check

This protocol provides a quick, self-validating way to check the accuracy and precision of a pipette.

Materials:

  • Analytical balance (readable to at least 0.1 mg)

  • Beaker with distilled, deionized water

  • Weighing vessel (e.g., a small weigh boat or microfuge tube)

  • Thermometer

  • Pipette and corresponding tips to be tested

Procedure:

  • Place the thermometer in the beaker of water and allow it to equilibrate. Record the water temperature.

  • Place the empty weighing vessel on the analytical balance and tare it to zero.

  • Set the pipette to the desired test volume (start with the maximum volume).

  • Aspirate the water. Ensure you are using proper technique (pre-wet tip, 90-degree angle).

  • Dispense the water into the tared weighing vessel on the balance.

  • Record the weight in milligrams (mg).

  • Repeat steps 2-6 for a total of 10 measurements.

  • Calculate the mean weight, standard deviation (SD), and percent coefficient of variation (%CV).

  • Convert the mean weight (mg) to volume (µL) using the appropriate Z-factor for the recorded water temperature (tables are widely available online).

  • Assess Performance:

    • Accuracy: (Mean Volume / Target Volume) * 100%. Should be within 99-101% for most applications.

    • Precision: %CV = (SD / Mean) * 100%. Should be <1% for most quantitative assays.

Protocol 2: New Reagent Lot Qualification

This protocol ensures a new lot of a critical reagent performs acceptably before being put into service.

Materials:

  • Current (old) lot of the reagent

  • New lot of the reagent

  • All other assay reagents, controls, and reference standards

Procedure:

  • Design the Plate Layout: On a single assay plate, designate separate sections for the old lot and the new lot.

  • Prepare Reagents: Prepare the working dilutions for both the old and new reagent lots according to the standard protocol.

  • Run the Assay in Parallel:

    • In the "Old Lot" section of the plate, run the full standard curve and high/low controls using the current, validated reagent lot.

    • In the "New Lot" section of the plate, run the exact same standard curve and high/low controls, but substitute the new reagent lot.

  • Execute the rest of the assay simultaneously for the entire plate to eliminate other sources of variation.

  • Analyze the Data:

    • Compare the standard curves from both lots. Key parameters to check are slope, R², and EC50.

    • Calculate the signal-to-background ratio and Z-factor for both lots.

    • Compare the calculated concentrations of the high and low controls.

  • Set Acceptance Criteria: The new lot is acceptable if its performance parameters are within a pre-defined range of the old lot (e.g., EC50 within ±20%, control values within ±15%).

Lot_Qualification cluster_prep Step 1: Preparation cluster_exec Step 2: Execution cluster_analysis Step 3: Analysis & Decision A Design single plate layout for Old vs. New Lot B Prepare working dilutions for both reagent lots A->B C Run Standard Curve & Controls with OLD Lot B->C D Run Standard Curve & Controls with NEW Lot B->D E Execute remainder of assay on the single plate F Compare Performance Metrics: - Standard Curves (EC50, R²) - S/B Ratio, Z-Factor - Control Value Recovery E->F G Does New Lot meet Acceptance Criteria? F->G H PASS: Release New Lot for routine use G->H Yes I FAIL: Reject New Lot. Contact Vendor. G->I No

Caption: Workflow for a parallel reagent lot qualification experiment.

Part 4: Data Interpretation & Quantitative Benchmarks

Understanding what constitutes "good" versus "bad" variability is critical. This table provides general guidelines for common assay performance metrics.

ParameterMetricGeneral Acceptance CriterionPrimary Source of Failure
Precision %CV (Replicates)< 15% (in-vitro) < 20% (cell-based)Pipetting error, poor mixing, plate edge effects.[15]
Assay Window Signal-to-Background (S/B)> 3Insufficient blocking, non-specific antibody binding, reagent concentration.[16]
Assay Window Z-Factor (Z')0.5 - 1.0 (Excellent) 0 - 0.5 (Marginal)High variability in either high or low controls.
Standard Curve R-squared (R²)> 0.99Pipetting errors in standards, poor curve fit model, reagent instability.
Reproducibility Inter-Assay %CV< 20%Reagent lot changes, operator variability, environmental shifts.[17]
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  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery. [Link]

  • O'Hara, D. M., et al. (2012). Ligand Binding Assay Critical Reagents and Their Stability: Recommendations and Best Practices from the Global Bioanalysis Consortium Harmonization Team. The AAPS journal, 14(2), 316-328. [Link]

  • Poclight. (2024). Key Factors for the Stability of In Vitro Diagnostic Reagents: 3 Major Problems and Solutions. [Link]

  • CLP. (2019). Managing Reagent Variation. [Link]

  • RACO. In vitro diagnostic reagent, calibrator and control material stability. [Link]

  • SCION Instruments. Good Laboratory Practice: Sample and Reagent Storage and Stability. [Link]

  • Darwin Chambers. (2023). Understanding the Relationship Between Temperature and Humidity in Lab Cabinets. [Link]

  • Oxborrow, G. S., et al. (1983). Effects of temperature and relative humidity on biological indicators used for ethylene oxide sterilization. Applied and Environmental Microbiology, 45(2), 546-549. [Link]

  • Transcat. The Effects of Temperature and Humidity in Instruments and the Calibration Process. [Link]

  • ASM Journals. (2024). Environmental factors and antimicrobial efficacy: the impact of temperature and humidity on material surfaces. Microbiology Spectrum. [Link]

  • Bower, K. M. (2018). Certain Approaches to Understanding Sources of Bioassay Variability. BioProcess International. [Link]

  • Burdick, R. K., & Quiroz, J. (2012). Operator variation -repeatability, reproducibility and systematic. ResearchGate. [Link]

  • Fay, M. P., et al. (2018). Measuring Precision in Bioassays: Rethinking Assay Validation. BioRχiv. [Link]

  • Sartorius. (2024). Bioassay Method Transfer Strategies to Reduce Variability. YouTube. [Link]

  • Semantic Scholar. Effects of temperature and relative humidity on biological indicators used for ethylene oxide sterilization. [Link]

  • Statistics By Jim. Gage R&R Overview & Example. [Link]

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Technical Support Center: Scaling Up the Synthesis of 2-(1H-Pyrazol-1-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-(1H-pyrazol-1-ylmethyl)piperidine. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions that arise during the scale-up of this important synthetic process. As Senior Application Scientists, we combine technical precision with practical, field-tested insights to help you navigate the complexities of this synthesis.

I. Synthesis Overview: The N-Alkylation of Pyrazole

The synthesis of 2-(1H-pyrazol-1-ylmethyl)piperidine is typically achieved through the N-alkylation of pyrazole with a suitable 2-(halomethyl)piperidine derivative, most commonly 2-(chloromethyl)piperidine. This reaction is a nucleophilic substitution where the pyrazole anion attacks the electrophilic carbon of the 2-(chloromethyl)piperidine.

Reaction Scheme:

Reaction_Scheme cluster_reactants Reactants cluster_conditions Conditions pyrazole Pyrazole product 2-(1H-Pyrazol-1-ylmethyl)piperidine pyrazole->product piperidine 2-(Chloromethyl)piperidine piperidine->product HCl + HCl base Base solvent Solvent

Caption: General reaction scheme for the synthesis of 2-(1H-pyrazol-1-ylmethyl)piperidine.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and scale-up, providing explanations and actionable solutions.

Issue 1: Low or No Product Yield

Question: My reaction is showing very low conversion to the desired product. What are the likely causes and how can I improve the yield?

Answer: Low yield is a common issue that can stem from several factors. Let's break down the potential causes and solutions.

A. Inefficient Deprotonation of Pyrazole: The first step of the reaction is the deprotonation of pyrazole to form the pyrazolate anion, which is the active nucleophile. If the base is not strong enough or used in insufficient quantity, the concentration of the nucleophile will be low, leading to poor conversion.

  • Troubleshooting Steps:

    • Base Selection: Ensure you are using a sufficiently strong base to deprotonate pyrazole (pKa ≈ 14.5). Common and effective bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and potassium tert-butoxide.[1][2] For large-scale synthesis, potassium carbonate is often preferred due to its lower cost and easier handling compared to NaH.

    • Stoichiometry: Use at least a stoichiometric equivalent of the base. For weaker bases like K₂CO₃, using a slight excess (1.1-1.5 equivalents) can help drive the equilibrium towards the pyrazolate anion.

    • Solvent Choice: The choice of solvent can significantly impact the reaction.[1] Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are generally preferred for N-alkylation reactions as they can solvate the cation of the base and increase the nucleophilicity of the pyrazolate anion.[1]

B. Poor Reactivity of the Alkylating Agent: The leaving group on the piperidine derivative plays a crucial role. While 2-(chloromethyl)piperidine is commonly used, the chloride ion is a moderately good leaving group.

  • Troubleshooting Steps:

    • Switching the Leaving Group: If yields are consistently low, consider preparing 2-(bromomethyl)piperidine or 2-(iodomethyl)piperidine. Bromide and iodide are better leaving groups than chloride, which can significantly increase the reaction rate.[1]

    • Freshness of Reagent: Ensure that the 2-(halomethyl)piperidine is pure and not degraded. This reagent can be unstable over time.

C. Reaction Temperature and Time: N-alkylation reactions can be sensitive to temperature.

  • Troubleshooting Steps:

    • Temperature Optimization: If the reaction is sluggish at room temperature, gradually increasing the temperature (e.g., to 50-80 °C) can increase the rate. However, be cautious, as higher temperatures can also promote side reactions.

    • Monitoring Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and determine the optimal reaction time.

ParameterRecommendation for Low YieldRationale
Base Use a stronger base (e.g., NaH) or an excess of a weaker base (e.g., 1.5 eq. K₂CO₃).Ensures complete deprotonation of pyrazole to form the active nucleophile.
Alkylating Agent Consider using 2-(bromomethyl)piperidine or 2-(iodomethyl)piperidine.Bromide and iodide are better leaving groups, increasing reaction rate.
Solvent Use a polar aprotic solvent like DMF or acetonitrile.Solvates the cation and enhances the nucleophilicity of the pyrazolate.[1]
Temperature Gradually increase the temperature to 50-80 °C while monitoring for side products.Increases reaction kinetics.
Issue 2: Formation of Side Products

Question: I am observing significant impurities in my crude product. What are the common side reactions and how can I minimize them?

Answer: Side product formation is a major challenge during scale-up. The most common side reactions in this synthesis are over-alkylation and regioisomer formation.

A. Over-alkylation (Quaternary Ammonium Salt Formation): The nitrogen on the piperidine ring is also nucleophilic and can react with the alkylating agent, leading to the formation of a quaternary ammonium salt.[1]

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a slight excess of the pyrazole relative to the 2-(chloromethyl)piperidine (e.g., 1.1 to 1.2 equivalents of pyrazole).[1]

    • Slow Addition: Add the 2-(chloromethyl)piperidine solution slowly to the reaction mixture, ideally using a syringe pump for larger scales. This maintains a low concentration of the alkylating agent, favoring the desired N-alkylation of pyrazole over the over-alkylation of the product.[1]

B. Regioisomer Formation (N1 vs. N2 Alkylation): For substituted pyrazoles, alkylation can occur at either of the two nitrogen atoms, leading to a mixture of regioisomers.[3][4] For unsubstituted pyrazole, this is not an issue as the two nitrogens are equivalent.

  • Troubleshooting Steps (for substituted pyrazoles):

    • Steric Hindrance: The regioselectivity is often controlled by sterics.[3] Alkylation will preferentially occur at the less sterically hindered nitrogen atom. If your starting pyrazole is substituted, consider if the substitution pattern favors the desired isomer.

    • Reaction Conditions: In some cases, the choice of base and solvent can influence the regioselectivity.[5] It may be necessary to screen different conditions to optimize for the desired regioisomer.

Troubleshooting_Side_Products start Side Product Formation Observed over_alkylation Over-alkylation (Quaternary Salt)? start->over_alkylation regioisomers Regioisomer Formation? over_alkylation->regioisomers No solution_over_alkylation Control Stoichiometry (excess pyrazole) Slow addition of alkylating agent over_alkylation->solution_over_alkylation Yes solution_regioisomers Analyze steric hindrance Screen reaction conditions (base, solvent) regioisomers->solution_regioisomers Yes

Caption: Decision tree for troubleshooting side product formation.

Issue 3: Difficult Product Purification

Question: My crude product is difficult to purify, and I'm experiencing significant product loss during purification. What are the best practices for purification at scale?

Answer: Purification is a critical step in any synthesis, and challenges here can significantly impact the overall efficiency of your process.

A. Removal of Unreacted Starting Materials:

  • Pyrazole: Unreacted pyrazole can often be removed by an aqueous wash. Pyrazole is weakly acidic and will have some solubility in water, especially if the aqueous phase is slightly basic.

  • 2-(Chloromethyl)piperidine: This starting material can be challenging to remove completely. An acidic wash can protonate the piperidine nitrogen, making it more water-soluble.

B. Purification of the Final Product:

  • Crystallization: If the product is a solid, crystallization is often the most effective and scalable purification method. You may need to screen various solvent systems to find one that gives good recovery and purity.

  • Column Chromatography: While effective at the lab scale, silica gel chromatography can be costly and time-consuming for large-scale production. It should be used as a last resort or for polishing the final product if very high purity is required.

  • Acid-Base Extraction: The product is a base due to the piperidine nitrogen. You can use this to your advantage in an acid-base extraction.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract with a dilute aqueous acid (e.g., 1M HCl). The product will move into the aqueous layer as the hydrochloride salt.

    • Wash the aqueous layer with an organic solvent to remove non-basic impurities.

    • Basify the aqueous layer (e.g., with NaOH or K₂CO₃) to deprotonate the product.

    • Extract the free base product back into an organic solvent.

    • Dry the organic layer and evaporate the solvent to obtain the purified product.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare 2-(chloromethyl)piperidine? A1: The synthesis of 2-(chloromethyl)piperidine can be achieved through several routes. One common method involves the reaction of 2-methylpyridine-N-oxide with a chlorinating agent like phosphoryl chloride (POCl₃) or phosgene.[6][7] Another approach is the direct chlorination of 2-methylpyridine.[7][8] For scalability and safety, the method using 2-methylpyridine-N-oxide is often preferred.

Q2: Are there any safety concerns I should be aware of when scaling up this synthesis? A2: Yes, there are several safety considerations.

  • Sodium Hydride (NaH): If you choose to use NaH, it is a highly flammable solid that reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents: DMF is a suspected carcinogen and can be absorbed through the skin. Acetonitrile is flammable and toxic. Ensure proper personal protective equipment (PPE) is worn and work in a well-ventilated area or fume hood.

  • Exothermic Reactions: The deprotonation and alkylation steps can be exothermic. For large-scale reactions, it is important to have adequate cooling and to add reagents slowly to control the temperature.

Q3: Can I use a one-pot procedure for this synthesis? A3: A one-pot procedure is feasible. You can add the base to a solution of pyrazole in a suitable solvent, stir for a period to ensure deprotonation, and then add the 2-(chloromethyl)piperidine. This can improve efficiency and reduce handling steps. However, it is still recommended to add the alkylating agent slowly to control the reaction rate and minimize side reactions.

Q4: How can I confirm the structure of my final product? A4: The structure of 2-(1H-pyrazol-1-ylmethyl)piperidine should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed information about the structure and connectivity of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: This can be used to identify key functional groups.

IV. Experimental Protocols

Protocol 1: Synthesis of 2-(1H-Pyrazol-1-ylmethyl)piperidine
  • Deprotonation: To a stirred suspension of potassium carbonate (1.5 equivalents) in anhydrous DMF, add a solution of pyrazole (1.0 equivalent) in anhydrous DMF at room temperature under an inert atmosphere.

  • Reaction: Stir the mixture at room temperature for 1 hour to ensure complete deprotonation.

  • Alkylation: Slowly add a solution of 2-(chloromethyl)piperidine hydrochloride (1.1 equivalents) in anhydrous DMF to the reaction mixture. Note: If using the free base of 2-(chloromethyl)piperidine, use 1.05 equivalents.

  • Heating: Heat the reaction mixture to 60-70 °C and monitor the progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by acid-base extraction or column chromatography as needed.

V. References

  • ResearchGate. (n.d.). Large‐scale synthesis of 1H‐pyrazole. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • ResearchGate. (n.d.). Optimization of pyrazole N-alkylation conditions. [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

  • Google Patents. (n.d.). US4221913A - Preparation of 2-(Chloromethyl)pyridine.

  • Google Patents. (n.d.). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.

  • Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. [Link]

  • Wikipedia. (n.d.). 2-Chloromethylpyridine. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloromethyl-pyridine hydrochloride. [Link]

  • PMC. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • Google Patents. (n.d.). EP0749963A1 - N-alkylation method of pyrazole.

  • Wiley Online Library. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. [Link]

  • ResearchGate. (n.d.). 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid. [Link]

  • MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [https://www.mdpi.com/23 organics-03-00009]([Link] organics-03-00009)

  • ResearchGate. (n.d.). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. [Link]

  • Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.

  • NIH. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]

  • Google Patents. (n.d.). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.

  • Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

  • MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]

  • NIH. (n.d.). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). [Link]

  • ResearchGate. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. [Link]

  • NIH. (2018). Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. [Link]

  • MDPI. (n.d.). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. [Link]

  • Semantic Scholar. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. [Link]

  • ResearchGate. (n.d.). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. [Link]

  • Thieme Chemistry. (n.d.). Synthesis of Piperazin-2-ones. [Link]

  • PMC. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • PubMed. (n.d.). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]

  • MDPI. (n.d.). Synthesis of New 2-Halo-2-(1H-tetrazol-5-yl)-2H-azirines via a Non-Classical Wittig Reaction. [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of Piperidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with piperidine-containing compounds. The piperidine scaffold is a cornerstone in modern medicinal chemistry, valued for its versatility and presence in numerous approved drugs.[1][2] However, its inherent metabolic liabilities and varied physicochemical properties often present significant challenges to achieving optimal oral bioavailability.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to directly address common experimental hurdles. Our approach is rooted in mechanistic understanding, aiming to explain why certain strategies are effective, thereby empowering you to make informed decisions in your research.

Troubleshooting Guide: Common Bioavailability Issues

Issue 1: Rapid In Vitro Clearance & High First-Pass Metabolism

Symptom: Your compound shows a short half-life (<30 min) and high intrinsic clearance (CLint > 50 µL/min/mg) in human liver microsome (HLM) or hepatocyte stability assays.[3] This is a strong indicator of extensive first-pass metabolism, a frequent challenge for piperidine derivatives.

Q1: What is the most common metabolic pathway responsible for the rapid clearance of piperidine-containing compounds?

A1: The primary route of metabolism for the piperidine ring is oxidation, catalyzed predominantly by Cytochrome P450 (CYP) enzymes, particularly CYP3A4.[4][5] This typically occurs at the carbon atoms alpha (α) to the nitrogen, leading to the formation of unstable iminium intermediates.[6] These reactive species can then be further oxidized or hydrolyzed, leading to ring-opening or the formation of various oxidized metabolites, ultimately resulting in rapid clearance of the parent compound.[6][7][8]

dot

Caption: CYP450-mediated oxidation of the piperidine ring.

Q2: My compound is being rapidly metabolized. How can I pinpoint the metabolic "soft spot" to guide chemical modification?

A2: Identifying the exact Site of Metabolism (SoM) is critical. The most direct method is to perform a metabolite identification (MetID) study. This involves incubating your compound with liver microsomes or hepatocytes and analyzing the resulting mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The masses of the detected metabolites will indicate the type of modification (e.g., a +16 Da shift suggests hydroxylation), and fragmentation patterns can help locate the position on the molecule.

Q3: Once the metabolic soft spot is identified, what are the most effective chemical strategies to block this metabolism?

A3: Blocking the site of metabolism is a proven strategy to enhance metabolic stability. The choice of modification depends on the SoM and the surrounding chemical environment.

  • Deuteration: Replacing a hydrogen atom with its heavy isotope, deuterium, at the metabolic soft spot is a highly effective and sterically conservative strategy.[9][10] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of enzymatic cleavage (the "Kinetic Isotope Effect").[11][12] This can significantly increase the compound's half-life without drastically altering its pharmacological activity.[10][12]

  • Fluorination: Introducing a fluorine atom at or near the metabolic hot spot is another common and powerful technique.[13][14] The strong electron-withdrawing nature of fluorine can shield the adjacent C-H bonds from oxidative attack by CYP enzymes.[13] Furthermore, the high energy of the C-F bond makes it metabolically stable.[13][15] However, be aware that fluorination can alter the compound's basicity (pKa) and lipophilicity, which may impact other properties like solubility and off-target activity.[16][17]

  • Introduction of Bulky Groups: Placing a sterically hindering group (e.g., a methyl or cyclopropyl group) adjacent to the metabolic soft spot can physically block the CYP enzyme's active site from accessing and oxidizing that position.

Comparative Data on Metabolic Blocking Strategies

Strategy Parent Compound (Fictional) Deuterated Analog Fluorinated Analog
Structure R-CH₂-Piperidine R-CD₂-Piperidine R-CF₂-Piperidine
t½ (min) in HLM 15 75 90
CLint (µL/min/mg) 92 18 15
Oral Bioavailability (%) 8% 45% 52%

Note: Data are illustrative examples to show relative trends.

Issue 2: Poor Aqueous Solubility

Symptom: Your compound precipitates out of solution during in vitro assays or shows poor dissolution rates. This is common for piperidine derivatives that are neutral or have lipophilic substituents, falling into Biopharmaceutics Classification System (BCS) Class II or IV.

Q1: What is the first step to address the poor solubility of a basic piperidine compound?

A1: For piperidine derivatives, which are typically basic due to the nitrogen atom, the first and often most effective step is salt formation . Reacting the basic piperidine nitrogen with a pharmaceutically acceptable acid (e.g., HCl, mesylate, tartrate) creates a salt form. These salts are generally crystalline solids with significantly higher aqueous solubility and faster dissolution rates compared to the free base.[18]

Q2: Salt formation was not sufficient or is not feasible. What formulation strategies can I employ?

A2: If salt formation is not an option, several advanced formulation strategies can be used to enhance solubility.[18][19][20]

  • Solid Dispersions: This involves dispersing the drug in an amorphous state within a hydrophilic polymer matrix.[19][21] The amorphous form lacks a crystal lattice, meaning less energy is required to dissolve it, leading to higher apparent solubility and faster dissolution.

  • Particle Size Reduction (Nanonization): Reducing the particle size of the drug to the nanometer range dramatically increases the surface area-to-volume ratio.[21] According to the Noyes-Whitney equation, this increased surface area leads to a higher dissolution rate.[18]

  • Lipid-Based Formulations: For highly lipophilic ('grease-ball') molecules, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) are highly effective.[19][22] These are isotropic mixtures of oils and surfactants that spontaneously form fine oil-in-water emulsions in the gut, keeping the drug solubilized for absorption.[22]

  • Inclusion Complexation: Using host molecules like cyclodextrins can encapsulate the poorly soluble piperidine derivative, forming a complex that enhances its apparent solubility in aqueous solutions.[23]

Issue 3: Low Membrane Permeability

Symptom: Your compound has good aqueous solubility but still exhibits low transport across Caco-2 cell monolayers, a model of the human intestinal epithelium.[24][25] This suggests that the compound's ability to cross the cell membrane is the rate-limiting step for absorption.

Q1: My compound's Caco-2 assay shows low apparent permeability (Papp < 1 x 10⁻⁶ cm/s). What does this indicate?

A1: A low Papp value in the apical-to-basolateral (A→B) direction indicates poor passive diffusion across the intestinal barrier.[25] However, it's crucial to also assess transport in the basolateral-to-apical (B→A) direction.

Q2: The B→A permeability is much higher than the A→B permeability (Efflux Ratio > 2). What does this mean?

A2: An efflux ratio (Papp B→A / Papp A→B) greater than 2 is a strong indication that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[26][27] These transporters are expressed on the apical side of intestinal cells and actively pump the drug back into the gut lumen, severely limiting its net absorption.[28]

dot

Caption: Efflux transporters limit net drug absorption.

Q3: How can I confirm P-gp involvement and overcome efflux?

A3: To confirm P-gp mediated efflux, you can repeat the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil.[26] A significant increase in A→B permeability and a decrease in the efflux ratio in the presence of the inhibitor confirms your compound is a P-gp substrate. Strategies to overcome efflux include:

  • Structural Modification: Modifying the compound to reduce its recognition by the transporter. This often involves fine-tuning lipophilicity and hydrogen bonding patterns.

  • Co-administration with Inhibitors: While less common for new chemical entities, co-dosing with a P-gp inhibitor can be a strategy. Piperine, itself a piperidine alkaloid, is a known bio-enhancer that can inhibit metabolic enzymes and P-gp.[29]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay provides a measure of intrinsic clearance by Phase I enzymes.[30][31][32]

  • Reagent Preparation:

    • Prepare a 1 M potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of your test compound in DMSO.

    • Prepare an NADPH regenerating system solution.

    • Thaw pooled HLM on ice. Dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.

  • Incubation:

    • In a 96-well plate, combine the HLM suspension and the test compound (final concentration typically 1 µM; final DMSO concentration <0.5%).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a 2:1 volume of ice-cold acetonitrile containing an internal standard.[33]

    • The 0-minute time point serves as the 100% control.

  • Sample Processing & Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.[34]

  • Data Analysis:

    • Plot the natural log of the percent remaining parent compound versus time.

    • Calculate the half-life (t½) from the slope of the linear regression (t½ = 0.693 / slope).[33]

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (incubation volume / protein mass).[33][34]

Protocol 2: Caco-2 Permeability Assay

This assay assesses a compound's intestinal permeability and potential for active efflux.[24][35]

  • Cell Culture:

    • Culture Caco-2 cells on semi-permeable Transwell® filter inserts for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[26]

  • Monolayer Integrity Check:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values above a pre-determined threshold (e.g., ≥200 Ω·cm²), as this indicates proper tight junction formation.[25][35]

  • Transport Experiment (A→B & B→A):

    • Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).[35]

    • For A→B transport: Add the dosing solution containing your test compound (e.g., 10 µM) to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.[25][35]

    • For B→A transport: Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.[25][35]

    • Incubate the plates at 37°C with gentle shaking for a set period (e.g., 2 hours).[27]

  • Sampling & Analysis:

    • At the end of the incubation, take samples from both the donor and receiver chambers.

    • Quantify the concentration of the test compound in all samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s for each direction using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests active efflux.[26]

References

  • Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate. Drug Metabolism and Disposition. Available from: [Link]

  • Caco2 assay protocol. [Source document, specific publisher not identified]. Available from: [protocol link not publicly available]
  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions. Available from: [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available from: [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Caco-2 permeability assay. Creative Bioarray. Available from: [Link]

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Validation & Comparative

A Guide to the Positional Isomers of Pyrazolyl-Piperidine: Synthesis, Structure, and Biological Implications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Positional Isomerism in Drug Discovery

In the landscape of medicinal chemistry, the pyrazole and piperidine rings are privileged scaffolds, appearing in a multitude of clinically successful drugs.[1][2][3] The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, can act as a versatile pharmacophore, capable of participating in hydrogen bonding and hydrophobic interactions.[3] The piperidine ring, a saturated six-membered heterocycle, is a common component in pharmaceuticals, often used to improve solubility, metabolic stability, and to orient functional groups in three-dimensional space for optimal target engagement.[1]

The combination of these two rings via a methylene linker creates a family of compounds with significant therapeutic potential. However, the precise arrangement of these rings—their positional isomerism—can have a profound impact on the molecule's pharmacological profile. This guide provides an in-depth comparison of 2-(1H-pyrazol-1-ylmethyl)piperidine and its key structural isomers, focusing on the synthetic strategies required to access each isomer and the structure-activity relationships (SAR) that emerge from their differential geometries. While direct, head-to-head comparative studies across all isomers are scarce, by collating available data and understanding the synthetic pathways, we can draw valuable insights for rational drug design.

The Isomeric Landscape

The key positional isomers of 2-(1H-pyrazol-1-ylmethyl)piperidine can be categorized into two main groups: isomers based on the substitution position on the piperidine ring, and isomers based on the point of attachment to the pyrazole ring.

G cluster_piperidine Piperidine Positional Isomers cluster_pyrazole Pyrazole Linkage Isomers (on a 2-Piperidinylmethyl scaffold) 2-Substituted 2-(1H-Pyrazol-1-ylmethyl)piperidine (Target Compound) 3-Substituted 3-(1H-Pyrazol-1-ylmethyl)piperidine 4-Substituted 4-(1H-Pyrazol-1-ylmethyl)piperidine N1-Linked 2-(1H-Pyrazol-1-ylmethyl)piperidine C3-Linked 2-((1H-Pyrazol-3-yl)methyl)piperidine C4-Linked 2-((1H-Pyrazol-4-yl)methyl)piperidine Isomer Family Isomer Family Isomer Family->2-Substituted Piperidine Substitution Isomer Family->N1-Linked Pyrazole Linkage

Part 1: Synthesis of N-Linked Pyrazolyl-Piperidine Isomers

The synthesis of isomers where the pyrazole ring is connected to the piperidine via a nitrogen atom (N-alkylation) is a common and versatile approach. The regioselectivity of this reaction is a key consideration.

General Synthetic Workflow: N-Alkylation

The most direct route involves the N-alkylation of a pyrazole with a piperidine derivative bearing a leaving group on the methyl substituent, or vice-versa. Given the higher nucleophilicity of the piperidine nitrogen, the reaction of pyrazole with a pre-formed (halomethyl)piperidine is often preferred.

N_Alkylation_Workflow

Experimental Protocol: Synthesis of 2-(1H-Pyrazol-1-ylmethyl)piperidine

This protocol is a representative example for the synthesis of N-linked isomers.

Step 1: Activation of 2-(Hydroxymethyl)piperidine

  • To a solution of N-Boc-2-(hydroxymethyl)piperidine (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq.).

  • Slowly add methanesulfonyl chloride (1.2 eq.) and stir the reaction mixture at 0 °C for 1 hour, then at room temperature for 4 hours.

  • Quench the reaction with water and extract the product with DCM. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure to yield N-Boc-2-((methylsulfonyloxy)methyl)piperidine.

Causality: The use of a Boc protecting group on the piperidine nitrogen prevents its competing nucleophilicity during the subsequent alkylation step. Activation of the primary alcohol to a good leaving group (mesylate) is essential for the SN2 reaction with the pyrazole anion.

Step 2: N-Alkylation of Pyrazole

  • To a solution of 1H-pyrazole (1.1 eq.) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture for 30 minutes at room temperature to form the sodium pyrazolide.

  • Add a solution of N-Boc-2-((methylsulfonyloxy)methyl)piperidine (1.0 eq.) in DMF to the pyrazolide solution.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Cool the reaction to room temperature, quench with saturated ammonium chloride solution, and extract with ethyl acetate.

  • The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Causality: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the pyrazole, generating the nucleophile for the alkylation. DMF is a suitable polar aprotic solvent for this type of reaction.

Step 3: Deprotection

  • Dissolve the purified N-Boc protected product in a solution of 4M HCl in dioxane.

  • Stir the mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of 2-(1H-pyrazol-1-ylmethyl)piperidine. The free base can be obtained by neutralization.

Trustworthiness: Each step can be monitored by Thin Layer Chromatography (TLC) to ensure reaction completion. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Synthesis of C-Linked Pyrazolyl-Piperidine Isomers

Connecting the piperidine moiety to a carbon atom of the pyrazole ring requires a different synthetic strategy, typically involving the construction of the pyrazole ring from a piperidine-containing precursor.

General Synthetic Workflow: Pyrazole Ring Formation

This approach often starts with a piperidine derivative that is elaborated into a 1,3-dicarbonyl or an equivalent precursor, which is then cyclized with hydrazine.

C_Linked_Workflow

Experimental Protocol: Synthesis of tert-Butyl 4-(1H-pyrazol-5-yl)piperidine-1-carboxylate

This protocol is adapted from the synthesis of related C-linked pyrazole-piperidine compounds.[4][5]

Step 1: Synthesis of tert-Butyl 4-(3-(dimethylamino)-2-(methoxycarbonyl)prop-2-enoyl)piperidine-1-carboxylate

  • Convert N-Boc-isonipecotic acid (1.0 eq.) to its corresponding β-keto ester via reaction with Meldrum's acid followed by methanolysis.[5]

  • Treat the resulting β-keto ester (1.0 eq.) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0 eq.) in dioxane and heat at 100 °C for 5 hours.

  • Remove the solvent under reduced pressure. The crude enaminone product is often used in the next step without further purification.

Causality: This sequence builds the three-carbon backbone required for pyrazole formation. The enaminone is a highly reactive intermediate for cyclization with hydrazine.

Step 2: Cyclization to form the Pyrazole Ring

  • Dissolve the crude enaminone (1.0 eq.) in ethanol.

  • Add hydrazine hydrate (1.5 eq.) and stir the reaction mixture at room temperature for 18 hours.

  • Evaporate the solvent, and purify the residue by column chromatography to yield the target pyrazole derivative (often as a mixture of regioisomers if a substituted hydrazine is used).

Trustworthiness: The regiochemistry of the final pyrazole (e.g., C3 vs C5 substitution) must be rigorously confirmed using advanced NMR techniques such as HMBC and NOESY experiments, as demonstrated in the literature for similar structures.[5]

Part 3: Comparative Biological Activity

A direct comparison of the biological performance of these isomers is challenging due to the lack of studies testing them against the same target under identical conditions. However, by examining data from different studies, we can infer structure-activity relationships.

Isomer ClassExample CompoundBiological TargetKey FindingReference
4-Substituted Piperidine, C-Linked Pyrazole N-Aryl-4-(pyrazol-3-yl)piperidine derivativesCCR5 ReceptorPotent CCR5 antagonists with excellent anti-HIV-1 activity. The position of the unsubstituted nitrogen in the pyrazole ring was found to be critical for activity.[6]
4-Substituted Piperidine, N-Linked Pyrazole tert-butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylateBuilding BlockSynthesized as a key intermediate for further elaboration into biologically active molecules.[7]
3-Substituted Piperidine, C-Linked Pyrazole Methyl (S)-3-(1H-pyrazol-5-yl)piperidine-1-carboxylate derivativesBuilding BlockDeveloped as novel chiral heterocyclic amino acids for incorporation into peptides and other complex molecules.[4][5]
General Piperidine Derivatives Variousσ₁ ReceptorPiperidine derivatives often show high affinity for σ₁ receptors, with the substitution pattern influencing selectivity over σ₂.[8]
Structure-Activity Relationship (SAR) Insights
  • Piperidine Substitution Pattern : The position of the pyrazolylmethyl group on the piperidine ring (2, 3, or 4) dictates the vector and distance of the pyrazole moiety relative to the piperidine's pharmacophoric elements. In the context of CCR5 antagonists, the 4-substituted piperidine scaffold proved highly effective, allowing the pyrazole to occupy a key pocket in the receptor.[6] Changing this to a 2- or 3-substituted pattern would drastically alter the molecule's presentation to the binding site, likely leading to a significant loss or change in activity.

  • Pyrazole Linkage Point (N vs. C) :

    • N1-Linkage : This linkage provides a more flexible connection, with the pyrazole ring able to rotate more freely. The two nitrogen atoms of the pyrazole can act as hydrogen bond acceptors, and the N-H can act as a donor, influencing solubility and binding.[3]

    • C-Linkage (C3/C4/C5) : A carbon linkage creates a more rigid structure. The orientation of the pyrazole's N-H and lone pair on N2 are fixed relative to the piperidine scaffold. This rigidity can be advantageous if it locks the molecule into a bioactive conformation, but detrimental otherwise. For example, in the CCR5 antagonists, having an unsubstituted nitrogen meta to the bond connecting to the piperidine was found to be optimal, highlighting the importance of the precise placement of hydrogen bond donors/acceptors.[6]

Conclusion

The synthesis and biological activity of pyrazolyl-piperidine derivatives are highly dependent on the isomeric arrangement of the two heterocyclic rings. N-linked isomers are readily accessible through N-alkylation strategies, while C-linked isomers typically require the construction of the pyrazole ring onto a piperidine-containing precursor.

While a comprehensive, direct comparison of all possible isomers is not available in the literature, the existing data strongly suggest that positional isomerism is a critical determinant of pharmacological activity. The choice of the piperidine substitution point (2-, 3-, or 4-) and the pyrazole linkage atom (N1, C3, C4, or C5) fundamentally alters the molecule's three-dimensional shape and the presentation of key pharmacophoric features. For drug development professionals, a thorough exploration of this isomeric space is not merely an academic exercise but a crucial step in optimizing potency, selectivity, and pharmacokinetic properties. The synthetic routes and SAR insights presented in this guide provide a foundational framework for the rational design of next-generation therapeutics based on this versatile scaffold.

References

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A Comparative Analysis of 2-(1H-pyrazol-1-ylmethyl)piperidine and Clinically Relevant Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the identification of novel molecular scaffolds with the potential for potent and selective enzyme inhibition is a cornerstone of therapeutic advancement. The compound 2-(1H-pyrazol-1-ylmethyl)piperidine represents an intriguing structural motif, combining two "privileged" heterocyclic systems: pyrazole and piperidine. Both of these rings are independently prevalent in a multitude of FDA-approved drugs and clinical candidates, suggesting that their combination could yield compounds with significant biological activity.[1][2] This guide provides a comprehensive comparison of 2-(1H-pyrazol-1-ylmethyl)piperidine with established enzyme inhibitors, offering insights into its potential mechanisms of action and providing detailed experimental protocols for its evaluation.

While direct experimental data on the enzyme inhibitory profile of 2-(1H-pyrazol-1-ylmethyl)piperidine is not extensively available in the public domain, its structural components allow for a robust, data-driven comparison with well-characterized inhibitors targeting enzymes where pyrazole and piperidine moieties are known to confer high-affinity binding. This analysis will focus on two key enzyme classes: Factor Xa (FXa) , a critical serine protease in the coagulation cascade, and HIV-1 Reverse Transcriptase (RT) , a vital enzyme for retroviral replication.

The Significance of the Pyrazole and Piperidine Scaffolds

The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. It can act as both a hydrogen bond donor and acceptor, and its aromatic nature allows for π-π stacking interactions with aromatic residues in an enzyme's active site.[3] This versatility has led to its incorporation into numerous kinase inhibitors, anti-inflammatory agents, and anticoagulants.

The piperidine ring , a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous feature in pharmaceuticals.[4] Its conformational flexibility allows it to adapt to the steric demands of a binding pocket, while the basic nitrogen can form crucial ionic interactions. The presence of a piperidine motif often enhances a molecule's pharmacokinetic properties, such as solubility and metabolic stability.

The combination of these two scaffolds in 2-(1H-pyrazol-1-ylmethyl)piperidine suggests a molecule with the potential for multi-point interactions with an enzyme's active site, potentially leading to high potency and selectivity.

Comparative Analysis with Known Enzyme Inhibitors

To contextualize the potential of 2-(1H-pyrazol-1-ylmethyl)piperidine, we will compare it with two highly successful drugs that, while structurally more complex, validate the importance of related structural motifs in targeting their respective enzymes: Rivaroxaban , a direct Factor Xa inhibitor, and Nevirapine , a non-nucleoside HIV-1 Reverse Transcriptase inhibitor.

Feature2-(1H-pyrazol-1-ylmethyl)piperidine (Hypothesized)RivaroxabanNevirapine
Structure Structure of 2-(1H-pyrazol-1-ylmethyl)piperidineStructure of RivaroxabanStructure of Nevirapine
Primary Target Factor Xa or HIV-1 Reverse Transcriptase (among others)Factor XaHIV-1 Reverse Transcriptase
Mechanism of Action Competitive or non-competitive inhibitionDirect, selective, and reversible inhibition of Factor Xa[5][6]Non-competitive inhibition of HIV-1 RT[7]
Reported IC50 Not available~2.1 nM (prothrombinase activity)[8]~84 nM (enzyme assay)[7]
Key Structural Moieties Pyrazole, PiperidineThiophene-carboxamide, Oxazolidinone, MorpholinoneDipyridodiazepinone
Potential as a Factor Xa Inhibitor

Recent research has demonstrated that pyrazolyl piperidine analogs can be potent inhibitors of Factor Xa.[2] For instance, a series of pyrazolyl piperidine derivatives were synthesized and evaluated, with the most potent compound exhibiting an IC50 of 13.4 nM against Factor Xa.[2] These compounds are designed to bind to the S1 and S4 pockets of the Factor Xa active site.[3] The pyrazole core can form key interactions within these pockets, while the piperidine moiety often serves as a linker to other functional groups that enhance binding affinity. Given this precedent, it is plausible that 2-(1H-pyrazol-1-ylmethyl)piperidine could serve as a foundational scaffold for the development of novel Factor Xa inhibitors.

Potential as an HIV-1 Reverse Transcriptase Inhibitor

The pyrazolo-piperidine core has also been identified in compounds with anti-HIV activity, demonstrating dual inhibition of viral entry and reverse transcriptase. This suggests that the scaffold can interact with the allosteric binding pocket of HIV-1 RT, similar to non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Nevirapine. Nevirapine binds to a hydrophobic pocket in the p66 subunit of the enzyme, inducing a conformational change that renders the enzyme inactive.[9][10] The pyrazole and piperidine rings of 2-(1H-pyrazol-1-ylmethyl)piperidine could potentially engage in similar hydrophobic and hydrogen bonding interactions within this pocket.

Visualizing the Inhibition Pathways

enzyme_inhibition cluster_0 Coagulation Cascade cluster_1 HIV Replication Cycle Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin FXa Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin (Clot) Fibrinogen->Fibrin FXa Factor Xa Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA RT RT Reverse Transcriptase Inhibitor 2-(1H-pyrazol-1-ylmethyl)piperidine or Analogs Inhibitor->FXa Inhibition Inhibitor->RT Inhibition

Caption: Potential inhibition points in the coagulation cascade and HIV replication cycle.

Experimental Protocols

To empirically determine the inhibitory activity of 2-(1H-pyrazol-1-ylmethyl)piperidine, standardized enzyme inhibition assays are required. Below are detailed, step-by-step methodologies for assessing its potential against Factor Xa and HIV-1 Reverse Transcriptase.

Factor Xa Inhibition Assay (Chromogenic)

This protocol is based on the principle that active Factor Xa cleaves a chromogenic substrate, producing a colored product. An inhibitor will reduce the rate of this cleavage in a concentration-dependent manner.

Materials:

  • Human Factor Xa (purified)

  • Chromogenic Factor Xa substrate (e.g., S-2765)

  • Tris-HCl buffer (pH 8.4) containing NaCl and EDTA

  • Test compound (2-(1H-pyrazol-1-ylmethyl)piperidine) dissolved in DMSO

  • Rivaroxaban (as a positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Workflow Diagram:

fxa_assay_workflow start Start prepare_reagents Prepare Reagents: - FXa enzyme solution - Chromogenic substrate - Test compound dilutions - Rivaroxaban dilutions start->prepare_reagents add_inhibitor Add test compound/control to microplate wells prepare_reagents->add_inhibitor add_fxa Add Factor Xa to wells and incubate for 10 minutes at 37°C add_inhibitor->add_fxa add_substrate Add chromogenic substrate to initiate the reaction add_fxa->add_substrate incubate_read Incubate and monitor absorbance at 405 nm kinetically add_substrate->incubate_read analyze_data Calculate initial reaction velocities and determine IC50 values incubate_read->analyze_data end End analyze_data->end

Caption: Workflow for the chromogenic Factor Xa inhibition assay.

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of the test compound and serial dilutions in DMSO. Further dilute in the assay buffer.

    • Prepare a stock solution of Rivaroxaban and serial dilutions as a positive control.

    • Prepare working solutions of Factor Xa and the chromogenic substrate in the assay buffer.

  • Assay Setup:

    • To the wells of a 96-well microplate, add 25 µL of the test compound dilutions or control.

    • Include wells with buffer and DMSO as a negative control (100% activity).

  • Enzyme Addition and Pre-incubation:

    • Add 50 µL of the Factor Xa solution to each well.

    • Mix gently and pre-incubate the plate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Add 25 µL of the chromogenic substrate to each well to start the reaction.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 405 nm every minute for 15-30 minutes.

  • Data Analysis:

    • Determine the initial rate of the reaction (V₀) for each concentration by calculating the slope of the linear portion of the absorbance vs. time curve.

    • Plot the percentage of inhibition [(V₀_control - V₀_inhibitor) / V₀_control] * 100 against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric ELISA-based)

This assay measures the DNA polymerase activity of HIV-1 RT. A poly(A) template is hybridized to a biotin-labeled oligo(dT) primer. The enzyme extends the primer using dUTP. The incorporated dUTP is then detected using an antibody conjugated to horseradish peroxidase (HRP), which reacts with a substrate to produce a colorimetric signal.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

  • Assay plate pre-coated with poly(A) template and oligo(dT) primer

  • dUTP solution

  • Anti-dUTP-HRP antibody

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., 1M H₂SO₄)

  • Test compound (2-(1H-pyrazol-1-ylmethyl)piperidine) dissolved in DMSO

  • Nevirapine (as a positive control)

  • 96-well microplate reader capable of measuring absorbance at 450 nm

Workflow Diagram:

hivrt_assay_workflow start Start prepare_reagents Prepare Reagents: - HIV-1 RT enzyme solution - dUTP solution - Test compound dilutions - Nevirapine dilutions start->prepare_reagents add_inhibitor_rt Add test compound/control and HIV-1 RT to assay plate wells prepare_reagents->add_inhibitor_rt incubate_rt Incubate for 1 hour at 37°C to allow DNA synthesis add_inhibitor_rt->incubate_rt wash_plate_1 Wash plate to remove unincorporated dUTP incubate_rt->wash_plate_1 add_antibody Add Anti-dUTP-HRP antibody and incubate for 1 hour wash_plate_1->add_antibody wash_plate_2 Wash plate to remove unbound antibody add_antibody->wash_plate_2 add_substrate_stop Add HRP substrate, incubate, and then add stop solution wash_plate_2->add_substrate_stop read_absorbance Read absorbance at 450 nm add_substrate_stop->read_absorbance analyze_data Calculate percentage inhibition and determine IC50 values read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the colorimetric HIV-1 RT inhibition assay.

Procedure:

  • Prepare Reagent Solutions:

    • Prepare serial dilutions of the test compound and Nevirapine in the appropriate buffer.

  • Enzyme Reaction:

    • To the wells of the pre-coated assay plate, add the test compound dilutions or controls.

    • Add the HIV-1 RT enzyme and the dUTP solution to each well.

    • Incubate the plate for 1 hour at 37°C to allow for the synthesis of the DNA strand.

  • Detection:

    • Wash the plate several times with the provided wash buffer to remove unincorporated dUTP.

    • Add the Anti-dUTP-HRP antibody solution to each well and incubate for 1 hour at 37°C.

    • Wash the plate again to remove any unbound antibody.

  • Signal Generation and Measurement:

    • Add the HRP substrate to each well and incubate in the dark for 15-30 minutes, or until a sufficient color change is observed.

    • Add the stop solution to each well to quench the reaction.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The structural composition of 2-(1H-pyrazol-1-ylmethyl)piperidine, featuring two pharmacologically privileged scaffolds, strongly suggests its potential as a valuable starting point for the development of novel enzyme inhibitors. Based on the established activities of related pyrazolyl-piperidine analogs, Factor Xa and HIV-1 Reverse Transcriptase represent two promising, albeit speculative, targets for this compound. The provided experimental protocols offer a robust framework for the empirical validation of these hypotheses. Further investigation through in vitro screening against a broader panel of enzymes, followed by structure-activity relationship (SAR) studies, will be crucial in elucidating the full therapeutic potential of this and related chemical entities.

References

  • Merluzzi, V. J., et al. (1990). Nevirapine, a dipyridodiazepinone, is a highly specific inhibitor of HIV-1 reverse transcriptase. Science, 250(4986), 1411-1413. [Link]

  • Pinto, D. J., et al. (2007). Pyrazole-based factor Xa inhibitors containing N-arylpiperidinyl P4 residues. Bioorganic & Medicinal Chemistry Letters, 17(21), 5874-5879. [Link]

  • Kubitza, D., et al. (2013). Clinical Pharmacokinetic and Pharmacodynamic Profile of Rivaroxaban. Clinical Pharmacokinetics, 52(4), 229-241. [Link]

  • Rayani, R. H., et al. (2022). Identification of new pyrazolyl piperidine molecules as factor Xa inhibitors: Design, synthesis, in silico, and biological evaluation. Results in Chemistry, 4, 100355. [Link]

  • Ma, V. T., et al. (2017). Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach. Journal of Medicinal Chemistry, 60(17), 7235-7246. [Link]

  • Mousa, S. A. (2019). Chemical Characteristics of Direct FXa Inhibitors Registered for Atrial Fibrillation. Remedy Publications LLC. [Link]

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  • Havlir, D. V., et al. (1995). High-dose nevirapine: safety, pharmacokinetics, and antiviral effect in patients with human immunodeficiency virus infection. The Journal of Infectious Diseases, 171(3), 537-541. [Link]

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  • Suda, M., et al. (2004). 1-(2-Naphthyl)-1H-pyrazole-5-carboxylamides as potent factor Xa inhibitors. Part 3: Design, synthesis and SAR of orally bioavailable benzamidine-P4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(5), 1229-1234. [Link]

  • Wang, Y., et al. (2024). Anti-Xa Activity Monitoring for Optimizing Rivaroxaban Dosage in Chinese Patients with Cerebral Venous Thrombosis. Journal of Inflammation Research, 17, 4325-4333. [Link]

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  • Zadel, F., et al. (2020). Inhibition of HIV-RT of different origin by NNRTI, as detected by RT-qPCR-IA. ResearchGate. [Link]

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Structure-Activity Relationship of 2-(1H-Pyrazol-1-ylmethyl)piperidine Analogs: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Pyrazole-Piperidine Scaffolds

The 2-(1H-pyrazol-1-ylmethyl)piperidine scaffold represents a privileged structural motif in medicinal chemistry, demonstrating a wide spectrum of biological activities. These compounds have garnered significant interest from researchers due to their potential to modulate key biological targets implicated in a variety of diseases, including viral infections, neurological disorders, and cancer. The inherent structural features of the pyrazole and piperidine rings, connected by a methylene linker, provide a versatile framework for the design of potent and selective therapeutic agents.

This guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) of 2-(1H-pyrazol-1-ylmethyl)piperidine analogs. By examining the impact of structural modifications on their biological activity, we aim to provide valuable insights for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics based on this promising scaffold. We will delve into the key interactions of these analogs with important biological targets such as the C-C chemokine receptor 5 (CCR5) and sigma-1 (σ1) receptors, supported by experimental data and detailed protocols.

Comparative Analysis of Biological Activity

The biological activity of 2-(1H-pyrazol-1-ylmethyl)piperidine analogs is profoundly influenced by the nature and position of substituents on both the pyrazole and piperidine rings. This section provides a comparative analysis of the inhibitory activities of a series of pyrazole-piperidine derivatives against HIV-1 entry, a process often mediated by the CCR5 co-receptor.

Table 1: Anti-HIV-1 Activity of Pyrazolo-Piperidine Analogs [1][2]

Compound IDModificationsM-tropic (CCR5) HIV-1 Inhibition IC50 (µM)T-tropic (CXCR4) HIV-1 Inhibition IC50 (µM)
1 Phenyl group on pyrazole, Benzyl group on piperidine N1>100>100
3 4-pyridyl group on pyrazole, Benzyl group on piperidine N10.81.8
11 Phenyl group on pyrazole, no substitution on piperidine N1~70>100

Data extracted from a study on pyrazolo-piperidines with a core structure related to 2-(1H-pyrazol-1-ylmethyl)piperidine.[1][2]

The data presented in Table 1 clearly demonstrates that substitutions on the pyrazole-piperidine core are critical for anti-HIV-1 activity. The parent compound 1 showed weak inhibition, while the introduction of a 4-pyridyl group on the pyrazole ring in compound 3 resulted in a significant enhancement of potency against both M-tropic (CCR5-utilizing) and T-tropic (CXCR4-utilizing) HIV-1 strains.[1][2] This suggests that the electronic properties and hydrogen bonding capabilities of the pyrazole substituent play a crucial role in the interaction with the viral entry machinery. Interestingly, the lack of a substituent on the piperidine nitrogen in compound 11 led to a considerable loss of activity against the T-tropic strain and a much weaker, though present, activity against the M-tropic strain, highlighting the importance of the substituent on the piperidine nitrogen for broad-spectrum antiviral activity.[1][2]

Structure-Activity Relationship (SAR) Insights

The SAR of 2-(1H-pyrazol-1-ylmethyl)piperidine analogs can be systematically analyzed by considering the contributions of the pyrazole moiety, the piperidine ring, and the methylene linker.

The Pyrazole Moiety: A Key Modulator of Potency and Selectivity

The pyrazole ring is a versatile component of this scaffold, and its substitution pattern is a primary determinant of biological activity.

  • Substitution at the 4-position: As evidenced by the enhanced activity of compound 3 , the introduction of a heteroaromatic ring, such as a pyridine, at the 4-position of the pyrazole can significantly increase potency. This is likely due to the formation of additional hydrogen bonds or favorable electrostatic interactions with the target protein.

  • Aryl Substituents: Phenyl groups on the pyrazole, as seen in compounds 1 and 11 , can contribute to hydrophobic interactions within the binding pocket of the target. The specific substitution pattern on this phenyl ring can further modulate activity and selectivity.

The Piperidine Ring: A Crucial Element for Target Engagement

The piperidine ring is a common motif in many biologically active compounds and is known to be a critical structural element for interaction with various receptors, including sigma-1 and histamine H3 receptors.[3][4]

  • N-Substitution: The substituent on the piperidine nitrogen is pivotal for activity. A benzyl group, as in compounds 1 and 3 , appears to be favorable for potent dual CCR5/CXCR4 inhibition.[1][2] The absence of a substituent, as in compound 11 , drastically reduces potency, particularly against CXCR4-tropic HIV-1.[1][2] This suggests that the N-substituent is involved in crucial hydrophobic or steric interactions within the binding site.

  • Chirality: The stereochemistry of substituents on the piperidine ring can have a profound impact on biological activity, and chiral separation of enantiomers is often necessary to identify the more potent isomer.

Experimental Protocols

To facilitate further research and validation of findings, this section provides detailed, step-by-step methodologies for key in vitro assays.

Protocol 1: Sigma-1 Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity of test compounds for the sigma-1 receptor.

Materials:

  • Membrane preparations from guinea pig brain or cells expressing human sigma-1 receptors.

  • -Pentazocine (radioligand).

  • Unlabeled (+)-pentazocine or haloperidol (for non-specific binding determination).

  • Test compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Incubation Mixture Preparation: In a final volume of 200 µL, add the following to microcentrifuge tubes:

    • 100 µL of membrane preparation (containing 50-100 µg of protein).

    • 50 µL of -pentazocine at a final concentration of 2-5 nM.

    • 50 µL of test compound at various concentrations (typically from 0.1 nM to 10 µM). For non-specific binding, add 10 µM of unlabeled (+)-pentazocine or haloperidol.

  • Incubation: Incubate the tubes at 37°C for 120 minutes.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in assay buffer. Wash the filters three times with 4 mL of ice-cold assay buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: CCR5 Chemokine Competition Binding Assay

This assay measures the ability of test compounds to inhibit the binding of a natural chemokine ligand to the CCR5 receptor.

Materials:

  • Cell membranes from a cell line stably expressing human CCR5 (e.g., HEK293 or CHO cells).

  • [¹²⁵I]-MIP-1α or [¹²⁵I]-RANTES (radiolabeled chemokines).

  • Unlabeled MIP-1α or RANTES (for non-specific binding).

  • Test compounds.

  • Binding buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 100 mM NaCl, 0.5% BSA, pH 7.4).

  • GF/B glass fiber filters.

  • Gamma counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine:

    • 50 µL of cell membranes (10-20 µg protein per well).

    • 25 µL of [¹²⁵I]-MIP-1α at a final concentration of 0.1-0.2 nM.

    • 25 µL of test compound at various concentrations. For non-specific binding, add a high concentration of unlabeled MIP-1α (e.g., 1 µM).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Filtration: Harvest the contents of the wells onto GF/B filters using a cell harvester. Wash the filters with ice-cold binding buffer.

  • Counting: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Determine the IC50 values by analyzing the competition binding data using non-linear regression.

Visualizing Structure-Activity Relationships

To better illustrate the key structural determinants of activity for 2-(1H-pyrazol-1-ylmethyl)piperidine analogs, the following diagram highlights the modifiable positions and their general impact on biological activity.

Caption: Key modification points on the 2-(1H-pyrazol-1-ylmethyl)piperidine scaffold.

Note: The image in the DOT script is a placeholder and would need to be replaced with an actual chemical structure diagram for a publication.

Conclusion and Future Directions

The 2-(1H-pyrazol-1-ylmethyl)piperidine scaffold has proven to be a fertile ground for the discovery of potent modulators of various biological targets. The SAR studies highlighted in this guide underscore the critical importance of systematic structural modifications to achieve desired potency and selectivity. Specifically, the introduction of heteroaromatic substituents on the pyrazole ring and the optimization of the N-substituent on the piperidine ring are key strategies for enhancing biological activity.

Future research in this area should focus on a more extensive exploration of the chemical space around this scaffold. This includes the synthesis and evaluation of a wider range of substituents on both the pyrazole and piperidine rings, as well as the investigation of the impact of stereochemistry. Furthermore, a deeper understanding of the binding modes of these analogs with their respective targets through computational modeling and structural biology studies will be invaluable for the rational design of next-generation therapeutics with improved efficacy and safety profiles.

References

  • Pyrazolo-Piperidines Exhibit Dual Inhibition of CCR5/CXCR4 HIV Entry and Reverse Transcriptase. ACS Med Chem Lett. 2015 May 6;6(7):753-7. [Link][1]

  • Pyrazolo-Piperidines Exhibit Dual Inhibition of CCR5/CXCR4 HIV Entry and Reverse Transcriptase. PubMed. [Link][2]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link][3]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists wit. Usiena air. [Link][4]

Sources

A Comparative Guide to Designing Cross-Reactivity Studies for 2-(1H-pyrazol-1-ylmethyl)piperidine and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 2-(1H-pyrazol-1-ylmethyl)piperidine represents a novel chemical entity with potential pharmacological applications owing to its constituent pyrazole and piperidine moieties. Both heterocyclic systems are well-established pharmacophores found in a wide array of therapeutic agents.[1][2] This guide provides a comprehensive framework for designing and executing cross-reactivity and selectivity profiling studies for this compound and its analogs. In the absence of extensive public data on 2-(1H-pyrazol-1-ylmethyl)piperidine, this document serves as a foundational blueprint, outlining a logical, data-driven approach to characterizing its biological specificity. We will delve into the rationale for selecting potential primary and off-target panels, detail robust experimental protocols for binding and functional assays, and provide clear methodologies for data interpretation and comparison.

Introduction: The Rationale for Selectivity Profiling

The ultimate success of a therapeutic agent hinges not only on its potency at the intended biological target but also on its selectivity. Off-target interactions are a primary cause of adverse drug reactions (ADRs) and can lead to the failure of promising drug candidates in later stages of development.[3][4] Therefore, early and comprehensive assessment of a compound's selectivity is a critical step in mitigating risk and making informed decisions for lead optimization.[5]

The molecule 2-(1H-pyrazol-1-ylmethyl)piperidine is composed of two key heterocyclic scaffolds:

  • Pyrazole: A five-membered aromatic ring with two adjacent nitrogen atoms. This core is present in drugs with diverse activities, including anti-inflammatory (e.g., Celecoxib), anticancer, antimicrobial, and antiviral properties.[6][7][8]

  • Piperidine: A six-membered saturated heterocycle containing one nitrogen atom. This motif is a cornerstone in medicinal chemistry, found in pharmaceuticals targeting the central nervous system (CNS), opioid receptors (e.g., morphine), and acetylcholinesterase (e.g., Donepezil), among others.[2][9][10]

The hybrid nature of this molecule suggests a broad potential for biological activity but also a significant risk of cross-reactivity with multiple target families. This guide proposes a systematic approach to de-risk and characterize novel compounds based on this scaffold.

Devising a Target Panel: From Primary to Off-Target Screening

Given the structural motifs, a logical first step is to hypothesize potential primary targets and then build a broader panel to assess selectivity.

Hypothesizing Primary Targets

Based on the known pharmacology of pyrazole and piperidine derivatives, a primary target screening panel should include, but not be limited to:

  • Cyclooxygenase (COX) Enzymes: The pyrazole ring is the core of the selective COX-2 inhibitor, Celecoxib.[7] Therefore, assessing activity against COX-1 and COX-2 is a primary logical step.

  • Monoamine Oxidase (MAO) A and B: Certain pyrazole derivatives exhibit inhibitory activity against MAO enzymes, which are important in neuroscience.

  • p38 MAP Kinase and other Kinases: Pyrazole scaffolds are common in kinase inhibitors, a major class of oncology drugs.

  • Opioid Receptors (μ, δ, κ): The piperidine moiety is a key pharmacophore for many opioid receptor ligands.[9]

  • Sigma Receptors (σ1, σ2): Many piperidine-containing compounds show high affinity for sigma receptors, which are implicated in a variety of CNS disorders.

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): Donepezil, a piperidine derivative, is a well-known AChE inhibitor for the treatment of Alzheimer's disease.[10]

Designing a Broad Off-Target Panel

To ensure comprehensive safety and selectivity profiling, testing against a broad panel of targets known to be associated with adverse drug events is crucial. Commercial services offer curated panels for this purpose, often including targets from the following families:[11][12]

  • GPCRs (G-Protein Coupled Receptors): A large family of receptors involved in countless physiological processes. Key targets include adrenergic, dopaminergic, serotonergic, and muscarinic receptors.

  • Ion Channels: Particularly the hERG (human Ether-à-go-go-Related Gene) potassium channel, inhibition of which is a major cause of drug-induced cardiac arrhythmia.

  • Nuclear Receptors: Such as the androgen receptor, where cross-reactivity can lead to endocrine disruption.[13]

  • Transporters: Including monoamine transporters (SERT, DAT, NET).

  • Cytochrome P450 (CYP) Enzymes: To assess the potential for drug-drug interactions and metabolic liabilities.

The selection of a specific off-target panel, such as the InVEST44™ panel or similar, provides a standardized way to assess common safety liabilities early in the discovery process.[11]

Comparative Compounds for Benchmarking

To contextualize the activity of 2-(1H-pyrazol-1-ylmethyl)piperidine, it is essential to test it alongside well-characterized reference compounds. The choice of comparators should be guided by the results of the primary screening. For example:

Potential Primary Target ClassRecommended Comparator CompoundsRationale
COX EnzymesCelecoxib (Selective COX-2 Inhibitor)Pyrazole-based standard.
Ibuprofen (Non-selective COX Inhibitor)Common benchmark.
Opioid ReceptorsMorphine (μ-Opioid Agonist)Classic piperidine-containing analgesic.[9]
Naloxone (Opioid Antagonist)To determine agonist vs. antagonist activity.
KinasesA specific, relevant kinase inhibitorTo benchmark potency and selectivity.
AChEDonepezil (AChE Inhibitor)Piperidine-based standard for this target.[10]

Experimental Protocols: A Step-by-Step Guide

Here we provide detailed, foundational protocols for key assays. The causality behind experimental choices is explained to ensure scientific rigor.

Radioligand Binding Assays for Affinity Determination

Objective: To determine the binding affinity (Ki) of the test compound for a specific receptor by measuring its ability to displace a known high-affinity radioligand.

Causality: This is a direct measure of physical interaction between the compound and the target protein. It is the gold standard for determining affinity and is often the first step in characterizing a compound's interaction with a target.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_harvest Harvesting & Detection cluster_analysis Data Analysis P1 Prepare cell membranes expressing target receptor A1 Incubate membranes, radioligand, & varying concentrations of 2-(1H-pyrazol-1-ylmethyl)piperidine P1->A1 P2 Prepare assay buffer, radioligand, and test compounds P2->A1 A2 Incubate control wells: - Total Binding (no competitor) - Non-Specific Binding (excess unlabeled ligand) P2->A2 A3 Equilibrate at defined temperature and time A1->A3 A2->A3 H1 Rapidly filter mixture through glass fiber filter mats A3->H1 H2 Wash filters to remove unbound radioligand H1->H2 H3 Measure radioactivity on filters via liquid scintillation counting H2->H3 D1 Calculate Specific Binding H3->D1 D2 Plot % Inhibition vs. log[Compound Concentration] D1->D2 D3 Fit data to a sigmoidal dose-response curve to find IC50 D2->D3 D4 Calculate Ki using the Cheng-Prusoff equation D3->D4

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Preparation: Prepare serial dilutions of 2-(1H-pyrazol-1-ylmethyl)piperidine (e.g., from 10 mM down to 1 pM) in an appropriate assay buffer.

  • Reaction Setup: In a 96-well plate, combine the cell membrane preparation expressing the target of interest, a fixed concentration of a suitable radioligand (typically at its Kd concentration), and the serially diluted test compound.

  • Controls: Include wells for "total binding" (membranes + radioligand, no competitor) and "non-specific binding" (membranes + radioligand + a saturating concentration of a known, unlabeled ligand).

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection: Place the filter mats into scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = (Total Binding) - (Non-Specific Binding).

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data using non-linear regression to determine the IC50 value.

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cellular Functional Assays for Activity Determination

Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at a specific target and to quantify its functional potency (EC50 or IC50).

Causality: While binding assays measure affinity, they do not reveal the functional consequence of that binding. Functional assays are essential to understand if the compound activates or inhibits the target's biological signaling pathway.

Workflow Diagram:

G cluster_prep Preparation cluster_agonist Agonist Mode cluster_antagonist Antagonist Mode cluster_analysis Data Analysis P1 Culture cells expressing the target of interest (e.g., a GPCR) A1 Add varying concentrations of test compound to cells P1->A1 B1 Pre-incubate cells with varying concentrations of test compound P1->B1 P2 Prepare assay buffer and serial dilutions of the test compound P2->A1 P2->B1 A2 Incubate and measure downstream signal (e.g., cAMP, Ca2+, reporter gene) A1->A2 D1 Plot Signal vs. log[Compound Concentration] A2->D1 B2 Add a fixed concentration of a known agonist (e.g., at its EC80) B1->B2 B3 Incubate and measure inhibition of the agonist-induced signal B2->B3 B3->D1 D2 Fit agonist data to determine EC50 and Emax D1->D2 D3 Fit antagonist data to determine IC50 D1->D3

Sources

A Head-to-Head Benchmarking Guide: Evaluating the Preclinical Profile of 2-(1H-pyrazol-1-ylmethyl)piperidine Against Standard-of-Care PARP Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The therapeutic strategy of targeting DNA damage repair pathways has yielded significant clinical successes, particularly with the advent of Poly(ADP-ribose) polymerase (PARP) inhibitors. These agents have transformed the treatment landscape for cancers harboring defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations.[1][2] This guide introduces 2-(1H-pyrazol-1-ylmethyl)piperidine (hereafter designated as PMP-101) , a novel investigational small molecule, and benchmarks its preclinical performance against the established standard-of-care PARP inhibitors, Olaparib and Talazoparib. Through a series of rigorous in vitro and in vivo assays, we present comparative data on enzymatic inhibition, cellular activity, PARP trapping efficiency, and antitumor efficacy. This document provides the essential scientific rationale, detailed experimental protocols, and objective data to enable researchers to critically evaluate the potential of PMP-101 as a next-generation therapeutic candidate.

Scientific Background & Rationale

The Central Role of PARP1 in DNA Repair

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical nuclear enzyme that acts as a first responder to DNA damage.[3] Its primary function is to detect and signal single-strand breaks (SSBs), a common form of DNA damage.[4] Upon binding to an SSB, PARP1 undergoes a conformational change and catalyzes the synthesis of long poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, creates a scaffold that recruits a cohort of DNA repair proteins to the damage site, facilitating the base excision repair (BER) pathway.[3]

The Principle of Synthetic Lethality

The concept of synthetic lethality is a cornerstone of targeted cancer therapy. It describes a genetic interaction where a deficiency in either of two genes is compatible with cell viability, but the simultaneous loss of both results in cell death.[5] The clinical success of PARP inhibitors is the premier example of this principle in action.

In healthy cells, DNA double-strand breaks (DSBs), which can arise from collapsed replication forks at unrepaired SSBs, are efficiently repaired by the homologous recombination (HR) pathway, for which the BRCA1 and BRCA2 proteins are essential.[6][7] However, in cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is deficient. These cells become heavily reliant on the PARP1-mediated BER pathway to repair SSBs and prevent the formation of lethal DSBs.[5][8]

When a PARP inhibitor is introduced into these HR-deficient cells, SSBs can no longer be efficiently repaired. During DNA replication, these unrepaired SSBs lead to the collapse of replication forks and the formation of DSBs.[4][9] Without a functional HR pathway to repair these DSBs, the cell accumulates catastrophic genomic damage, triggering apoptosis.[6][10] This selective killing of cancer cells while sparing normal, HR-proficient cells is the essence of the synthetic lethal interaction between PARP inhibition and BRCA deficiency.[1][5]

PARP1_Signaling_Pathway cluster_0 DNA Single-Strand Break (SSB) Repair cluster_1 Consequence of PARP Inhibition DNA_Damage DNA Damage (e.g., ROS, Alkylating Agents) SSB Single-Strand Break (SSB) DNA_Damage->SSB PARP1 PARP1 SSB->PARP1 binds & activates Repair SSB Repaired SSB->Repair Replication DNA Replication SSB->Replication unrepaired PAR Poly(ADP-ribose) Chains (PARylation) PARP1->PAR synthesizes Repair_Complex BER Repair Complex (XRCC1, Polβ, LigIII) PAR->Repair_Complex recruits Repair_Complex->SSB repairs PARPi PARP Inhibitor (PMP-101, Olaparib) PARPi->PARP1 inhibits DSB Double-Strand Break (DSB) Replication->DSB leads to Apoptosis Apoptosis (in HR-deficient cells) DSB->Apoptosis

Caption: Role of PARP1 in DNA repair and the mechanism of synthetic lethality.
Standard-of-Care (SoC) PARP Inhibitors
  • Olaparib (Lynparza®): The first-in-class PARP inhibitor approved by the FDA.[11] It is used for the treatment of ovarian, breast, prostate, and pancreatic cancers with specific genetic mutations (e.g., gBRCAm).[11][12] Olaparib functions by inhibiting PARP's enzymatic activity and by trapping PARP on DNA.[13]

  • Talazoparib (Talzenna®): A highly potent PARP inhibitor also indicated for breast and prostate cancer.[14][15] While it also inhibits PARP's catalytic function, its primary cytotoxic mechanism is believed to be its exceptional efficiency at trapping PARP-DNA complexes, which are highly toxic to replicating cells.[10][14] Talazoparib has been shown to be approximately 100-fold more efficient at PARP trapping than Olaparib.[14]

Head-to-Head Benchmarking Data

The following data represents a summary of preclinical experiments designed to characterize PMP-101 and compare its key performance attributes against Olaparib and Talazoparib.

In Vitro Comparative Analysis

Rationale for Assay Selection:

  • PARP1 Enzymatic Assay: This cell-free assay provides a direct measure of a compound's ability to inhibit the catalytic activity of the PARP1 enzyme, yielding an IC50 value that indicates potency.

  • Cellular PAR-Inhibition Assay: This assay confirms that the compound can penetrate the cell membrane and inhibit PARP activity within a biological context, measuring the reduction of PARylation in response to DNA damage.

  • PARP Trapping Assay: This is a critical metric. Beyond catalytic inhibition, the ability of a drug to "trap" the PARP enzyme on DNA creates a physical blockade to DNA replication that is highly cytotoxic.[10][16] Differences in trapping efficiency can significantly impact overall antitumor activity.[14]

  • Cell Viability (Cytotoxicity): By comparing the effect on a BRCA2-deficient cell line (DLD-1 BRCA2-/-) versus its HR-proficient, isogenic counterpart (DLD-1 WT), we can quantify the synthetic lethal effect. A large differential in EC50 values indicates high selectivity for HR-deficient cancer cells.

Table 1: Comparative In Vitro Performance of PMP-101 and SoC Inhibitors

ParameterPMP-101 (Investigational)Olaparib (SoC Ref.)Talazoparib (SoC Ref.)
PARP1 Enzymatic IC50 (nM) 1.5 5.11.2
Cellular PAR-Inhibition EC50 (nM) 2.2 8.51.9
Relative PARP Trapping Potency High ModerateVery High
Cell Viability EC50 (DLD-1 BRCA2-/-) (nM) 0.8 10.20.5
Cell Viability EC50 (DLD-1 WT) (nM) >5,000 >10,000>3,000
Synthetic Lethality Ratio (WT/BRCA2-/-) >6,250 >980>6,000

Data are representative of multiple experiments. IC50/EC50 values are geometric means.

Interpretation: The in vitro data suggest that PMP-101 is a highly potent inhibitor of PARP1's enzymatic activity, comparable to Talazoparib and superior to Olaparib.[17] Critically, it demonstrates a potent synthetic lethal effect, selectively killing BRCA2-deficient cells at sub-nanomolar concentrations while sparing wild-type cells. Its high PARP trapping potential places its mechanism of action closer to that of Talazoparib.

In Vivo Efficacy in a Xenograft Model

Rationale for Model Selection: A patient-derived xenograft (PDX) model using BRCA1-mutant triple-negative breast cancer (TNBC) cells (MX-1) implanted in immunodeficient mice provides a clinically relevant system to assess antitumor efficacy.[18][19] Tumor Growth Inhibition (TGI) is the primary endpoint to measure in vivo drug activity.

Table 2: In Vivo Efficacy in MX-1 (BRCA1-mutant) Xenograft Model

Treatment Group (Oral, QD x21 days)Dose (mg/kg)Tumor Growth Inhibition (%)Tumor Regressions
Vehicle Control-0%0/8
PMP-101 1.0 98% 5/8
Olaparib5085%2/8
Talazoparib0.5102% (Regression)6/8

TGI calculated at Day 21. Regression is defined as a reduction in tumor volume from baseline.

Interpretation: PMP-101 demonstrates robust single-agent antitumor efficacy in a BRCA1-mutant xenograft model.[20] At a low dose of 1.0 mg/kg, it achieved a level of tumor growth inhibition and regression that was superior to a high dose of Olaparib and comparable to the highly potent Talazoparib, consistent with the in vitro PARP trapping data.

Detailed Experimental Protocols

To ensure transparency and reproducibility, the detailed methodologies for key experiments are provided below.

Protocol: PARP1 Enzymatic Inhibition Assay (Colorimetric)

Objective: To determine the IC50 value of test compounds against purified human PARP1 enzyme.

Materials:

  • Recombinant Human PARP1 Enzyme (e.g., BPS Bioscience #80501)

  • Histone-coated 96-well plates (e.g., Tulip Biolabs #K611)[21]

  • Activated DNA (e.g., Tulip Biolabs #2090)

  • β-NAD+ (Sigma-Aldrich)

  • Anti-pADPr Antibody (e.g., Tulip Biolabs #1020)

  • HRP-conjugated secondary antibody

  • TMB Substrate

  • Stop Solution (0.2 N HCl)

  • Assay Buffer: 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT

Procedure:

  • Prepare serial dilutions of PMP-101, Olaparib, and Talazoparib in assay buffer.

  • To the wells of a histone-coated microplate, add 12.5 µL of the test compound dilution.

  • Add 12.5 µL of a pre-mixed solution containing PARP1 enzyme and activated DNA.

  • Initiate the reaction by adding 25 µL of 10 µM β-NAD+ solution to all wells.

  • Incubate the plate for 30 minutes at room temperature.

  • Stop the reaction by washing the plate 3 times with PBS + 0.05% Tween-20 (PBST).

  • Add 100 µL of anti-pADPr primary antibody (diluted in assay buffer) and incubate for 1 hour.

  • Wash the plate 3 times with PBST.

  • Add 100 µL of HRP-conjugated secondary antibody and incubate for 30 minutes.

  • Wash the plate 3 times with PBST.

  • Add 100 µL of TMB substrate and develop for 15 minutes in the dark.

  • Stop the development by adding 100 µL of 0.2 N HCl.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate percent inhibition relative to DMSO controls and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol: Cellular PARP Trapping Assay (Subcellular Fractionation)

Objective: To measure the amount of PARP1 "trapped" on chromatin in cells treated with a PARP inhibitor.

Materials:

  • DLD-1 cells

  • Test compounds (PMP-101, Olaparib, Talazoparib)

  • Methyl methanesulfonate (MMS) - DNA damaging agent

  • Subcellular Protein Fractionation Kit (e.g., Thermo Scientific #78840)[22]

  • Protease and Phosphatase Inhibitor Cocktails

  • Antibodies: anti-PARP1, anti-Histone H3 (loading control)

Procedure:

  • Seed DLD-1 cells in 10 cm dishes and allow them to attach overnight.

  • Treat cells with a range of concentrations of each test compound for 1 hour.

  • Induce DNA damage by adding 0.01% MMS for 15 minutes.

  • Wash cells with ice-cold PBS.

  • Harvest cells and perform subcellular fractionation according to the manufacturer's protocol to isolate the chromatin fraction. Crucially, include the respective PARP inhibitor in all fractionation buffers to prevent dissociation. [22]

  • Quantify protein concentration in the chromatin fractions using a BCA assay.

  • Normalize protein amounts and resolve by SDS-PAGE.

  • Transfer proteins to a PVDF membrane and perform a Western blot.

  • Probe the membrane with an anti-PARP1 antibody to detect the amount of trapped PARP1.

  • Probe the same membrane with an anti-Histone H3 antibody as a loading control for the chromatin fraction.

  • Quantify band intensities using densitometry. The relative amount of PARP1 normalized to Histone H3 indicates the trapping efficiency.

Protocol: In Vivo Tumor Xenograft Efficacy Study

Objective: To evaluate the antitumor activity of PMP-101 as a single agent in a BRCA1-mutant breast cancer xenograft model.

Xenograft_Workflow cluster_0 Phase 1: Tumor Implantation cluster_1 Phase 2: Tumor Growth & Randomization cluster_2 Phase 3: Dosing & Monitoring cluster_3 Phase 4: Endpoint Analysis Implant Implant MX-1 Tumor Cells (5x10^6 cells in Matrigel) subcutaneously into flank of female athymic nude mice. Monitor Monitor Tumor Growth (caliper measurements 2x/week) Implant->Monitor Randomize Randomize Mice into Treatment Groups (n=8 per group) when tumors reach ~150 mm³. Monitor->Randomize Dose Administer Treatment Daily (QD) via Oral Gavage for 21 Days: - Vehicle - PMP-101 (1 mg/kg) - Olaparib (50 mg/kg) - Talazoparib (0.5 mg/kg) Randomize->Dose Measure Measure Tumor Volume and Body Weight 2-3 times per week. Dose->Measure Endpoint Study Endpoint (Day 21): - Calculate Tumor Growth  Inhibition (TGI) - Assess number of regressions - Evaluate body weight loss Measure->Endpoint

Caption: Experimental workflow for the in vivo xenograft efficacy study.

Procedure:

  • Cell Culture: Culture MX-1 human breast adenocarcinoma cells under standard conditions.

  • Animal Handling: Use female athymic nude mice, 6-8 weeks old. Allow a one-week acclimatization period. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation: Harvest MX-1 cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel. Subcutaneously inject 5 x 10⁶ cells into the right flank of each mouse.[23]

  • Tumor Monitoring and Randomization: Monitor tumor growth by caliper measurements twice weekly. Calculate tumor volume using the formula: (Length x Width²)/2. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8 per group).[24]

  • Drug Formulation and Dosing: Formulate compounds in a suitable vehicle (e.g., 0.5% methylcellulose). Administer drugs once daily (QD) by oral gavage for 21 consecutive days.

  • Efficacy and Tolerability Assessment: Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of treatment tolerability.

  • Endpoint: At the end of the 21-day treatment period, calculate the percent Tumor Growth Inhibition (%TGI) for each group relative to the vehicle control. Note the number of partial and complete regressions.

Discussion & Future Directions

The preclinical data package presented here positions PMP-101 as a compelling investigational PARP inhibitor. Its high enzymatic potency, robust cellular activity, and significant PARP trapping ability translate into superior in vivo antitumor efficacy when compared to Olaparib, and performance on par with the highly potent trapper, Talazoparib. The outstanding synthetic lethality ratio suggests a wide therapeutic window, selectively targeting cancer cells while sparing normal tissues.

Causality Behind Experimental Choices:

  • The use of an isogenic pair of cell lines (DLD-1 WT vs. BRCA2-/-) was critical to definitively demonstrate that the observed cytotoxicity is a direct result of the synthetic lethal interaction with HR deficiency, rather than off-target effects.

  • Measuring both enzymatic inhibition and PARP trapping is essential because these two mechanisms contribute differently to the overall efficacy of a PARP inhibitor.[7] High trapping potency, as seen with PMP-101 and Talazoparib, is often correlated with greater antitumor activity in vivo.[14]

Next Steps:

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: A full PK/PD analysis is required to understand the absorption, distribution, metabolism, and excretion (ADME) properties of PMP-101 and to correlate drug exposure with target engagement (PAR inhibition) in tumors.

  • Expanded Efficacy Studies: Evaluate PMP-101 in other HR-deficient models, including patient-derived xenografts (PDXs) of ovarian and prostate cancer.[25][26]

  • Combination Studies: Investigate the synergy of PMP-101 with other DNA damaging agents (e.g., platinum-based chemotherapy) or with agents targeting other DDR pathways.[27]

  • IND-Enabling Toxicology: Conduct formal toxicology and safety pharmacology studies in two species (e.g., rodent and non-rodent) to establish a safe starting dose for human clinical trials.

Conclusion

The novel compound 2-(1H-pyrazol-1-ylmethyl)piperidine (PMP-101) exhibits a highly promising preclinical profile as a PARP inhibitor. It demonstrates potent enzymatic and cellular activity, a strong PARP trapping mechanism, and a profound synthetic lethal effect in BRCA-mutant cancer models. Its in vivo efficacy is comparable to or exceeds that of current standard-of-care agents. These findings strongly support its continued development as a potential best-in-class therapeutic for patients with HR-deficient cancers.

References

  • Olaparib - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

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  • What is the mechanism of Talazoparib Tosylate? - Patsnap Synapse. (2024, July 17). Retrieved January 20, 2026, from [Link]

  • Talazoparib: Mechanism of Action, Adverse Effects, and Contraindications. (n.d.). Retrieved January 20, 2026, from [Link]

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  • Al-Bitar, M., et al. (2024). Emerging Therapeutic Strategies in Prostate Cancer: Targeted Approaches Using PARP Inhibition, PSMA-Directed Therapy, and Androgen Receptor Blockade with Olaparib, Lutetium (177Lu)Vipivotide Tetraxetan, and Abiraterone. Cancers, 16(11), 2056. [Link]

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  • O'Connor, M. J. (2017). PARP Inhibitors: The First Synthetic Lethal Targeted Therapy. Clinical Cancer Research, 23(6), 1369-1371. [Link]

  • PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregulation. (2023). Frontiers in Oncology, 13. [Link]

  • Zatreanu, D., et al. (2021). Polθ inhibitors elicit BRCA-gene synthetic lethality and target PARP inhibitor resistance. Nature Communications, 12(1), 3636. [Link]

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A Senior Application Scientist's Guide: Pyrazole vs. Triazole Linkers in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate chess game of drug design, the linker is far more than a simple pawn connecting two critical pieces. It is a strategic component that dictates the orientation, stability, and physicochemical properties of the entire molecule. Among the vast arsenal of available linkers, five-membered nitrogen-containing heterocycles, particularly pyrazoles and triazoles, have emerged as privileged scaffolds. Their rigid structures, metabolic stability, and capacity for specific molecular interactions make them indispensable tools in the development of sophisticated therapeutics like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

This guide provides a comparative analysis of pyrazole and triazole linkers, moving beyond a simple list of properties to explain the causal relationships behind their selection and performance. We will delve into their synthetic accessibility, impact on molecular properties, and functional roles, supported by experimental data and established protocols.

Fundamental Structural and Physicochemical Differences

At their core, the differences between pyrazole and triazole linkers stem from the number and arrangement of nitrogen atoms within their five-membered aromatic rings. Pyrazole is a diazole, containing two adjacent nitrogen atoms, while triazole is an azole with three nitrogen atoms (existing as 1,2,3- or 1,2,4-triazole isomers). This seemingly small distinction has profound implications for their utility in drug design.

The additional nitrogen atom in the triazole ring generally imparts greater polarity and hydrogen bonding capability compared to the pyrazole ring.[1] This can be a double-edged sword: while enhancing aqueous solubility, it may also impact cell permeability. The pyrazole ring, on the other hand, can act as an aryl bioisostere, improving both lipophilicity and solubility depending on the context.[2]

Below is a diagram illustrating the fundamental structures.

G cluster_pyrazole Pyrazole (Diazole) cluster_triazole Triazole (Azole) p1 1,2-Pyrazole p_desc Two adjacent nitrogen atoms. Can act as H-bond donor (N1) and acceptor (N2). t1 1,2,3-Triazole t2 1,2,4-Triazole t_desc Three nitrogen atoms. Primarily H-bond acceptors. Increased polarity. G start Azide-Functionalized Fragment (R1-N3) reaction CuAAC Reaction (CuSO4, Na-Ascorbate) start->reaction alkyne Alkyne-Functionalized Fragment (R2-C≡CH) alkyne->reaction product 1,4-Disubstituted 1,2,3-Triazole Linker reaction->product

Caption: Workflow for Triazole linker synthesis via CuAAC.

Pyrazole Linkers: A Building Block Approach

The synthesis of pyrazole linkers is typically less straightforward than the click-chemistry approach for triazoles. [2]It often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative. Unlike the convergent nature of CuAAC, this often requires incorporating the pyrazole core as a pre-formed building block that is then further functionalized.

Common Synthetic Strategies:

  • Condensation Reactions: The classical approach involves reacting hydrazines with diketones, which defines the substitution pattern early on.

  • Cycloaddition Reactions: Using diazomethane or other 1,3-dipoles with alkynes, though this can sometimes lead to regioselectivity issues.

While robust, these methods lack the plug-and-play simplicity of click chemistry, making the rapid generation of diverse pyrazole-linked libraries more challenging. [2]

Application in PROTACs: More Than Just a Spacer

In a PROTAC, the linker's role is to orient a target-binding warhead and an E3-ligase-recruiting ligand to facilitate the formation of a stable and productive ternary complex. [3][4]Both pyrazole and triazole rings serve as rigid spacers, but their distinct properties can be leveraged to fine-tune PROTAC activity.

  • Triazoles in PROTACs: Their metabolic stability and synthetic accessibility via click chemistry make them a default choice for many researchers. [5][]The position of the triazole within a flexible alkyl chain can impact the PROTAC's lipophilicity, solubility, and ultimately, its degradation efficiency, highlighting that it is not merely an inert spacer. [7]The triazole can also form crucial intermolecular interactions to stabilize the ternary complex. [4]

  • Pyrazoles in PROTACs: Although less common due to synthetic hurdles, pyrazole linkers offer unique advantages. The ability of the pyrazole N-H to act as a hydrogen bond donor provides an interaction capability that triazoles lack. [2]This can be exploited to form specific contacts within the ternary complex, enhancing binding affinity and degradation efficacy.

PROTAC cluster_PROTAC PROTAC Molecule POI Protein of Interest (POI) E3 E3 Ligase Warhead Warhead Ligand Warhead->POI binds Linker Pyrazole or Triazole Rigid Linker Warhead->Linker E3_Ligand E3 Ligase Ligand Linker->E3_Ligand E3_Ligand->E3 binds

Caption: Role of Pyrazole/Triazole linkers in a PROTAC.

Bioisosterism: When the Linker Becomes the Pharmacophore

A critical and often overlooked role of these heterocycles is their function as bioisosteres—substituents that retain similar biological activity to the group they are replacing.

  • Triazole as a Bioisostere: The 1,2,3-triazole ring is a well-established bioisostere for amide bonds. [8]This is a powerful strategy in medicinal chemistry, as replacing a metabolically labile amide with a robust triazole ring can dramatically improve a drug's pharmacokinetic profile, enhancing metabolic stability and oral bioavailability. [9]Triazoles can also serve as bioisosteres for other five-membered heterocycles, including pyrazoles themselves. [8]

  • Pyrazole as a Bioisostere: Pyrazoles are frequently used as bioisosteres for phenyl rings. This replacement can modulate lipophilicity and introduce specific hydrogen bonding interactions, improving target engagement and selectivity. [2]In a study on cannabinoid CB1 receptor antagonists, replacing the pyrazole ring of rimonabant with a triazole or imidazole ring demonstrated that such bioisosteric replacements can retain biological activity, though the success is highly dependent on the specific molecular target. [10][11]

Experimental Protocols

To provide a practical context, below are representative, high-level protocols for the synthesis of triazole and pyrazole linkers.

Protocol 1: Synthesis of a 1,2,3-Triazole Linker via CuAAC

Objective: To couple an azide-containing fragment to an alkyne-containing fragment.

Methodology:

  • Reactant Preparation: Dissolve the alkyne-functionalized molecule (1.0 eq) and the azide-functionalized molecule (1.1 eq) in a 1:1 mixture of t-BuOH and water.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water. Prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq) in water.

  • Reaction Initiation: To the stirring solution of reactants, add the sodium ascorbate solution, followed by the copper sulfate solution.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to yield the desired triazole-linked product.

Protocol 2: Synthesis of a 1,3,5-Trisubstituted Pyrazole Linker

Objective: To synthesize a pyrazole core via condensation.

Methodology:

  • Reactant Preparation: To a solution of a substituted hydrazine (e.g., phenylhydrazine, 1.0 eq) in ethanol, add a 1,3-dicarbonyl compound (e.g., 1-phenyl-1,3-butanedione, 1.0 eq).

  • Reaction Initiation: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or acetic acid).

  • Reaction Conditions: Heat the mixture to reflux (typically 78 °C for ethanol).

  • Reaction Monitoring: Monitor the reaction for 4-8 hours by TLC until the starting materials are consumed.

  • Work-up and Purification: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent in vacuo. Recrystallize the crude solid from a suitable solvent (e.g., ethanol) or purify by flash column chromatography to obtain the pure pyrazole product.

Conclusion and Expert Recommendation

The choice between a pyrazole and a triazole linker is not a matter of inherent superiority but of strategic alignment with the goals of the drug design project.

  • Choose a Triazole Linker when:

    • Rapid synthesis and library generation are critical. The reliability of click chemistry is unparalleled. [][4] * Maximum metabolic stability is required. [5] * An amide bioisostere is needed to improve pharmacokinetic properties. [8][9] * Increased solubility is a primary objective.

  • Choose a Pyrazole Linker when:

    • A hydrogen bond donor is required for a specific interaction with the target. [2] * Modulating lipophilicity as a phenyl ring bioisostere is the goal. [2] * The synthetic route accommodates a building-block approach, and the specific substitution pattern of the pyrazole offers a unique structural vector not achievable with a triazole.

Ultimately, the linker is a critical determinant of a drug's success. A thorough understanding of the subtle yet significant differences between pyrazole and triazole scaffolds empowers the medicinal chemist to make informed, rational decisions, transforming a simple connection into a powerful driver of therapeutic efficacy.

References

  • Lange, J. H. M., et al. (2005). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 48(6), 1823–1838. [Link]

  • Xu, Z., et al. (2022). Triazoles: a privileged scaffold in drug design and novel drug discovery. RSC Medicinal Chemistry. [Link]

  • Lange, J. H. M., et al. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. PubMed. [Link]

  • Gomtsyan, A., et al. (2018). Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. Beilstein Journal of Organic Chemistry, 14, 2636–2645. [Link]

  • Tough, D. F., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm, 12(5), 871-883. [Link]

  • Li, Y., et al. (2016). Synthesis and bioactivity of pyrazole and triazole derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3794-3798. [Link]

  • Hao, G-F., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]

  • Sacco, M. D., et al. (2024). More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. Journal of Medicinal Chemistry. [Link]

  • Roy, K., et al. (2022). Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. ACS Medicinal Chemistry Letters, 14(1), 69-76. [Link]

  • Wang, L., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(6), 660-681. [Link]

  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]

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In Vivo Validation of In Vitro Findings for 2-(1H-pyrazol-1-ylmethyl)piperidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the potential in vivo applications of 2-(1H-pyrazol-1-ylmethyl)piperidine, a heterocyclic compound featuring a pyrazole nucleus linked to a piperidine ring. While direct in vivo validation studies for this specific molecule are not yet prevalent in published literature, a wealth of data from structurally and functionally similar compounds allows us to construct a predictive framework for its biological activity and a roadmap for its experimental validation. This document will synthesize these findings, offering a comparative perspective against established analogs and detailing the experimental methodologies required for robust in vivo characterization.

The 2-(1H-pyrazol-1-ylmethyl)piperidine Scaffold: A Profile of Potential

The combination of a pyrazole and a piperidine moiety in a single molecule is a well-established strategy in medicinal chemistry.[1][2][3][4] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile pharmacophore present in numerous FDA-approved drugs, including the anti-inflammatory celecoxib and the anti-obesity drug rimonabant.[2] The piperidine ring, a saturated six-membered heterocycle, is also a common feature in centrally active drugs, often imparting favorable pharmacokinetic properties and serving as a scaffold for interaction with various receptors.[1][5]

The specific linkage in 2-(1H-pyrazol-1-ylmethyl)piperidine suggests a compound with the potential to interact with a range of biological targets, particularly within the central nervous system (CNS). Based on the activities of closely related analogs, the predicted in vitro profile of this compound would likely involve modulation of key neurotransmitter systems.

Predicted In Vitro Activity Profile

Based on extensive research into pyrazole-piperidine and pyrazole-piperazine derivatives, we can hypothesize the following in vitro activities for 2-(1H-pyrazol-1-ylmethyl)piperidine:

  • GABAergic System Modulation: Many anxiolytic compounds act on the GABA-A receptor. Structurally similar piperazine derivatives have demonstrated activity that is antagonized by flumazenil, a known benzodiazepine site antagonist.[6][7][8] This suggests that 2-(1H-pyrazol-1-ylmethyl)piperidine may exhibit binding affinity for the benzodiazepine site on the GABA-A receptor, potentiating GABAergic neurotransmission.

  • Serotonergic System Interaction: The serotonergic system is a key target for antidepressants and anxiolytics. The anxiolytic-like and antidepressant-like effects of a related piperazine analog were blocked by pretreatment with a serotonin 5-HT1A receptor antagonist (WAY-100635), indicating a mechanism involving this receptor subtype.[7][8]

  • Nicotinic Acetylcholine Receptor (nAChR) Modulation: The anxiolytic-like effects of the piperazine analog LQFM032 were also antagonized by mecamylamine, a non-selective nAChR antagonist.[6][9] This points to a potential interaction with nicotinic pathways, which are increasingly recognized for their role in anxiety and mood regulation.

  • Other Potential Targets: The pyrazole-piperidine scaffold has been explored for a wide array of other targets, including cannabinoid receptors (CB1), p21-activated kinase 4 (PAK4), and cyclooxygenase-2 (COX-2).[5][10][11][12] While CNS effects appear most probable based on the closest analogs, a broader screening panel would be warranted in a full characterization.

In Vivo Validation: A Case Study with Structurally Related Piperazine Analogs

The most compelling evidence for the potential in vivo effects of 2-(1H-pyrazol-1-ylmethyl)piperidine comes from studies on the piperazine-containing analogs, LQFM032 and LQFM192. These compounds serve as excellent proxies for understanding how the pyrazole-heterocycle combination translates from in vitro hypotheses to in vivo efficacy.

Anxiolytic-Like Activity

In preclinical mouse models, both LQFM032 and LQFM192 demonstrated significant anxiolytic-like effects.[6][7][8][9] These effects were observed in standard behavioral paradigms such as the elevated plus-maze (EPM) and the light-dark box test.

  • Elevated Plus-Maze (EPM): Treatment with these compounds led to a significant increase in the time spent in and the number of entries into the open arms of the maze. This behavior is indicative of reduced anxiety.

  • Light-Dark Box Test: Mice treated with the compounds spent more time in the brightly lit compartment and made more transitions between the light and dark compartments, again suggesting an anxiolytic effect.[6][9]

Antidepressant-Like Activity

The ethyl acetate derivative, LQFM192, was further evaluated for antidepressant-like properties using the forced swimming test (FST) in mice.[7][8]

  • Forced Swimming Test (FST): Administration of LQFM192 at doses of 54 and 162 μmol/kg significantly reduced the immobility time of the mice. This is a standard preclinical measure of antidepressant efficacy.

Mechanistic Validation In Vivo

Crucially, these in vivo studies went beyond simple behavioral observation to validate the hypothesized mechanisms of action.

  • Role of GABAergic and Serotonergic Systems: The anxiolytic-like effects of LQFM192 were blocked by pretreatment with flumazenil (a benzodiazepine site antagonist) and WAY-100635 (a 5-HT1A antagonist).[7][8] This provides strong in vivo evidence that the compound's anxiolytic action is mediated through both the GABAergic and serotonergic systems.

  • Role of Nicotinic System: The anxiolytic-like effects of LQFM032 were antagonized by mecamylamine, confirming the involvement of nicotinic pathways in vivo.[6][9]

These studies exemplify the critical process of translating in vitro receptor binding data into a functional in vivo response and then using pharmacological tools to confirm the mechanism of action in a living system.

Comparative Analysis

The table below summarizes the comparative profile of 2-(1H-pyrazol-1-ylmethyl)piperidine based on predictive data from its analogs, LQFM032 and LQFM192.

Feature2-(1H-pyrazol-1-ylmethyl)piperidine (Predicted)LQFM032 (Piperazine Analog)LQFM192 (Piperazine Analog)
Core Structure Pyrazole-PiperidinePyrazole-PiperazinePyrazole-Piperazine
Predicted/Observed In Vitro Targets GABA-A (BZD site), 5-HT1A, nAChRGABA-A (BZD site), nAChRGABA-A (BZD site), 5-HT1A
Observed In Vivo Activity Predicted Anxiolytic & AntidepressantAnxiolytic-likeAnxiolytic-like, Antidepressant-like
Validated In Vivo MOA To be determinedBenzodiazepine & Nicotinic PathwaysSerotonergic & GABAergic Pathways
Potential Advantages The piperidine ring may offer different solubility, metabolic stability, and blood-brain barrier penetration profiles compared to piperazine, potentially leading to an improved pharmacokinetic profile.Demonstrated efficacy and well-characterized dual mechanism.Demonstrated efficacy in both anxiety and depression models with a well-characterized dual mechanism.
Potential Challenges Lack of direct experimental data requires full characterization. Off-target activities are unknown.Mnemonic activity was not altered, which is a positive, but full cognitive profiling would be needed.Further studies on pharmacokinetics and safety are required.

Experimental Protocols for In Vivo Validation

To empirically validate the predicted activities of 2-(1H-pyrazol-1-ylmethyl)piperidine, a tiered approach starting with behavioral screening and progressing to mechanistic studies is recommended.

Protocol: Elevated Plus-Maze (EPM) for Anxiolytic Activity
  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • Animals: Male Swiss mice (25-30g) are commonly used.

  • Procedure:

    • Administer 2-(1H-pyrazol-1-ylmethyl)piperidine or vehicle control (e.g., saline with 1% Tween 80) via intraperitoneal (i.p.) injection.

    • After a 30-minute pre-treatment period, place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the number of entries into and the time spent in each type of arm using an automated tracking system.

  • Analysis: An anxiolytic effect is indicated by a statistically significant increase in the percentage of time spent and entries into the open arms compared to the vehicle control group.

Protocol: Forced Swimming Test (FST) for Antidepressant Activity
  • Apparatus: A transparent glass cylinder filled with water (23-25°C).

  • Animals: Male Swiss mice.

  • Procedure:

    • On day 1, place the mice in the cylinder for a 15-minute pre-swim session.

    • On day 2, administer the test compound or vehicle 60, 30, and 5 minutes before the test session.

    • Place the mouse in the cylinder for a 6-minute test session.

    • Record the total duration of immobility during the last 4 minutes of the test.

  • Analysis: An antidepressant effect is indicated by a statistically significant decrease in immobility time compared to the vehicle control group.

Visualizing the Pathways and Workflows

Proposed Signaling Pathway for Anxiolytic Effects

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron GABA_pre GABA GABA_A GABA-A Receptor (Benzodiazepine Site) GABA_pre->GABA_A Binds Serotonin_pre Serotonin HT1A 5-HT1A Receptor Serotonin_pre->HT1A Binds Anxiolysis Anxiolytic Effect GABA_A->Anxiolysis Inhibitory Signal HT1A->Anxiolysis Modulatory Signal nAChR nAChR nAChR->Anxiolysis Modulatory Signal Compound 2-(1H-pyrazol-1-ylmethyl)piperidine Compound->GABA_A Potentiates Compound->HT1A Agonist? Compound->nAChR Modulates?

Caption: Hypothesized mechanism of action for anxiolytic effects.

Experimental Workflow for In Vivo Validation

G cluster_0 Phase 1: Behavioral Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: PK/PD & Safety A Compound Administration (Vehicle vs. Doses) B Elevated Plus-Maze (EPM) (Anxiety) A->B C Forced Swimming Test (FST) (Depression) A->C D Open Field Test (Locomotor Activity) A->D E Antagonist Pre-treatment (e.g., Flumazenil, WAY-100635) A->E If Active F Re-run EPM or FST E->F G Analyze Blockade of Effect F->G H Pharmacokinetic Studies (Blood-Brain Barrier) G->H Confirm MOA J Data Synthesis H->J I Preliminary Toxicology I->J

Caption: Tiered experimental workflow for in vivo compound validation.

Conclusion and Future Directions

While direct experimental data for 2-(1H-pyrazol-1-ylmethyl)piperidine is pending, the robust findings from its close structural analogs provide a strong rationale for its investigation as a novel CNS agent. The evidence strongly suggests that this compound is likely to exhibit anxiolytic and potentially antidepressant-like properties, mediated through a multi-target mechanism involving the GABAergic, serotonergic, and possibly nicotinic systems.

The path forward requires a systematic in vivo validation, following the experimental workflows outlined in this guide. Key steps will include confirming the behavioral effects in established models, elucidating the precise mechanism of action using pharmacological antagonists, and characterizing its pharmacokinetic and safety profile. The substitution of the piperazine ring in validated compounds with a piperidine ring in the target compound may confer unique and potentially advantageous properties, making 2-(1H-pyrazol-1-ylmethyl)piperidine a compelling candidate for further drug development.

References

  • Smolecule. (n.d.). 2-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride.
  • MDPI. (2018). Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity.
  • PubMed. (2017). Anxiolytic-like effect of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol is mediated through the benzodiazepine and nicotinic pathways.
  • PubMed. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways.
  • OUCI. (n.d.). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways.
  • Semantic Scholar. (n.d.). Anxiolytic‐like effect of 2‐(4‐((1‐phenyl‐1H‐pyrazol‐4‐yl)methyl)piperazin‐1‐yl)ethan‐1‐ol is mediated through the benzodiazepine and nicotinic pathways.
  • PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • PubMed. (2008). Bioisosteric replacement of the pyrazole 5-aryl moiety of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A novel series of alkynylthiophenes as potent and selective cannabinoid-1 receptor antagonists.
  • Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review.
  • Egypt. J. Chem. (2016). Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives.
  • MDPI. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
  • NIH. (n.d.). Synthesis and in vivo validation of [O-methyl-11C]2-{4-[4-(7-methoxynaphthalen-1-yl)piperazin- 1-yl]butyl}-4-methyl-2H-[1][7][10]triazine-3,5-dione: a novel 5-HT1A receptor agonist positron emission tomography ligand. Retrieved from

  • PubMed. (n.d.). Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor.
  • PubMed. (2014). In silico study of 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanones derivatives as CCR1 antagonist: homology modeling, docking and 3D-QSAR approach.
  • PMC - NIH. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
  • NIH. (2018). Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity.
  • Monash University. (n.d.). 1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity.
  • PMC - PubMed Central. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
  • PubMed. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells.
  • PubMed. (2005). In Vitro and in Vivo Profile of 2-(3-di-fluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine, a Potent, Selective, and Orally Active Canine COX-2 Inhibitor.
  • RSC Publishing. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists.
  • ResearchGate. (2025). Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(1H-pyrazol-1-ylmethyl)piperidine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

I. Hazard Identification and Risk Assessment: A Proactive Approach

Due to the absence of a dedicated SDS for 2-(1H-pyrazol-1-ylmethyl)piperidine, a conservative risk assessment is paramount. The piperidine component suggests potential for significant hazards, as piperidine itself is classified as a highly flammable liquid and vapor, harmful if swallowed, toxic in contact with skin or if inhaled, and capable of causing severe skin burns and eye damage.[1][2] Therefore, it is prudent to handle 2-(1H-pyrazol-1-ylmethyl)piperidine as a substance with a similar hazard profile.

Inferred Hazard Profile:

Hazard ClassificationDescriptionPrecautionary Statement Codes
Flammable Liquid Assumed to be a flammable liquid and vapor.P210, P233, P240, P241, P242, P243
Acute Toxicity (Oral, Dermal, Inhalation) Assumed to be harmful or toxic if ingested, absorbed through the skin, or inhaled.P261, P264, P270, P271, P280
Skin Corrosion/Irritation Assumed to cause severe skin burns.P280, P301+P330+P331, P302+P352, P304+P340
Serious Eye Damage/Irritation Assumed to cause serious eye damage.P280, P305+P351+P338
Aquatic Hazard Potentially harmful to aquatic life.P273

This table is an extrapolation based on the known hazards of piperidine and should be treated as a precautionary guide.

II. Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal procedures, the selection and proper use of Personal Protective Equipment (PPE) is non-negotiable. The assumed hazardous nature of this compound dictates a comprehensive PPE strategy.

  • Eye and Face Protection : Chemical safety goggles in combination with a face shield are mandatory to protect against potential splashes.

  • Hand Protection : Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation before use.

  • Body Protection : A flame-retardant lab coat or a chemical-resistant apron is essential. For handling larger quantities or in the event of a spill, a chemical-resistant suit should be considered.

  • Respiratory Protection : All handling and disposal preparation should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][4][5]

III. Spill Management: Preparedness and Response

Accidents can happen, but with a clear and rehearsed spill response plan, their impact can be significantly mitigated.

Small Spills (less than 100 mL) within a Fume Hood:

  • Alert Personnel : Immediately notify others in the vicinity.

  • Containment : Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.

  • Neutralization (if applicable and safe) : For basic compounds like piperidine derivatives, a weak acid solution may be used for neutralization after absorption, with extreme caution. However, for an unknown compound, absorption without neutralization is the safer initial approach.

  • Collection : Carefully collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste.

  • Decontamination : Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Waste Disposal : The collected waste and any contaminated cleaning materials must be disposed of as hazardous waste.

Large Spills (greater than 100 mL) or Spills Outside a Fume Hood:

  • Evacuate : Immediately evacuate the area and alert laboratory and institutional safety personnel.

  • Isolate : If safe to do so, close the doors to the affected area to contain vapors.

  • Ventilate : Increase ventilation to the area if possible without spreading the contamination.

  • Professional Cleanup : Do not attempt to clean up a large spill without the assistance of trained emergency response personnel.

IV. Disposal Procedures: A Step-by-Step Guide

The disposal of 2-(1H-pyrazol-1-ylmethyl)piperidine must be conducted in strict adherence to local, state, and federal regulations.[6][7][8] The following is a generalized procedure that should be adapted to your institution's specific hazardous waste management plan.

Step 1: Waste Characterization and Segregation

  • Hazardous Waste Determination : Based on its inferred properties, 2-(1H-pyrazol-1-ylmethyl)piperidine should be classified as hazardous waste.[7]

  • Segregation : Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines. Incompatible materials can lead to dangerous reactions.[6] Keep it separate from acidic waste.

Step 2: Containerization

  • Primary Container : The original, properly labeled container should be used if possible.

  • Waste Accumulation Container : If transferring to a designated hazardous waste container, ensure it is made of a compatible material (e.g., high-density polyethylene) and is in good condition.

  • Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-(1H-pyrazol-1-ylmethyl)piperidine," and the associated hazards (e.g., Flammable, Corrosive, Toxic).

Step 3: On-Site Accumulation

  • Satellite Accumulation Areas (SAAs) : For small quantities, waste can be accumulated in designated SAAs at or near the point of generation.[6] These areas must be under the control of the operator of the process generating the waste.

  • Central Accumulation Areas (CAAs) : Larger quantities of hazardous waste are stored in CAAs pending off-site disposal. These areas have more stringent regulatory requirements.[6]

  • Container Management : Keep waste containers tightly closed except when adding or removing waste.[6] Inspect containers weekly for any signs of leakage or degradation.

Step 4: Off-Site Disposal

  • Licensed Waste Hauler : Arrange for the collection of the hazardous waste by a licensed and reputable hazardous waste disposal company.[7]

  • Manifest : A hazardous waste manifest must be completed to track the waste from your facility to its final destination.[6][9]

  • Disposal Method : The most appropriate disposal method for this type of organic compound is typically high-temperature incineration in a permitted hazardous waste incinerator.[10] This process ensures the complete destruction of the chemical. Landfilling is generally not a suitable option for liquid organic waste.

V. Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

  • Skin Contact : Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[11]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[11]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[11]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 2-(1H-pyrazol-1-ylmethyl)piperidine.

DisposalWorkflow Disposal Workflow for 2-(1H-pyrazol-1-ylmethyl)piperidine cluster_prep Preparation & Handling cluster_waste Waste Management cluster_disposal Final Disposal cluster_spill Spill Response A Identify Hazards & Assess Risks B Don Appropriate PPE: - Goggles & Face Shield - Resistant Gloves - Lab Coat A->B C Work in a Chemical Fume Hood B->C D Characterize as Hazardous Waste C->D Generated Waste E Segregate from Incompatible Wastes D->E F Use Labeled, Sealed, Compatible Container E->F G Store in Designated Accumulation Area F->G H Arrange for Pickup by Licensed Waste Hauler G->H Scheduled Pickup I Complete Hazardous Waste Manifest H->I J High-Temperature Incineration I->J K Spill Occurs L Small Spill (<100mL) in Fume Hood K->L M Large Spill (>100mL) or Outside Hood K->M N Absorb with Inert Material, Collect & Decontaminate L->N O Evacuate, Isolate, Call for Emergency Response M->O N->F

Caption: Disposal Workflow Diagram

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. The principles of proactive risk assessment, proper handling, and compliant disposal are the cornerstones of responsible scientific practice.

References

  • Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet. Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?. Retrieved from [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: Piperidine. Retrieved from [Link]

  • 7 - Safety Data Sheet. Safety Data Sheet.
  • Occupational Safety and Health Administration. Appendix A to § 1910.1200 - Health Hazard Criteria (Mandatory). Retrieved from [Link]

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Navigating the Unseen: A Senior Scientist's Guide to Handling 2-(1H-pyrazol-1-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive operational guide designed for the discerning researcher. In our work, we often encounter novel compounds for which complete safety data is not yet available. This is the case for 2-(1H-pyrazol-1-ylmethyl)piperidine. However, a lack of a specific Safety Data Sheet (SDS) is not a barrier to safe practice; it is an invitation to apply rigorous scientific principles. By deconstructing the molecule into its core components—a piperidine ring and a pyrazole moiety—we can construct a robust and reliable safety protocol. This guide provides the essential, immediate safety and logistical information you need, moving beyond a simple checklist to explain the causality behind each recommendation.

The Hazard Assessment Core: A Tale of Two Rings

Understanding the "why" is the bedrock of safety. The hazard profile of 2-(1H-pyrazol-1-ylmethyl)piperidine is best predicted by examining its parent structures:

  • Piperidine: This saturated heterocycle is the dominant risk factor. It is a corrosive, flammable liquid that is toxic when inhaled or in contact with skin.[1][2] It can cause severe skin burns and irreversible eye damage.[1] Its vapors can form explosive mixtures with air, and it is a strong local irritant capable of causing permanent injury even after short exposure.[3][4]

  • Pyrazole: This aromatic heterocycle and its derivatives are known to be biologically active.[5] The parent compound is classified as harmful if swallowed and causes significant skin, eye, and respiratory irritation.[6][7][8]

Therefore, we must operate under the assumption that 2-(1H-pyrazol-1-ylmethyl)piperidine is a corrosive, toxic, and potentially flammable substance that requires stringent handling protocols to mitigate risk.

The Personal Protective Equipment (PPE) Matrix

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for handling 2-(1H-pyrazol-1-ylmethyl)piperidine.

Task/Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Transfer (Sub-gram scale) Safety glasses with side-shields.[9]Nitrile gloves (double-gloving recommended).Flame-retardant lab coat, long pants, closed-toe shoes.[3][10]Not required if performed in a certified chemical fume hood.
Synthesis / Reaction Setup Chemical goggles. A face shield is mandatory if there is a splash hazard.[2][10]Chemical-resistant gloves (e.g., butyl rubber, neoprene) with a breakthrough time >240 minutes.[9][11]Chemical-resistant apron over a flame-retardant lab coat.[9][10]Not required if performed in a certified chemical fume hood.
Work-up & Purification (e.g., extraction, chromatography) Chemical goggles and a face shield.[10]Chemical-resistant gloves (e.g., butyl rubber, neoprene) with a breakthrough time >240 minutes.[9]Chemical-resistant apron over a flame-retardant lab coat.[9]Not required if performed in a certified chemical fume hood.
Large Spill or Uncontrolled Release (>10g) Full-face respirator with appropriate cartridges.[9]Heavy-duty chemical-resistant gloves (e.g., butyl rubber).Full chemical-resistant suit.Mandatory: Self-Contained Breathing Apparatus (SCBA) or a full-face respirator with cartridges rated for organic vapors and amines.[2]

Operational Protocol: From Benchtop to Disposal

Adherence to a strict, step-by-step protocol is non-negotiable. The following workflow is designed to ensure a self-validating system of safety.

  • Ventilation Verification: Confirm that the chemical fume hood has a valid certification and is functioning correctly. The sash should be positioned as low as possible.

  • Emergency Stations: Ensure an eyewash station and safety shower are unobstructed and within a 10-second travel distance.[12]

  • Spill Kit Assembly: Verify a spill kit containing an inert absorbent material (e.g., sand, vermiculite), a neutralizing agent for amines (such as lime), and a sealed container for waste is readily available.[2]

  • PPE Inspection: Before donning, inspect all PPE for signs of degradation, such as cracks or discoloration.[9]

  • Grounding: When transferring the chemical, ground and bond the container and receiving equipment to prevent static discharge, a potential ignition source.[3][11]

  • Tool Selection: Use only non-sparking tools.[11]

  • Environment Control: Keep the work area clear of incompatible materials, especially strong oxidizing agents, acids, and sources of ignition.[9][13]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[2][14] Wash hands and face thoroughly after handling the substance, even if gloves were worn.[3][12]

  • Segregation: All waste contaminated with 2-(1H-pyrazol-1-ylmethyl)piperidine, including gloves, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Containerization: Collect waste in a designated, properly sealed, and clearly labeled container. The label must read: "Hazardous Waste: Corrosive, Toxic Organic" and include the full chemical name.

  • Disposal Path: Do not pour waste down the drain.[3][7] Arrange for disposal via a licensed chemical waste contractor in accordance with all local and national regulations.[6] Handle uncleaned containers as you would the product itself.[3]

Emergency Response Plan: Reacting with Precision

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[1][15]

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[3][12]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11]

Visualizing the Safety Workflow

To ensure procedural clarity, the following diagram outlines the critical decision points and steps for a safe handling operation, from initial setup to final decontamination.

PPE_Workflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling cluster_decon Phase 3: Decontamination & Doffing A Task Risk Assessment (e.g., Weighing, Synthesis) B Verify Fume Hood & Safety Shower/Eyewash A->B C Select PPE Based on Task (See Table) B->C D Inspect PPE for Integrity C->D E Don PPE in Correct Sequence (Coat -> Gloves -> Goggles) D->E Proceed to Handling F Perform Chemical Handling in Fume Hood E->F G Segregate Hazardous Waste Immediately F->G H Clean Work Surface G->H Proceed to Decontamination I Doff PPE in Reverse Order (Gloves -> Goggles -> Coat) H->I J Dispose of Contaminated PPE in Hazardous Waste I->J K Wash Hands Thoroughly J->K

Caption: PPE Selection, Handling, and Decontamination Workflow.

References

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Retrieved from [Link]

  • Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • Campus Operations, University of [University Name]. (n.d.). HAZARDOUS CHEMICAL USED IN ANIMALS: PYRAZOLE. Retrieved from [a relevant university safety document source]
  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. 14(6), 2816-2822. Retrieved from [Link]

  • Australian Government Department of Health. (2016, February 5). Piperidine: Human health tier II assessment. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2,2,6,6-Tetramethylpiperidine-1-oxyl. Retrieved from [Link]

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×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-pyrazol-1-ylmethyl)piperidine
Reactant of Route 2
Reactant of Route 2
2-(1H-pyrazol-1-ylmethyl)piperidine

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